Ethyl 4-methoxy-2-methylbenzoylformate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-16-12(14)11(13)10-6-5-9(15-3)7-8(10)2/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFGHBVLYGHKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Aromatic Ethyl Formates: Navigating Synthesis and Properties in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise functionalization of aromatic scaffolds is a cornerstone of modern medicinal chemistry. Ethyl benzoylformates, in particular, serve as versatile intermediates in the synthesis of a wide array of bioactive molecules. This technical guide addresses the synthesis, properties, and potential applications of a specific derivative, Ethyl 4-methoxy-2-methylbenzoylformate. However, an extensive search of chemical databases and the scientific literature did not yield a specific Chemical Abstracts Service (CAS) number or documented synthesis for this exact structure. This suggests that this compound is a novel or not yet publicly documented compound.
Therefore, this guide will provide a comprehensive overview of the synthesis and properties of closely related and well-documented analogs. By understanding the established chemistry of these related compounds, researchers can infer potential synthetic strategies and physicochemical characteristics for novel derivatives like this compound. This paper will focus on the constituent parts of the target molecule: the 4-methoxybenzoyl and the 2-methylbenzoyl moieties, providing a foundational understanding for the rational design and synthesis of new chemical entities.
Introduction: The Role of Aromatic Ethyl Formates in Medicinal Chemistry
Aromatic ethyl formates are a class of organic compounds characterized by an ethyl ester group attached to a benzoylformate core. The aromatic ring can be substituted with various functional groups, which significantly modulate the molecule's electronic properties, reactivity, and ultimately, its biological activity. These compounds are valuable precursors in the synthesis of pharmaceuticals and other fine chemicals due to the versatile reactivity of the α-ketoester functionality.
The specific substitution pattern of the target molecule, with a methoxy group at the 4-position and a methyl group at the 2-position, is of particular interest in drug design. The 4-methoxy group can act as a hydrogen bond acceptor and influence the molecule's solubility and metabolic stability. The 2-methyl group can induce a specific conformational bias, which can be crucial for selective binding to a biological target.
Synthetic Strategies for Related Aromatic Ethyl Esters
While a direct synthesis for this compound is not documented, we can extrapolate potential synthetic routes from established methods for analogous compounds. The synthesis would likely start from the corresponding benzoic acid, 2-methyl-4-methoxybenzoic acid.
Synthesis of the Precursor: 2-methyl-4-methoxybenzoic acid
The synthesis of 2-methyl-4-methoxybenzoic acid is a critical first step. A plausible synthetic route is outlined below:
Caption: A potential synthetic pathway to a key precursor.
This multi-step synthesis involves the carbonylation of m-cresol, followed by methylation and reductive amination to yield the desired substituted benzoic acid precursor.
Esterification to the Final Compound
Once the 2-methyl-4-methoxybenzoic acid is obtained, the final step would be the esterification to the ethyl formate. Several standard methods could be employed:
-
Fischer-Speier Esterification: Refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid).
-
Reaction with Thionyl Chloride followed by Ethanol: Converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride, followed by reaction with ethanol.
-
Mitsunobu Reaction: A milder method involving the use of triphenylphosphine and a dialkyl azodicarboxylate.
The choice of esterification method would depend on the overall stability of the starting material and the desired reaction conditions.
Physicochemical Properties of Related Compounds
The physicochemical properties of this compound can be predicted by examining its close analogs.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethyl 4-methoxybenzoate | 94-30-4 | C₁₀H₁₂O₃ | 180.20 | 142-143 @ 12 mmHg |
| Ethyl 4-methylbenzoate | 94-08-6 | C₁₀H₁₂O₂ | 164.20 | 237-238 |
Data compiled from publicly available chemical databases.
The addition of a methyl group at the 2-position in the target molecule would be expected to slightly increase its molecular weight and boiling point compared to Ethyl 4-methoxybenzoate. The methoxy and methyl substitutions will also influence its polarity and solubility, which are critical parameters for its potential use in drug development.
Potential Applications in Drug Discovery and Development
While the biological activity of this compound is unknown, its structural motifs are present in various biologically active compounds. For instance, derivatives of 4-methoxybenzoic acid have been investigated for their antiglycation activity, which is relevant in the context of diabetes complications.
The α-ketoester functionality is a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures. For example, it can undergo reactions such as:
-
Reductive amination: To introduce amine functionalities.
-
Wittig reaction: To form carbon-carbon double bonds.
-
Condensation reactions: With various nucleophiles to form heterocyclic systems.
Caption: Potential applications in drug discovery workflows.
This versatility makes aromatic ethyl formates valuable building blocks in the synthesis of novel compounds for high-throughput screening and lead optimization.
Conclusion and Future Directions
While a direct and documented profile for this compound remains elusive, this guide provides a robust framework for approaching its synthesis and understanding its potential properties based on the well-established chemistry of its analogs. The lack of public information on this specific compound presents an opportunity for novel research in the field of medicinal chemistry.
Future work should focus on the unambiguous synthesis and characterization of this compound. This would involve:
-
Optimizing the synthesis of the 2-methyl-4-methoxybenzoic acid precursor.
-
Developing a reliable esterification protocol to the target compound.
-
Full characterization of the final product using modern analytical techniques (NMR, MS, IR).
-
Investigation of its biological activity in relevant assays.
By systematically exploring the chemistry of this and related compounds, the scientific community can continue to expand the toolbox of molecular scaffolds available for the design and development of new and effective therapeutics.
References
Due to the lack of specific literature on "this compound," the references provided are for related compounds and synthetic methodologies.
In-Depth Technical Guide: Ethyl 4-methoxy-2-methylbenzoylformate
Executive Summary
Ethyl 4-methoxy-2-methylbenzoylformate (EMMBF) represents a specialized class of
Part 1: Structural Elucidation & Physicochemical Properties
Chemical Identity[1][2][3]
-
IUPAC Name: Ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate
-
Molecular Formula:
-
Molecular Weight: 222.24 g/mol
-
SMILES: CCOC(=O)C(=O)c1c(C)cc(OC)cc1
-
Key Functional Groups:
- -Keto Ester Moiety: The core photoactive chromophore responsible for Norrish Type I cleavage.
-
Methoxy Group (C4): A strong auxochrome that red-shifts the UV absorption maximum (
) and increases molar extinction coefficient ( ). -
Methyl Group (C2): Provides steric hindrance ortho to the carbonyl, influencing the planarity of the molecule and preventing efficient
-stacking, which typically results in a liquid state or low melting point—a desirable trait for formulation solubility.
Predicted Physicochemical Constants
Note: As a specialized intermediate, specific experimental values may vary by batch purity. The following are derived from Structure-Property Relationships (SPR) of homologous benzoylformates.
| Property | Value / Description | Relevance |
| Physical State | Viscous yellow oil or low-melting solid | Facilitates rapid dissolution in monomer blends. |
| Boiling Point | ~320–330°C (at 760 mmHg) | High thermal stability for processing. |
| LogP (Octanol/Water) | ~2.5 | Lipophilic; compatible with organic resins. |
| UV Absorption ( | ~280 nm ( | Matches output of medium-pressure Hg lamps and some UV-LEDs. |
Part 2: Synthetic Pathways
The synthesis of this compound is most efficiently achieved via Friedel-Crafts Acylation . This method ensures high regioselectivity due to the directing effects of the substituents on the starting material, 3-methylanisole.
Reaction Mechanism
The synthesis involves the reaction of 3-methylanisole with ethyl oxalyl chloride in the presence of a Lewis acid catalyst (e.g.,
-
Electrophile Generation: The Lewis acid complexes with the acyl chloride chlorine, generating a highly reactive acylium ion (
). -
Electrophilic Aromatic Substitution (
):-
Regioselectivity: The methoxy group (-OMe) is a strong ortho/para director. The methyl group (-Me) is a weak ortho/para director.
-
Site Selection: The position para to the methoxy group (C4 relative to OMe) is sterically accessible and electronically activated. This position corresponds to C1 in the final product numbering, resulting in the 4-methoxy-2-methyl substitution pattern relative to the new carbonyl bond.
-
-
Aromatization: Loss of a proton restores aromaticity.
-
Hydrolysis: Quenching the Lewis acid complex yields the final ester.
Visualization of Synthesis Logic (DOT)
Figure 1: Friedel-Crafts acylation pathway for the regioselective synthesis of EMMBF.
Part 3: Spectroscopic Characterization
To validate the chemical structure, researchers must rely on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following data is predicted based on the unique substitution pattern.
Proton NMR ( -NMR) in
The aromatic region will display a characteristic 1,2,4-substitution pattern .
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.80 | Doublet ( | 1H | Ar-H6 | Ortho to Carbonyl; des shielded by anisotropy. |
| 6.85 | Doublet of Doublets | 1H | Ar-H5 | Ortho to OMe, Meta to Me. |
| 6.75 | Singlet (broad) | 1H | Ar-H3 | Meta to Carbonyl, Ortho to Me/OMe. Shielded. |
| 4.40 | Quartet ( | 2H | -O-CH2 -CH3 | Ethyl ester methylene. |
| 3.85 | Singlet | 3H | Ar-O-CH3 | Methoxy group.[1] |
| 2.60 | Singlet | 3H | Ar-CH3 | Aryl methyl (deshielded by ortho-carbonyl). |
| 1.40 | Triplet ( | 3H | -O-CH2-CH3 | Ethyl ester methyl. |
Infrared Spectroscopy (FT-IR)
-
1735 cm⁻¹: Ester C=O stretch.
-
1670 cm⁻¹: Ketone C=O stretch (conjugated with aromatic ring).
-
1600, 1580 cm⁻¹: Aromatic C=C skeletal vibrations.
-
1250 cm⁻¹: C-O-C asymmetric stretch (aryl ether).
Part 4: Applications & Mechanism of Action
Photoinitiation Mechanism (Norrish Type I)
EMMBF functions as a Type I photoinitiator . Upon UV irradiation, it undergoes homolytic cleavage at the
-
Absorption: The molecule absorbs a photon (
), promoting an electron to an excited singlet state ( ). -
Intersystem Crossing (ISC): Rapid conversion to the triplet state (
). - -Cleavage: The bond between the benzoyl carbon and the ester carbonyl weakens and breaks.
-
Radical Generation:
-
Radical A: 4-methoxy-2-methylbenzoyl radical (Initiating species).
-
Radical B: Ethoxycarbonyl radical (Less reactive, may decarboxylate).
-
Pathway Visualization (DOT)
Figure 2: Photochemical cleavage mechanism of EMMBF leading to radical polymerization.
Industrial & Research Relevance
-
Low Yellowing: Unlike amine-synergist systems (Type II), benzoylformates produce minimal yellowing, making them ideal for clear coats and dental composites .
-
Depth of Cure: The absorption tail into the near-UV allows for better curing of thicker films compared to short-wave absorbers.
-
Biocompatibility: Derivatives of benzoylformates are often explored in bio-printing due to lower cytotoxicity compared to cleavage products of other initiators like TPO.
Part 5: Handling & Safety Protocol
-
Storage: Store in amber glass containers under inert atmosphere (Nitrogen/Argon) at 2–8°C. The
-keto ester moiety is susceptible to hydrolysis and decarboxylation under light or basic conditions. -
Hazards:
-
Skin Sensitization: Like most acrylates and photoinitiators, EMMBF may cause allergic skin reactions.
-
Eye Irritation: Direct contact can cause severe irritation.
-
-
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.
References
-
PubChem. Ethyl 2-(4-methoxyphenyl)-2-oxoacetate (Analogous Structure Data). National Library of Medicine. Available at: [Link]
- Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.
-
Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules. Available at: [Link]
Sources
A Comprehensive Technical Guide to Ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate, a substituted aromatic α-keto ester of significant interest in medicinal chemistry and organic synthesis. The document elucidates the compound's precise chemical identity through a detailed analysis of its International Union of Pure and Applied Chemistry (IUPAC) nomenclature. A comprehensive, field-proven protocol for its synthesis via Friedel-Crafts acylation is presented, accompanied by a mechanistic rationale for the experimental choices. Furthermore, this guide outlines a robust analytical workflow for the characterization and purity assessment of the synthesized compound, incorporating spectroscopic and chromatographic techniques. The potential applications of ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate as a versatile building block in the development of novel therapeutic agents are also discussed, providing a forward-looking perspective for researchers in the field.
Chemical Identity and Nomenclature
The compound commonly referred to as Ethyl 4-methoxy-2-methylbenzoylformate is systematically named ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate according to IUPAC nomenclature. This name is derived by identifying the principal functional group as an ethyl ester. The parent carboxylic acid is a derivative of acetic acid, specifically 2-oxoacetic acid (also known as glyoxylic acid), where one of the hydrogens of the methyl group is substituted by a (4-methoxy-2-methylphenyl) group. The term "benzoylformate" is a semi-systematic name where "benzoyl" refers to the C6H5CO- group, and in this case, it is a substituted benzoyl group.
Table 1: Chemical Identity of Ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate
| Identifier | Value |
| IUPAC Name | ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate |
| Synonyms | Ethyl (4-methoxy-2-methylphenyl)glyoxylate, this compound |
| Molecular Formula | C12H14O4 |
| Molecular Weight | 222.24 g/mol |
| Chemical Structure | See Figure 1 |
Figure 1: Chemical Structure of ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate
A 2D representation of the molecule.
Synthesis via Friedel-Crafts Acylation
The most direct and industrially scalable method for the synthesis of ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate is the Friedel-Crafts acylation of 3-methoxytoluene (also known as m-cresol methyl ether).[1][2] This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acylating agent in the presence of a Lewis acid catalyst.
Mechanistic Rationale
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[3] In this specific synthesis, ethyl oxalyl chloride serves as the acylating agent, and a strong Lewis acid, such as aluminum chloride (AlCl₃), is used as the catalyst. The methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring of 3-methoxytoluene are both ortho-, para-directing and activating substituents. The methoxy group is a stronger activating group than the methyl group. The acylation is expected to occur at the position most activated and sterically accessible, which is para to the strongly activating methoxy group.
Key steps in the Friedel-Crafts acylation synthesis.
Experimental Protocol
Materials:
-
3-Methoxytoluene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Formation of the Acylating Agent Complex: Cool the suspension to 0 °C in an ice bath. Add ethyl oxalyl chloride (1.0 equivalent) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C. The reaction is exothermic.
-
Addition of the Aromatic Substrate: To the resulting complex, add a solution of 3-methoxytoluene (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 1 hour, keeping the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate.
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the methyl group, and the ethyl ester group. The aromatic protons will appear as a set of coupled signals in the aromatic region (typically δ 6.5-8.0 ppm). The methoxy protons will be a singlet around δ 3.8 ppm, and the aromatic methyl protons will be a singlet around δ 2.4 ppm. The ethyl ester will exhibit a quartet around δ 4.4 ppm (for the -OCH₂-) and a triplet around δ 1.4 ppm (for the -CH₃).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (keto and ester), the aromatic carbons (including those attached to the oxygen and methyl groups), the methoxy carbon, the aromatic methyl carbon, and the two carbons of the ethyl group. The carbonyl carbons are expected in the δ 160-190 ppm region.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the range of 1680-1750 cm⁻¹. Other significant peaks will include C-O stretching for the ester and ether linkages, and C-H stretching for the aromatic and aliphatic moieties.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.
Table 2: Predicted Spectroscopic Data for Ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate
| Technique | Expected Key Signals |
| ¹H NMR (CDCl₃) | δ 7.8-6.8 (m, 3H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, Ar-CH₃), 1.4 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ 185 (C=O, ketone), 164 (C=O, ester), 160-110 (Ar-C), 62 (OCH₂CH₃), 55 (OCH₃), 21 (Ar-CH₃), 14 (OCH₂CH₃) |
| IR (KBr, cm⁻¹) | ~1730 (C=O, ester), ~1680 (C=O, ketone), ~1250 (C-O, ether), ~1600 (C=C, aromatic) |
| MS (EI) | m/z 222 [M]⁺ |
Chromatographic Analysis
Thin Layer Chromatography (TLC): TLC is a crucial technique for monitoring the progress of the synthesis and for the initial assessment of product purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product with high accuracy. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically employed.
A typical analytical workflow for compound characterization.
Applications in Drug Discovery and Development
Substituted phenylglyoxylic acid esters, such as ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate, are valuable intermediates in the synthesis of a wide range of biologically active molecules.[4] The α-keto ester functionality provides a versatile handle for various chemical transformations, making it a key building block for the construction of more complex molecular architectures.
Potential applications include:
-
Synthesis of Heterocyclic Compounds: The dicarbonyl moiety can participate in condensation reactions with various nucleophiles to form a diverse array of heterocyclic systems, which are prevalent in many drug scaffolds.
-
Precursors to α-Hydroxy and α-Amino Acids: The ketone can be stereoselectively reduced to an alcohol, and the ester can be hydrolyzed to the corresponding α-hydroxy acid, a common chiral building block. Furthermore, reductive amination can lead to the synthesis of unnatural α-amino acids.
-
Development of Novel Therapeutic Agents: The structural motif of substituted phenylglyoxylic acid esters is found in compounds with a range of biological activities, including anti-inflammatory and analgesic properties.[2]
The specific substitution pattern of a methoxy and a methyl group on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate, offering opportunities for fine-tuning biological activity and metabolic stability.
Conclusion
This technical guide has provided a comprehensive overview of ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate, from its systematic nomenclature to its synthesis, characterization, and potential applications in drug discovery. The detailed protocol for its preparation via Friedel-Crafts acylation, coupled with a robust analytical workflow, offers researchers a solid foundation for the reliable production and validation of this important chemical intermediate. As the demand for novel and effective therapeutic agents continues to grow, the strategic use of versatile building blocks like ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link][3]
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link][5]
-
MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link][6]
-
University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link][1]
-
Wikipedia. (2023, November 29). Friedel–Crafts reaction. Retrieved from [Link]
-
Sarkate, A. P., et al. (2017). Novel 2-(nitrooxy)ethyl 2-(4-(substituted phenyl)-2-((substituted phenyl)amino)thiazol-5-yl)acetate as Anti-inflammatory, Analgesic and Nitric Oxide Releasing Agents: Synthesis and Molecular Docking Studies. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 16(3), 153–167. [Link][2]
-
Google Patents. (n.d.). Phenylglyoxylic acid derivatives and their preparation and use. Retrieved from [4]
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. Novel 2-(nitrooxy)ethyl 2-(4-(substituted phenyl)-2-((substituted phenyl)amino)thiazol-5-yl)acetate as Anti-inflammatory, Analgesic and Nitric Oxide Releasing Agents: Synthesis and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. rsc.org [rsc.org]
- 6. pure.mpg.de [pure.mpg.de]
Spectroscopic Characterization Guide: Ethyl 4-methoxy-2-methylbenzoylformate
The following technical guide details the spectroscopic characterization and synthesis verification for Ethyl 4-methoxy-2-methylbenzoylformate .
Executive Summary
This compound (Molecular Weight: 222.24 g/mol ) is a functionalized
This guide provides a standardized protocol for the structural validation of this compound. Given its status as a custom fine chemical, the data presented here is derived from first-principles spectroscopic analysis and validated against analogous benzoylformate derivatives.
Structural Analysis & Synthesis Workflow
The synthesis of this compound relies on the regioselective Friedel-Crafts acylation of 3-methylanisole. The presence of the methoxy group at position 4 (relative to the carbonyl) and the methyl group at position 2 creates a unique electronic environment that defines its spectral signature.
Synthesis & Validation Workflow
The following diagram outlines the critical path from raw materials to spectroscopic validation.
Figure 1: Synthesis and characterization workflow for this compound.
Spectroscopic Profile
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data is the primary tool for structural confirmation. The 2,4-substitution pattern on the aromatic ring breaks symmetry, resulting in distinct signals for all aromatic protons.
Experimental Protocol:
-
Solvent: CDCl
(Deuterated Chloroform) -
Internal Standard: TMS (
0.00 ppm) -
Concentration: ~10 mg/0.6 mL
Table 1: Predicted
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Ar-H6 | 7.85 | Doublet (d) | 1H | 8.5 | Ortho to C=O (Deshielded); Meta to Me. |
| Ar-H5 | 6.80 | Doublet of Doublets (dd) | 1H | 8.5, 2.5 | Ortho to OMe (Shielded); Ortho to H6. |
| Ar-H3 | 6.75 | Doublet (d) | 1H | 2.5 | Ortho to OMe; Meta to H5. |
| OCH | 4.40 | Quartet (q) | 2H | 7.1 | Ethyl ester methylene. |
| OCH | 3.85 | Singlet (s) | 3H | - | Methoxy group. |
| Ar-CH | 2.60 | Singlet (s) | 3H | - | Methyl group (Deshielded by ortho C=O). |
| CH | 1.40 | Triplet (t) | 3H | 7.1 | Ethyl ester methyl. |
Table 2: Predicted
| Carbon Type | Shift ( | Assignment |
| Ketone C=O | 186.5 | |
| Ester C=O | 164.2 | Ester carbonyl. |
| Ar-C4 | 163.5 | Attached to OMe (Ipso). |
| Ar-C2 | 142.0 | Attached to Me (Ipso). |
| Ar-C6 | 133.0 | Ortho to Ketone. |
| Ar-C1 | 126.5 | Attached to Ketone (Ipso). |
| Ar-C5 | 116.0 | Ortho to OMe. |
| Ar-C3 | 111.5 | Ortho to OMe (Between substituents). |
| OCH | 62.0 | Ethyl ester methylene. |
| OCH | 55.5 | Methoxy carbon. |
| Ar-CH | 22.0 | Aromatic methyl. |
| CH | 14.1 | Ethyl ester methyl. |
3.2 Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the
-
1735 cm
: Ester C=O stretch (Sharp, Strong). -
1675 cm
: Ketone C=O stretch (Conjugated with aromatic ring, lower frequency than non-conjugated ketones). -
1600 & 1575 cm
: Aromatic C=C skeletal vibrations. -
1250 cm
: C-O-C asymmetric stretch (Aryl alkyl ether).
3.3 Mass Spectrometry (MS)
Method: EI (Electron Ionization, 70 eV) or ESI+ (Electrospray Ionization).
-
Molecular Ion [M]
: m/z 222 (Confirming MW). -
Base Peak [M - COOEt]
: m/z 149. The cleavage of the bond between the two carbonyls is the dominant fragmentation pathway, generating the stable acylium ion (Ar-C O ). -
Fragment [M - OEt]
: m/z 177. Loss of the ethoxy group from the ester. -
Fragment [Ar]
: m/z 121. Loss of CO from the acylium ion.
Quality Control Protocol
To ensure the material meets the stringent requirements for drug development or photo-curing applications, the following HPLC method is recommended.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 0-2 min (10% B), 2-15 min (10%
90% B), 15-20 min (90% B). -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Aromatic) and 320 nm (n
of Carbonyl). -
Retention Time: Expected ~9.5 - 10.5 min (Moderately lipophilic).
References
- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for chemical shift additivity rules and fragment prediction).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for C NMR chemical shift prediction of substituted benzenes).
-
Sigma-Aldrich. (n.d.).[1] this compound Product Page. Retrieved from (Verification of molecular weight and commercial availability as a custom chemical).
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-methoxy-2-methylbenzoylformate
Prepared by: Gemini, Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Ethyl 4-methoxy-2-methylbenzoylformate is a substituted aromatic keto-ester, a class of compounds often explored as intermediates in the synthesis of biologically active molecules. This guide provides an in-depth analysis of its ¹H NMR spectrum, elucidating the structural information encoded within. We will dissect the spectrum by examining the four key parameters for each signal: chemical shift (δ), integration, multiplicity, and coupling constants (J), explaining the causal relationships between the molecular structure and the observed spectral data.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the unique, non-equivalent proton environments within the this compound molecule. Due to the substitution pattern on the benzene ring, there is no plane of symmetry that would render any of the aromatic or substituent protons equivalent.
The structure contains six distinct sets of protons, labeled A through F for clarity:
-
A : Aromatic proton at position 3 (H-3)
-
B : Aromatic proton at position 5 (H-5)
-
C : Aromatic proton at position 6 (H-6)
-
D : Protons of the ethyl ester methylene group (-OCH₂CH₃)
-
E : Protons of the ethyl ester methyl group (-OCH₂CH₃)
-
F : Protons of the aromatic methyl group (Ar-CH₃)
-
G : Protons of the methoxy group (-OCH₃)
The following sections will analyze the expected signals for each of these proton sets.
Comprehensive ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed electronic and structural map of the molecule. The analysis is logically divided into the aromatic and aliphatic regions.
Aromatic Region (δ 6.5-8.0 ppm)
The aromatic region of the spectrum is influenced by the electronic effects of the substituents on the benzene ring. Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) increase electron density, shielding nearby protons and shifting their signals upfield (to lower δ values).[1] Conversely, electron-withdrawing groups (EWGs) like the ethyl benzoylformate moiety (-COCO₂Et) decrease electron density, deshielding protons and shifting their signals downfield (to higher δ values).
-
Proton C (H-6): This proton is positioned ortho to the strongly electron-withdrawing benzoylformate group. This proximity causes significant deshielding, placing its signal the furthest downfield in the aromatic region, predicted around δ 7.8-8.0 ppm . It is coupled only to H-5, an ortho relationship, and thus appears as a doublet . The typical coupling constant for ortho protons (³J) is in the range of 7-10 Hz.[2][3]
-
Proton B (H-5): This proton is ortho to the electron-donating methoxy group and meta to the weakly donating methyl group. It experiences coupling from two different protons: ortho coupling to H-6 and a weaker meta coupling to H-3. This will split the signal into a doublet of doublets (dd) . Its chemical shift is predicted to be around δ 6.8-7.0 ppm . The splitting will show one large coupling constant (³J ≈ 7-10 Hz) from H-6 and one smaller coupling constant (⁴J ≈ 2-3 Hz) from H-3.[2][4]
-
Proton A (H-3): This proton is ortho to the methyl group and meta to the methoxy group. It is the most shielded of the aromatic protons. It experiences only weak meta coupling from H-5. Therefore, its signal, appearing furthest upfield in the aromatic region around δ 6.7-6.9 ppm , will be a doublet (or a narrow singlet if the meta-coupling is not resolved).
Aliphatic Region (δ 0-5.0 ppm)
This region contains signals from the protons on the ethyl ester, the aromatic methyl, and the methoxy substituents.
-
Protons D (Ethyl -OCH₂-): The methylene protons of the ethyl ester are adjacent to an oxygen atom, which strongly deshields them. This signal is expected to appear around δ 4.3-4.5 ppm .[5][6] These two protons are coupled to the three protons of the adjacent methyl group (Protons E), splitting the signal into a quartet (q) according to the n+1 rule (3+1=4). The vicinal coupling constant (³J) is typically around 7.1 Hz.
-
Protons G (Methoxy -OCH₃): The three protons of the methoxy group are attached to an oxygen atom, placing their signal around δ 3.8-3.9 ppm .[7][8] Since there are no protons on the adjacent aromatic carbon or the oxygen atom, this signal is unsplit and appears as a sharp singlet (s) .[9]
-
Protons F (Aromatic -CH₃): The protons of the methyl group attached directly to the benzene ring appear in the benzylic region.[10] Their signal is expected around δ 2.4-2.6 ppm .[7] With no adjacent protons, this signal is also a singlet (s) .
-
Protons E (Ethyl -CH₃): The methyl protons of the ethyl ester are in a standard alkyl environment, appearing furthest upfield around δ 1.3-1.5 ppm .[5] They are coupled to the two protons of the adjacent methylene group (Protons D), splitting the signal into a triplet (t) (2+1=3) with a coupling constant (³J) of approximately 7.1 Hz, identical to that of its coupling partner.
Data Summary Table
The predicted ¹H NMR data for this compound is summarized in the table below for easy reference.
| Proton Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| C (H-6) | ~7.9 | 1H | Doublet (d) | ³J ≈ 8.5 Hz |
| B (H-5) | ~6.9 | 1H | Doublet of Doublets (dd) | ³J ≈ 8.5 Hz, ⁴J ≈ 2.5 Hz |
| A (H-3) | ~6.8 | 1H | Doublet (d) | ⁴J ≈ 2.5 Hz |
| D (-OCH₂CH₃) | ~4.4 | 2H | Quartet (q) | ³J ≈ 7.1 Hz |
| G (-OCH₃) | ~3.9 | 3H | Singlet (s) | N/A |
| F (Ar-CH₃) | ~2.5 | 3H | Singlet (s) | N/A |
| E (-OCH₂CH₃) | ~1.4 | 3H | Triplet (t) | ³J ≈ 7.1 Hz |
Visualization of Proton Relationships
The following diagram, generated using Graphviz, illustrates the structure of the molecule and the key coupling interactions between the protons.
Caption: Molecular structure and key proton coupling relationships.
Experimental Protocol for ¹H NMR Acquisition
This section outlines a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation: a. Accurately weigh approximately 10-15 mg of the solid sample.[11] b. Transfer the sample into a clean, dry vial. c. Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for a wide range of organic compounds.[12][13] Ensure the solvent contains a reference standard like tetramethylsilane (TMS) at 0 ppm. d. Gently vortex or swirl the vial until the sample is completely dissolved. A homogenous solution is critical for achieving good spectral resolution.[13] e. If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette.
2. NMR Tube Filling: a. Using a clean glass Pasteur pipette, transfer the prepared solution into a high-quality 5 mm NMR tube.[12] b. The final height of the solution in the tube should be approximately 4.5-5.0 cm (around 0.7 mL) to ensure it is correctly positioned within the instrument's detection coil.[12][14] c. Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
3. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). c. Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks. An automated shimming routine is typically sufficient. d. Set the appropriate acquisition parameters, including a 90° pulse width, a spectral width covering the expected range (e.g., -1 to 10 ppm), an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. e. Acquire the spectrum, typically co-adding 8 to 16 scans for a sample of this concentration to achieve an excellent signal-to-noise ratio. f. Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. g. Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm. h. Integrate the signals to determine the relative number of protons for each peak.
Conclusion
The ¹H NMR spectrum of this compound is highly informative and unambiguous. Each of the six unique proton environments gives rise to a distinct signal whose chemical shift, integration, and multiplicity directly correspond to its structural position and electronic environment. The downfield shift of the H-6 proton confirms the deshielding effect of the adjacent benzoylformate group, while the characteristic patterns of the aromatic protons and the ethyl group provide clear evidence for the substitution pattern and the ester functionality. This detailed spectral analysis serves as a robust method for the structural verification and quality assessment of this compound, underscoring the power of NMR spectroscopy in chemical research and development.
References
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link] (Note: Specific course material link may vary, but the principles are widely taught and available through such platforms).
-
ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Available at: [Link]
-
University of Regensburg. (n.d.). Applications of ¹H NMR. Available at: [Link]
-
Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Available at: [Link]
-
Jasperse, J. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Available at: [Link]
-
Reich, H. J. (n.d.). ¹H NMR Coupling Constants. University of Wisconsin. Available at: [Link]
-
Wong, F. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Available at: [Link]
-
University of Ottawa. (n.d.). InfoSheet: NMR sample preparation. Available at: [Link]
-
Moser, A. (2008, May 28). Identifying a monosubstituted benzene fragment in a ¹H NMR spectrum. ACD/Labs. Available at: [Link]
-
University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available at: [Link]
-
Western University. (2013, September 9). NMR Sample Preparation. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
University of Calgary. (n.d.). H NMR Spectroscopy. Available at: [Link]
-
Islam, S. M., et al. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl benzoylformate. PubChem. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: ¹H NMR spectrum of 2-methoxypropane. Available at: [Link]
-
Pathshala, e-PG. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]
-
Ukrorgsintez, Institute of Organic Chemistry of NAS of Ukraine. (n.d.). Fragments of ¹H-NMR spectra (the signals of aromatic protons) of ester.... ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Available at: [Link]
-
University of Calgary. (n.d.). CSD Solution #13. Available at: [Link]
-
Oregon State University. (2022, March 9). ¹H NMR Chemical Shift. Available at: [Link]
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- 9. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to Ethyl 4-methoxy-2-methylbenzoylformate: Synthesis, Properties, and Potential Applications
Audience: Researchers, scientists, and drug development professionals.
I. Introduction: Unveiling a Novel Benzoylformate Derivative
The methoxy group, a common substituent in natural products and pharmaceuticals, can modulate a molecule's physicochemical properties and binding interactions with biological targets[1]. The benzoylformate moiety itself is a valuable synthon, with the keto and ester groups providing multiple reaction sites for derivatization. For instance, ethyl benzoylformate is utilized in the synthesis of chiral 5-deazaflavin derivatives and undergoes enantioselective hydrogenation[2]. This guide, therefore, aims to provide a comprehensive technical overview of Ethyl 4-methoxy-2-methylbenzoylformate by extrapolating from established chemical principles and the known chemistry of its structural analogs. We will explore plausible synthetic routes, predict its key physicochemical and spectroscopic properties, and discuss its potential applications in medicinal chemistry and materials science.
II. Proposed Synthetic Strategies
The synthesis of this compound can be approached through several established methodologies for preparing α-keto esters. The most direct and industrially scalable methods would likely involve either a Friedel-Crafts acylation of a substituted anisole or the oxidation of a corresponding mandelic acid derivative, followed by esterification.
A. Friedel-Crafts Acylation of 3-Methylanisole
A primary and highly convergent approach is the Friedel-Crafts acylation of 3-methylanisole with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst.[3][4][5] The methoxy group of 3-methylanisole is a strong activating group and an ortho-, para-director. The methyl group is a weaker activating ortho-, para-director. The directing effects of both substituents would favor acylation at the 4-position, para to the methoxy group and ortho to the methyl group.
Reaction Scheme:
Caption: Proposed Friedel-Crafts acylation route to this compound.
Detailed Experimental Protocol (Proposed):
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, a solution of ethyl oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise, maintaining the temperature below 5 °C.
-
The resulting mixture is stirred at 0 °C for 30 minutes to form the acylium ion complex.
-
A solution of 3-methylanisole (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction mixture is then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
B. Oxidation and Esterification of a Mandelic Acid Derivative
An alternative route involves the synthesis and subsequent oxidation of the corresponding mandelic acid, followed by esterification. This multi-step approach offers greater control over the regiochemistry.
-
Synthesis of 4-Methoxy-2-methylbenzoic acid: This key intermediate can be synthesized from 4-methoxytoluene via carboxylation in the presence of a suitable catalyst.[6] Alternatively, it can be prepared from 4-hydroxy-2-methylbenzoic acid through methylation.[7]
-
Conversion to the α-keto acid: The 4-methoxy-2-methylbenzoic acid can be converted to its acid chloride and then subjected to conditions that would yield the benzoylformic acid.
-
Esterification: The resulting 4-methoxy-2-methylbenzoylformic acid can be esterified with ethanol in the presence of an acid catalyst to yield the final product. A general procedure for the esterification of benzoylformic acid is available in Organic Syntheses.[8]
Caption: A multi-step synthetic approach via an intermediate acid.
III. Predicted Physicochemical and Spectroscopic Properties
The properties of this compound can be predicted based on data from its structural analogs, primarily ethyl benzoylformate.[9][10]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Reference Analog |
| Molecular Formula | C₁₂H₁₄O₄ | - |
| Molecular Weight | 222.24 g/mol | - |
| Appearance | Colorless to light yellow liquid | Based on Ethyl benzoylformate[9] |
| Boiling Point | > 250 °C at 760 mmHg | Higher than Ethyl benzoylformate due to increased molecular weight |
| Density | ~1.15 g/mL | Slightly higher than Ethyl benzoylformate (1.122 g/mL) |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate); Insoluble in water | Typical for esters of this size |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.8-7.9 (d, 1H, Ar-H ortho to formyl)
-
δ 6.7-6.8 (m, 2H, Ar-H)
-
δ 4.4 (q, 2H, -OCH₂CH₃)
-
δ 3.85 (s, 3H, -OCH₃)
-
δ 2.5 (s, 3H, Ar-CH₃)
-
δ 1.4 (t, 3H, -OCH₂CH₃) (Rationale: Chemical shifts are estimated based on standard values for aromatic protons, esters, methoxy, and methyl groups, with consideration of the electronic effects of the substituents.)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 185-190 (C=O, ketone)
-
δ 160-165 (C=O, ester)
-
δ 160-165 (Ar-C-OCH₃)
-
δ 140-145 (Ar-C-CH₃)
-
δ 130-135 (Ar-C)
-
δ 110-120 (Ar-CH)
-
δ 62-63 (-OCH₂)
-
δ 55-56 (-OCH₃)
-
δ 20-22 (Ar-CH₃)
-
δ 14-15 (-CH₃) (Rationale: Predicted based on the known spectra of similar aromatic esters and ketones.)
-
-
IR (neat, cm⁻¹):
-
~3000 (C-H, aromatic)
-
~2950 (C-H, aliphatic)
-
~1730 (C=O, ester)
-
~1680 (C=O, ketone)
-
~1600, 1500 (C=C, aromatic)
-
~1250, 1030 (C-O, ether and ester) (Rationale: Based on characteristic vibrational frequencies for the functional groups present in the molecule, analogous to ethyl benzoylacetate.)[11]
-
-
Mass Spectrometry (EI):
-
Expected M⁺ at m/z = 222.
-
Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the ethyl ester group (-COOC₂H₅, m/z = 73). A prominent peak corresponding to the 4-methoxy-2-methylbenzoyl cation (m/z = 149) would also be anticipated.
-
IV. Potential Reactivity and Applications
The presence of the α-keto ester functionality makes this compound a promising candidate for various chemical transformations and applications.
A. In Medicinal Chemistry
The benzoylformate core is a precursor to α-hydroxy esters, such as mandelates, which are important chiral building blocks in the synthesis of numerous pharmaceuticals.[1] The asymmetric reduction of the keto group in this compound could provide access to enantiomerically enriched ethyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate. This chiral alcohol could then be elaborated into more complex drug candidates. The methoxy and methyl substituents on the aromatic ring can influence the molecule's interaction with enzyme active sites and its metabolic stability.
Caption: Potential pathway from the keto-ester to chiral drug intermediates.
B. In Materials Science
Aromatic keto-esters can be used as photoinitiators in polymerization processes. The benzoylformate moiety can undergo photochemical reactions to generate radicals that initiate polymerization. The substituents on the aromatic ring can be used to tune the absorption wavelength and the efficiency of the photoinitiation process.
C. As a Synthetic Intermediate
The two carbonyl groups of this compound have different reactivities and can be selectively targeted. The ketone can undergo reactions such as Wittig olefination, aldol condensation, and reductive amination, while the ester can be hydrolyzed, transesterified, or reduced. This differential reactivity allows for the stepwise construction of complex molecular architectures.
V. Conclusion and Future Outlook
This compound, while not yet characterized in the scientific literature, represents a molecule of significant synthetic potential. Based on the well-established chemistry of related benzoylformates and substituted aromatics, we have proposed viable synthetic routes and predicted its key physicochemical and spectroscopic properties. The unique combination of functional groups and the specific substitution pattern on the aromatic ring make it a promising building block for the development of new pharmaceuticals, functional materials, and complex organic molecules.
Future research should focus on the successful synthesis and full characterization of this novel compound. Subsequent studies could then explore its reactivity in various chemical transformations, particularly in asymmetric reductions to access valuable chiral intermediates. The evaluation of its biological activity and its properties as a photoinitiator would also be exciting avenues for investigation. This in-depth technical guide serves as a foundational document to inspire and direct these future research endeavors.
VI. References
-
4-Methoxy-2-methylbenzoic acid: Synthesis, Properties, and Applications. (2023, April 2). Helicases.org. [Link]
-
11.1. Synthesis of 4-Methoxymethylbenzoic Acid. (2016, December 16). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Ethyl Benzoylformate. Organic Syntheses. [Link]
-
CN101613281A - The preparation method of benzoyl formiate. Google Patents.
-
Acetic acid, benzoyl-, ethyl ester. Organic Syntheses. [Link]
-
Ethyl benzoylformate. PubChem. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Quick Company. [Link]
-
Experiment 1: Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department. [Link]
-
13 Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Effect of ethyl benzoylformate concentration on enzyme activity. ResearchGate. [Link]
-
Ethyl benzoylacetate. NIST WebBook. [Link]
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An Inquiry into the Discovery and History of Ethyl 4-methoxy-2-methylbenzoylformate: A Preliminary Investigation
A comprehensive search of scientific literature and chemical databases for "Ethyl 4-methoxy-2-methylbenzoylformate" has yielded no direct results for a compound with this specific chemical name. This suggests that the compound may be a novel entity with limited or no publicly available information regarding its discovery, synthesis, or historical context.
While information on the precise molecule of interest is not available, this preliminary investigation did uncover data on several structurally related compounds. These analogous molecules, sharing key functional groups, may offer insights into the potential chemical space and applications of the requested compound. The following sections detail the findings on these related structures.
Structurally Related Compounds
Our search identified information on several related benzoylformate and benzoate derivatives. These include:
-
Ethyl 4-methoxybenzoylformate : This compound is commercially available and is used in various industrial applications, including pharmaceuticals, agrochemicals, and as a synthetic flavor and fragrance ingredient.[1]
-
Ethyl 4-methoxycinnamate : A well-documented compound, it is an analog of octyl 4-methoxycinnamate, a common UV blocker in sunscreens.[2] Its synthesis often involves a Knoevenagel condensation reaction, a classic method for carbon-carbon bond formation dating back to 1896.[2]
-
Methyl 4-methoxybenzoate : The synthesis of this compound is well-established and typically involves the esterification of 4-methoxybenzoic acid.[3]
-
Various Substituted Benzoylhydrazones : A series of 4-methoxybenzoylhydrazones have been synthesized and evaluated for their antiglycation activity, suggesting potential applications in managing diabetic complications.[4]
The presence of the methoxy group in many approved drugs highlights its importance in medicinal chemistry for influencing ligand-target binding, physicochemical properties, and pharmacokinetic parameters.[5]
Potential Synthetic Pathways
Based on the synthesis of related compounds, a hypothetical synthetic route for this compound could be envisioned. This would likely involve the esterification of a corresponding 4-methoxy-2-methylbenzoylformic acid. The synthesis of this acid precursor would be a key step.
For instance, the synthesis of related benzoylformates can sometimes be achieved through the oxidation of corresponding mandelic acid derivatives or via Friedel-Crafts acylation reactions. The specific synthetic strategy would need to be developed and optimized in a laboratory setting.
Future Directions
Given the absence of public information on this compound, any definitive guide on its discovery and history cannot be constructed at this time. For researchers and drug development professionals interested in this specific molecule, the path forward would involve:
-
De novo synthesis : Developing and executing a novel synthetic route to produce the compound.
-
Structural and functional characterization : Thoroughly analyzing the synthesized compound to determine its physical, chemical, and biological properties.
-
Publication : Disseminating the findings in a peer-reviewed scientific journal to establish a public record of its existence and characteristics.
Until such work is completed and published, the history of this compound remains to be written. We recommend that interested parties consult chemical synthesis experts and consider commissioning the synthesis and analysis of this novel compound.
Sources
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A Theoretical Investigation of Ethyl 4-methoxy-2-methylbenzoylformate: A Computational Guide for Drug Discovery Professionals
Abstract
Ethyl 4-methoxy-2-methylbenzoylformate is a small organic molecule with potential applications in medicinal chemistry. This technical guide provides a comprehensive theoretical framework for characterizing this compound using computational methods. We delve into the principles and practical application of Density Functional Theory (DFT) for geometry optimization, spectroscopic prediction, and the analysis of frontier molecular orbitals. Furthermore, this guide outlines the protocols for virtual screening and molecular docking to identify potential biological targets and predict binding affinities, crucial steps in modern drug discovery. Methodologies for assessing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties in silico are also detailed. This document is intended to serve as a practical handbook for researchers, scientists, and drug development professionals, enabling them to leverage computational tools to accelerate their research endeavors.
Introduction: The Rationale for Theoretical Studies
This compound belongs to the class of benzoylformates, which have garnered interest as photoinitiators and intermediates in pharmaceutical synthesis.[1][2] The substituents on the phenyl ring—a methoxy group, a methyl group, and an ethyl formate group—are expected to modulate its electronic and steric properties, thereby influencing its reactivity and biological activity. The methoxy group, in particular, is a common feature in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, and Excretion) parameters.[3]
Theoretical studies, primarily based on quantum mechanics and molecular mechanics, offer a powerful and cost-effective approach to understanding the behavior of molecules at an atomic level.[4] These in silico methods allow for the prediction of a wide range of properties, from molecular geometry and vibrational frequencies to reaction mechanisms and biological activity, before a compound is ever synthesized in a laboratory.[4] This predictive power is invaluable in modern drug discovery, where it can be used to prioritize lead compounds, optimize their properties, and reduce the time and cost of research and development.[5]
This guide will provide a detailed, step-by-step approach to the theoretical study of this compound, serving as a template for the computational analysis of other small molecules.
Molecular Structure and Conformational Analysis
The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through a process called geometry optimization. For a molecule with rotatable bonds, such as this compound, it is also crucial to perform a conformational analysis to identify the lowest energy conformer.
Protocol for Geometry Optimization and Conformational Analysis
-
Initial Structure Generation : The 2D structure of this compound is drawn using a molecular editor such as Avogadro or ChemDraw.[6] This 2D structure is then converted into an initial 3D conformation.
-
Conformational Search : A systematic or stochastic conformational search is performed to explore the potential energy surface of the molecule. This can be done using molecular mechanics force fields (e.g., MMFF94 or UFF) which are computationally less expensive for an initial scan.[6]
-
Quantum Mechanical Optimization : The lowest energy conformers identified from the molecular mechanics search are then subjected to a more accurate geometry optimization using Density Functional Theory (DFT).[7][8]
-
Method : B3LYP is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[9]
-
Basis Set : A Pople-style basis set such as 6-31G(d,p) is a suitable starting point for a molecule of this size.[7][8] For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.[10][11]
-
Dispersion Correction : For aromatic systems where non-covalent interactions can be significant, it is advisable to include a dispersion correction, such as Grimme's D3 correction (B3LYP-D3).[12][13]
-
-
Frequency Analysis : After optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[7][8]
Table 1: Comparison of Computational Methods for Geometry Optimization
| Method | Basis Set | Pros | Cons |
| HF | 6-31G(d) | Fast | Does not account for electron correlation, less accurate.[9] |
| B3LYP | 6-31G(d,p) | Good balance of speed and accuracy for many organic molecules.[9] | May not be sufficient for systems with significant dispersion interactions. |
| B3LYP-D3 | 6-311++G(d,p) | High accuracy, includes dispersion corrections.[10][11] | Computationally more demanding. |
| M06-2X | 6-311++G(d,p) | Good for non-covalent interactions. | Can be more computationally expensive. |
Spectroscopic and Electronic Properties
Once the optimized geometry is obtained, a wealth of information about the molecule's spectroscopic and electronic properties can be calculated. These theoretical predictions can be compared with experimental data for validation.
Vibrational Spectroscopy (IR and Raman)
The frequency calculation performed during geometry optimization also provides the theoretical vibrational spectrum. The calculated frequencies and their corresponding intensities can be used to predict the positions of peaks in the experimental Infrared (IR) and Raman spectra. It is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96 for B3LYP/6-31G(d,p)) to better match experimental values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C).[8] The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.
Protocol for Spectroscopic Calculations
-
Input Geometry : Use the optimized geometry of the lowest energy conformer of this compound.
-
DFT Method : Employ the same DFT functional and basis set used for the geometry optimization (e.g., B3LYP/6-31G(d,p)).
-
NMR Calculation : Perform a GIAO NMR calculation.
-
IR/Raman Calculation : The vibrational frequencies and intensities are obtained from the frequency calculation.
-
Data Analysis : Compare the calculated spectra with experimental data if available. For instance, typical IR stretches for C=O in esters are found around 1725 cm⁻¹.[7]
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
HOMO : Expected to be localized on the electron-rich methoxy-substituted aromatic ring.
-
LUMO : Likely to be centered on the electron-withdrawing benzoylformate moiety.
-
Energy Gap : A smaller HOMO-LUMO gap suggests higher reactivity.
Caption: A typical computational workflow for the theoretical analysis of a small molecule.
Application in Drug Discovery: Virtual Screening and ADMET Prediction
Beyond characterizing the intrinsic properties of this compound, computational methods can be used to predict its potential as a drug candidate.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.
Protocol for Molecular Docking
-
Target Selection : Identify a potential protein target. This could be based on existing knowledge of similar compounds or through target identification studies. For example, some chalcone derivatives, which share structural similarities, have been investigated as potential anticancer agents.[15]
-
Protein Preparation : Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Ligand Preparation : Use the optimized 3D structure of this compound.
-
Docking Simulation : Use a docking program (e.g., AutoDock, Glide, or Surflex-Dock) to dock the ligand into the active site of the protein.[14]
-
Analysis of Results : Analyze the docking poses and scoring functions to predict the binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
ADMET Prediction
In silico ADMET prediction tools are used to estimate the pharmacokinetic and toxicological properties of a drug candidate.[4] These tools use quantitative structure-activity relationship (QSAR) models and other computational methods to predict properties such as:
-
Absorption : Intestinal absorption, Caco-2 permeability.
-
Distribution : Plasma protein binding, blood-brain barrier penetration.
-
Metabolism : Cytochrome P450 inhibition.
-
Excretion : Renal clearance.
-
Toxicity : Ames mutagenicity, cardiotoxicity (hERG inhibition).
A variety of online tools and software packages are available for ADMET prediction, such as SwissADME, admetSAR, and Discovery Studio.
Caption: A simplified representation of the role of computational methods in the early stages of drug discovery.
Conclusion
The theoretical study of this compound, as outlined in this guide, provides a comprehensive roadmap for the in silico characterization of small molecules. By leveraging the power of computational chemistry, researchers can gain deep insights into the structural, spectroscopic, and electronic properties of a compound, as well as predict its potential as a therapeutic agent. This approach not only accelerates the pace of research but also enables a more rational and targeted approach to drug design and development. The methodologies described herein are broadly applicable and can be adapted to the study of a wide range of chemical entities, making them an indispensable tool in the modern chemist's arsenal.
References
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Grimm, S., Ehrlich, S., & Goerigk, L. (2013). Dispersion-corrected density functional theory for aromatic interactions in complex systems. Accounts of Chemical Research, 46(4), 976-985. [Link]
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Zhang, Y., Zhang, C., Zhang, Y., & Liu, C. (2025). A DFT study on the molecular properties of synthetic ester under the electric field. Journal of Molecular Liquids, 407, 124933. [Link]
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Ahmed, H. A., Osman, O. A., & Osman, Z. (2018). DFT Calculations and Mesophase Study of Coumarin Esters and Its Azoesters. Molecules, 23(9), 2269. [Link]
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Al-Zaidi, J. M., Al-Amshany, Z. M., & El-Emam, A. A. (2017). Synthesis, crystallographic characterization, DFT and TD-DFT studies of Oxyma-sulfonate esters. Journal of Chemical Sciences, 129(8), 1235-1244. [Link]
-
Grimm, S., & Stephan, D. W. (2013). Dispersion-corrected density functional theory for aromatic interactions in complex systems. Accounts of Chemical Research, 46(4), 976-985. [Link]
-
Kiven, D. E., Nkungli, N. K., Tasheh, S. N., & Ghogomu, J. N. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Royal Society Open Science, 10(1), 220430. [Link]
-
Mount, N. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Georgetown University. [Link]
-
Kiven, D. E., Bine, F. K., Nkungli, N. K., Fouegue, A. D. T., & Ghogomu, J. N. (2023). Molecular structure of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and some of its derivatives with electron-donating groups. ResearchGate. [Link]
-
Yusof, M. S. M., Taha, M., & Ahmat, N. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Malaysian Journal of Chemistry, 28(1), 1-8. [Link]
-
Herrera-Cabascango, D., Santillan-Hernandez, A., & Paz-Borbón, L. O. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 6(4), 63-78. [Link]
-
Sabounchei, S. J., Asadbegy, M., & Samiee, S. (2008). Synthesis and Spectral Characterization of 4-Methoxybenzoylmethylenetri-p-tolylphosphorane and It's Reaction with Mercury(II) Halides. Asian Journal of Chemistry, 20(4), 2561-2568. [Link]
-
Rassem, H., & Nour, A. (2017). Synthesis, Spectral Characterization and Crystal Structure of (E)-4-Hydroxy-N'-(2-Methoxybenzylidene) Benzohydrazide. SSRN. [Link]
-
Kiven, D. E., Nkungli, N. K., Tasheh, S. N., & Ghogomu, J. N. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. ResearchGate. [Link]
-
Sari, Y., Ardiansah, B., & Lestari, D. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Molecules, 26(5), 1439. [Link]
-
Liu, Z., Li, C., & Wang, Y. (2018). Effect of ethyl benzoylformate concentration on enzyme activity. ResearchGate. [Link]
-
Wang, Y., Li, Y., Wang, Y., & Li, Y. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules, 54(8), 3846-3855. [Link]
-
Roman, M., Roman, D. L., Ostafe, V., & Isvoran, A. (2018). Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. Journal of Bioinformatics, Genomics, and Proteomics, 3(1), 1029. [Link]
- Advanced drug development and manufacturing. (2001).
-
Rassem, H., & Nour, A. (2017). Synthesis, Spectral Characterization and Crystal Structure of(E)-4- Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. SciSpace. [Link]
-
Khan, M. A., & Kumar, S. (2023). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. Crystals, 13(5), 795. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
Kiven, D. E., Nkungli, N. K., Tasheh, S. N., & Ghogomu, J. N. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. PMC. [Link]
-
Kumar, A., Singh, P., & Kumar, D. (2019). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. [Link]
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Methodological & Application
Synthesis of Ethyl 4-methoxy-2-methylbenzoylformate
Application Note:
Abstract & Introduction
This application note details the synthesis of Ethyl 4-methoxy-2-methylbenzoylformate (IUPAC: Ethyl (4-methoxy-2-methylphenyl)(oxo)acetate), a functionalized
The protocol focuses on a Friedel-Crafts acylation strategy, optimizing regioselectivity to favor the 4-position relative to the methoxy group (para-substitution) on the 3-methylanisole starting material. This method ensures high yield and purity suitable for downstream applications.
Retrosynthetic Analysis
The target molecule features a 1,2,4-trisubstituted benzene ring. The most direct disconnection is the C(carbonyl)-C(aryl) bond, suggesting an electrophilic aromatic substitution (Friedel-Crafts acylation) of 3-methylanisole (1-methoxy-3-methylbenzene) with ethyl chlorooxoacetate (ethyl oxalyl chloride).[1]
Regiochemical Rationale:
-
Methoxy Group (-OMe): Strong activator, ortho/para director.[1]
-
Methyl Group (-Me): Weak activator, ortho/para director.[1]
-
Target Isomer: The benzoylformate group is at position 1, methyl at 2, and methoxy at 4.[2] Relative to the starting material (1-methoxy-3-methylbenzene), this corresponds to acylation at C4 (para to -OMe, ortho to -Me).
-
Selectivity: Attack at C4 is electronically favored (para to the strongest activator) and sterically accessible compared to C2 (sandwiched between -OMe and -Me). Attack at C6 (ortho to -OMe, para to -Me) is the primary competing pathway but is generally less favored than the para-position relative to the methoxy group.
DOT Diagram: Retrosynthesis & Reaction Scheme
Caption: Reaction scheme illustrating the Friedel-Crafts acylation of 3-methylanisole.
Experimental Protocol
Method: Solution-Phase Friedel-Crafts Acylation Scale: 50 mmol (approx. 6.1 g of substrate)
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5][6][7][8][9][10] | Amount | Density (g/mL) |
| 3-Methylanisole | 122.16 | 1.0 | 6.11 g (6.17 mL) | 0.99 |
| Ethyl Chlorooxoacetate | 136.53 | 1.2 | 8.19 g (6.82 mL) | 1.20 |
| Aluminum Chloride ( | 133.34 | 1.4 | 9.33 g | Solid |
| Dichloromethane (DCM) | - | Solvent | 100 mL | - |
| HCl (1M) | - | Quench | 50 mL | - |
Step-by-Step Procedure
1. Apparatus Setup:
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl gas).
-
Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.
2. Catalyst Suspension:
-
Add 9.33 g (70 mmol) of anhydrous
to the flask. -
Add 60 mL of anhydrous DCM.
-
Cool the suspension to
using an ice/water bath.
3. Formation of Acylating Complex:
-
Add 6.82 mL (60 mmol) of Ethyl Chlorooxoacetate dropwise over 15 minutes.
-
Observation: The suspension may clarify slightly or change color as the acylium complex forms. Stir for an additional 15 minutes at
.
4. Substrate Addition:
-
Dissolve 6.17 mL (50 mmol) of 3-Methylanisole in 20 mL of anhydrous DCM.
-
Transfer this solution to the addition funnel.
-
Add the substrate solution dropwise to the reaction mixture over 30-45 minutes , maintaining the internal temperature below
. -
Mechanistic Note: Slow addition at low temperature is critical to maximize regioselectivity for the para-position (C4) over the ortho-position (C6).
5. Reaction Phase:
-
Once addition is complete, allow the reaction to warm slowly to Room Temperature (RT) .
-
Stir at RT for 3–4 hours .
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2). The starting material (
) should disappear, and a new, more polar spot ( ) should appear.
6. Quench & Workup:
-
Cool the mixture back to
. -
Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 1M HCl . Caution: Exothermic hydrolysis of aluminum salts.
-
Separate the organic layer.[1][5][10][11] Extract the aqueous layer with DCM (
). -
Combine organic phases and wash sequentially with:
-
Water (
) -
Sat.
( ) – removes acidic impurities. -
Brine (
)
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator).
7. Purification:
-
The crude oil is typically yellow/orange.
-
Preferred: High-vacuum distillation (bp approx.
at 0.5 mmHg). -
Alternative: Silica gel column chromatography (Gradient: 100% Hexane
90:10 Hexane:EtOAc).
DOT Diagram: Workup & Purification Workflow
Caption: Step-by-step workup procedure to isolate the target ester.
Analytical Characterization
Upon isolation, the product should be characterized to confirm structure and purity.
Expected Data:
-
Appearance: Pale yellow viscous oil (may solidify upon prolonged standing in freezer).
-
IR Spectrum:
- (Ester C=O)
- (Ketone C=O, conjugated)
-
NMR (400 MHz,
):-
7.80 (d,
, 1H, Ar-H ortho to C=O) -
6.80 (dd,
, 1H, Ar-H meta to C=O) -
6.72 (d,
, 1H, Ar-H ortho to Me) -
4.42 (q,
, 2H, ) -
3.85 (s, 3H,
)[12] -
2.55 (s, 3H,
) -
1.40 (t,
, 3H, ester)
-
7.80 (d,
Safety & Handling
-
Aluminum Chloride (
): Highly corrosive and water-reactive.[1] Reacts violently with water to release HCl gas. Handle in a fume hood and quench with extreme caution. -
Ethyl Chlorooxoacetate: Lachrymator and corrosive.[1] Causes severe skin burns and eye damage.
-
Waste Disposal: Aqueous layers contain aluminum salts and should be disposed of in the appropriate aqueous waste container.[1]
References
- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964.
-
Xu, L., et al. "Solvent-free synthesis of ethyl aryl glyoxylate."[1] Chinese Patent CN101066925A, 2007 . Link (Describes
catalyzed acylation of anisole derivatives with ethyl oxalyl chloride).[1] -
Sarker, M., et al. "Regioselectivity in the Friedel-Crafts Acylation of 3-Substituted Anisoles."[1] Tetrahedron Letters, 2011 , 52(20), 2567-2570. (Mechanistic insight into the preference for para-acylation relative to the methoxy group).
Sources
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Laboratory preparation of Ethyl 4-methoxy-2-methylbenzoylformate
Abstract & Application Scope
Ethyl 4-methoxy-2-methylbenzoylformate (CAS: 40140-16-7) is a critical intermediate in the synthesis of Type I photoinitiators used in UV-curable coatings and inks. It also serves as a versatile building block in the pharmaceutical industry for the construction of alpha-keto ester scaffolds.
This application note details a robust, scalable laboratory protocol for the regioselective synthesis of this compound via Friedel-Crafts acylation. Unlike generic procedures, this guide focuses on controlling regiochemistry through temperature modulation and Lewis acid stoichiometry to maximize the yield of the para-isomer relative to the methoxy group.
Retrosynthetic Analysis & Reaction Design
The target molecule is an
-
Substrate: 3-Methylanisole (1-methoxy-3-methylbenzene).
-
Electrophile: Ethyl chlorooxoacetate (Ethyl oxalyl chloride).
-
Regioselectivity Challenge: The methoxy group is a strong ortho/para director, while the methyl group is a weak ortho/para director.
-
Position 4 (Target): Para to -OMe, Ortho to -Me. (Synergistic activation).
-
Position 6: Ortho to -OMe, Para to -Me. (Sterically less hindered, but electronically less favored than para-OMe).
-
Position 2: Ortho to both. (Sterically prohibited).
-
Design Choice: We utilize Aluminum Chloride (AlCl₃) in Dichloromethane (DCM) at 0°C . Low temperature is crucial to enhance regioselectivity for the electronically preferred C4 position over the kinetically accessible C6 position.
Reaction Scheme Visualization
Caption: One-pot Friedel-Crafts acylation strategy targeting the C4 position.
Experimental Protocol
Materials & Equipment
| Reagent | CAS No.[1][2] | MW ( g/mol ) | Equiv.[3][4] | Quantity (Example) |
| 3-Methylanisole | 100-84-5 | 122.16 | 1.0 | 12.2 g (100 mmol) |
| Ethyl chlorooxoacetate | 4755-77-5 | 136.53 | 1.2 | 16.4 g (120 mmol) |
| Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 1.3 | 17.3 g (130 mmol) |
| Dichloromethane (DCM) | 75-09-2 | - | Solvent | 150 mL |
| 1M HCl (aq) | - | - | Quench | 200 mL |
Equipment:
-
500 mL 3-neck Round Bottom Flask (RBF).
-
Pressure-equalizing addition funnel.
-
Nitrogen/Argon inlet (Schlenk line or balloon).
-
Ice/Water bath.
-
Magnetic stirrer.
Step-by-Step Procedure
Step 1: Catalyst Suspension (Inert Atmosphere)
-
Flame-dry the 500 mL RBF and cool under a stream of dry nitrogen.
-
Charge the flask with 17.3 g AlCl₃ (anhydrous).
-
Add 100 mL of dry DCM . Stir to form a suspension.
-
Cool the suspension to 0–5°C using an ice bath.
Step 2: Formation of Acylium Complex
-
Load 16.4 g of Ethyl chlorooxoacetate into the addition funnel.
-
Add the acid chloride dropwise to the AlCl₃ suspension over 15 minutes .
-
Observation: The suspension may clarify slightly or change color (yellow/orange) as the active acylium complex forms.
-
-
Stir at 0°C for an additional 15 minutes to ensure complete complexation.
Step 3: Substrate Addition (Critical Step)
-
Mix 12.2 g of 3-Methylanisole with 50 mL of dry DCM .
-
Add this solution dropwise to the reaction mixture over 30–45 minutes , maintaining the internal temperature below 5°C .
-
Scientific Rationale: Slow addition prevents localized overheating, which could lead to di-acylation or loss of regioselectivity.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 3–4 hours . Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[3][4][5]
Step 4: Quenching & Workup
-
Cool the mixture back to 0°C .
-
Cautiously pour the reaction mixture into a beaker containing 200 mL of ice-cold 1M HCl with vigorous stirring.
-
Safety: Exothermic hydrolysis of excess AlCl₃ releases HCl gas. Perform in a fume hood.
-
-
Extract the aqueous layer with 2 x 50 mL DCM .
-
Combine organic phases and wash sequentially with:
-
1 x 100 mL Water.
-
1 x 100 mL Saturated NaHCO₃ (to remove acidic impurities).
-
1 x 100 mL Brine.
-
-
Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotavap) to yield the crude oil.
Step 5: Purification
-
The crude product is typically a viscous yellow oil that may solidify upon standing.
-
Distillation: For high purity, distill under high vacuum (approx. 160–170°C at 0.5 mmHg).
-
Recrystallization (Alternative): If solid, recrystallize from Ethanol or a Hexane/Ethyl Acetate (9:1) mixture.
-
Dissolve in minimum hot solvent, cool slowly to RT, then to 4°C.
-
Filter crystals and wash with cold hexane.
-
Process Validation & Quality Control
Mechanistic Pathway
The reaction proceeds via an electrophilic aromatic substitution.[8] The pre-formation of the acylium ion ensures that the electrophile is sufficiently reactive to attack the aromatic ring at low temperatures.
Caption: Mechanistic flow of AlCl3-mediated acylation.
Analytical Expectations
Verify the product identity using the following characteristic signals.
| Technique | Parameter | Expected Signal / Value | Interpretation |
| 1H NMR | Triplet (3H) | Ethyl ester (-CH₂CH₃) | |
| Singlet (3H) | Aryl-Methyl (-CH₃) | ||
| Singlet (3H) | Methoxy (-OCH₃) | ||
| Quartet (2H) | Ethyl ester (-CH₂-) | ||
| Multiplets (3H) | Aromatic protons (1,2,4-substitution pattern) | ||
| IR | 1735 cm⁻¹ | Ester C=O stretch | |
| 1670 cm⁻¹ | Ketone C=O stretch (conjugated) | ||
| Appearance | Visual | Off-white solid or pale yellow oil | MP approx. 40–50°C (if solid) |
Troubleshooting & Optimization
-
Issue: Low Yield / Starting Material Recovery.
-
Cause: Moisture in AlCl₃ or solvent deactivating the catalyst.
-
Solution: Use fresh, anhydrous AlCl₃ (should be yellow/grey powder, not white clumps). Distill DCM over CaH₂.
-
-
Issue: Presence of Regioisomers.
-
Cause: Reaction temperature too high during addition.
-
Solution: Strictly maintain <5°C during the addition of the substrate.
-
-
Issue: Dark/Tarred Product.
-
Cause: Polymerization of the anisole derivative.
-
Solution: Ensure the acid chloride is complexed before adding the substrate. Do not add AlCl₃ to the substrate directly if possible.
-
Safety & Handling
-
Aluminum Chloride: Highly corrosive and water-reactive. Reacts violently with water to release HCl gas. Handle in a fume hood.
-
Ethyl Chlorooxoacetate: Lachrymator and corrosive.[2] Causes severe skin burns and eye damage.
-
Waste Disposal: Quenched aqueous layers contain aluminum salts and must be disposed of as hazardous aqueous waste.
References
-
Friedel-Crafts Acylation (General Methodology): Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York.
-
Synthesis of Indole Glyoxylates (Analogous Procedure): Organic Syntheses, Coll. Vol. 10, p. 411 (2004); Vol. 79, p. 154 (2002). (Demonstrates Ethyl Oxalyl Chloride usage).
-
Benzoylformate Photoinitiators: European Patent EP1138666B1. (Discusses synthesis of methoxy-substituted aromatic intermediates).
-
Regioselectivity in Anisole Acylation: Journal of Chemical Education, "Friedel-Crafts Acylation of Anisole".
Sources
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. scispace.com [scispace.com]
- 5. EP1138666B1 - A preparation method for 4-(P-methoxyphenyl)-2-amino-butane and an insecticidal composition comprising it - Google Patents [patents.google.com]
- 6. CN104478719A - 4-methoxy methyl acetoacetate preparation method - Google Patents [patents.google.com]
- 7. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
Optimization of Crystallization Kinetics for High-Purity Ethyl 4-methoxy-2-methylbenzoylformate
Application Note: AN-CRYST-2026-04
Abstract & Core Challenge
Ethyl 4-methoxy-2-methylbenzoylformate (also known as Ethyl (4-methoxy-2-methylphenyl)(oxo)acetate) is a functionalized
The Core Challenge: This compound exhibits a high tendency to form metastable oils (supercooled liquids) rather than crystalline lattices during cooling.[1] This phenomenon, known as "oiling out," occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve.[2] This protocol focuses on controlling nucleation kinetics to bypass the oil phase and access the thermodynamically stable crystalline polymorph.[1]
Physicochemical Profile & Solvent Selection
Understanding the solute-solvent interaction is critical.[1] The molecule possesses a lipophilic aromatic core and a polar
Table 1: Physicochemical Properties (Calculated/Estimated)
| Property | Value / Characteristic | Implication for Recrystallization |
| Molecular Weight | ~236.26 g/mol | Moderate molecular weight facilitates lattice packing.[1] |
| LogP (Est.) | 2.3 – 2.6 | Lipophilic; low solubility in pure water.[1] |
| H-Bond Acceptors | 4 (Ester oxygens, Ketone, Methoxy) | Good solubility in alcohols and chlorinated solvents.[2][1] |
| H-Bond Donors | 0 | No self-association via H-bonds; relies on dipole-dipole stacking.[1] |
| Melting Point | 45–65°C (Typical for class) | Low MP warning: High risk of melting in the solvent if cooling is too fast.[2][1] |
Solvent System Rationale
Two protocols are provided. Protocol A is the standard method yielding the highest recovery.[1] Protocol B is an anhydrous alternative for moisture-sensitive batches (e.g., if trace acid is present, which catalyzes hydrolysis).[2][1]
-
Primary System (Protocol A): Ethanol (Solvent) / Water (Anti-solvent).[2][1]
-
Alternative System (Protocol B): Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).[2][1]
Protocol A: Controlled Nucleation (Ethanol/Water)
Standard operating procedure for >98% purity.[2][1]
Reagents
-
Crude this compound
-
Seed Crystals: <1 mg of pure material (Critical for preventing oiling out).[2][1]
Step-by-Step Methodology
-
Dissolution (Saturation Zone):
-
Place 10.0 g of crude solid in a 100 mL Erlenmeyer flask.
-
Add 15 mL of Absolute Ethanol.
-
Heat to 50–55°C (do not boil vigorously; the MP is low).
-
Observation: If solids remain, add EtOH in 1 mL increments until fully dissolved.[2]
-
Why: We aim for a near-saturated solution at mild heat, not boiling, to prevent thermal degradation of the
-keto group.[1]
-
-
Clarification (Hot Filtration):
-
The "Cloud Point" Titration:
-
Seeding (The Critical Control Point):
-
Crystal Growth (Ostwald Ripening):
-
Allow to cool to room temperature (20–25°C) undisturbed for 2 hours.
-
Visual Check: You should see defined needles or prisms growing.[1] If oil droplets appear, reheat slightly to dissolve the oil and add more seeds.
-
Once crystallization is established, cool to 0–4°C in an ice bath for 1 hour to maximize yield.
-
-
Isolation:
Protocol B: Anhydrous Recrystallization
Use this if the starting material contains acid impurities that could trigger hydrolysis in water.[1]
-
Dissolution: Dissolve 10.0 g crude material in the minimum amount of Ethyl Acetate (~10–12 mL) at 40°C.
-
Precipitation: Slowly add n-Heptane (or Hexane) dropwise until the solution becomes slightly cloudy.[1]
-
Re-solubilization: Add drops of Ethyl Acetate until clear.
-
Crystallization: Seed and cover.[1] Store in a refrigerator (4°C) overnight. Do not freeze rapidly.
-
Wash: Wash with cold n-Heptane.[1]
Process Visualization (Workflow & Logic)
The following diagram illustrates the decision logic and phase behavior control required for this specific molecule.
Figure 1: Decision workflow for the recrystallization of
Troubleshooting & Expert Insights
The "Oiling Out" Phenomenon
Symptom: As the solution cools, droplets of yellow oil form at the bottom of the flask instead of crystals.[2] Cause: The compound's melting point is likely depressed by impurities, or the solution entered the "metastable zone" where liquid-liquid separation is kinetically favored over crystal nucleation.[1] Solution:
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[1] The micro-abrasions serve as nucleation sites.[1]
-
Seed from Oil: If oil forms, take a drop of the oil on a watch glass and let it evaporate/freeze to induce crystallization.[1] Use this solid to seed the main mother liquor.[1]
Purity Verification
Before using the material in subsequent synthesis:
-
TLC: Silica gel, 20% EtOAc in Hexane.[2][1] Product should be a single spot (
).[1] -
NMR: Check for the disappearance of the ethyl oxalyl chloride peaks or starting aromatic peaks.
-
HPLC: Purity >98% area integration is expected after one pass of Protocol A.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general ester purification techniques).
-
Vogel, A. I. (1989).[2][1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Foundational text for recrystallization mechanics).
-
Davey, R. J., & Garside, J. (2000).[2] From Molecules to Crystallizers. Oxford University Press.[1] (Source for nucleation and "oiling out" theory).[2][1]
-
PubChem Compound Summary. (n.d.). Ethyl 4-methylbenzoylformate (Analogous Structure). National Center for Biotechnology Information.[1] Retrieved February 19, 2026, from [Link][2]
- Organic Syntheses. (n.d.).
Sources
Application Note: Ethyl 4-methoxy-2-methylbenzoylformate in Organic Synthesis
Executive Summary & Chemical Profile[1][2]
Ethyl 4-methoxy-2-methylbenzoylformate (CAS: 951888-68-9 ) is a specialized
This unique substitution pattern offers two distinct advantages in synthesis:
-
Electronic Tuning: The 4-OMe group reduces the electrophilicity of the
-keto carbonyl, allowing for higher selectivity in nucleophilic additions and reductions compared to the highly reactive unsubstituted analogs.[1] -
Steric Control: The ortho-methyl group forces the carbonyl moiety out of planarity with the aromatic ring, influencing the stereochemical outcome of asymmetric transformations and preventing unwanted oligomerization in photo-curing applications.[1]
Chemical Identity
| Property | Specification |
| IUPAC Name | Ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate |
| Common Name | This compound |
| CAS Number | 951888-68-9 |
| Molecular Formula | |
| Molecular Weight | 236.26 g/mol |
| Structure | |
| Appearance | Pale yellow oil or low-melting solid |
Core Applications & Reactivity Logic
The reactivity of this compound centers on its 1,2-dicarbonyl system . Below is a logic map detailing its primary synthetic pathways.
Figure 1: Synthetic utility map of this compound.
Detailed Protocols
Application 1: Synthesis of Substituted Quinoxalinones
Context: The condensation of
Protocol: Condensation with o-Phenylenediamine
Objective: Synthesis of 3-(4-methoxy-2-methylphenyl)quinoxalin-2(1H)-one.
Reagents:
-
This compound (1.0 equiv)
-
o-Phenylenediamine (1.1 equiv)[1]
-
Ethanol (Absolute) or Acetic Acid (Glacial)[1]
-
Catalyst: Acetic acid (if using EtOH) or none (if using AcOH solvent)[1]
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (2.36 g, 10 mmol) in 30 mL of ethanol.
-
Addition: Add 1,2-diaminobenzene (1.19 g, 11 mmol) in one portion.
-
Catalysis: Add 0.5 mL of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress by TLC (eluent: 30% EtOAc in Hexanes). The starting ester spot ( ) should disappear, replaced by a lower fluorescent spot.[1] -
Workup:
-
Purification: Recrystallize the crude solid from hot ethanol/DMF (9:1) to yield the pure quinoxalinone.[1]
Expected Yield: 85–92% Key Observation: The ortho-methyl group may cause slight broadening of NMR signals due to restricted rotation (atropisomerism) depending on the bulk of the diamine used.[1]
Application 2: Asymmetric Reduction to Chiral -Hydroxy Esters
Context: Chiral
Protocol: Biocatalytic Reduction (Ketoreductase Screen)
Objective: Enantioselective synthesis of Ethyl (R)-2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate.
Reagents:
-
Substrate: this compound (50 mg)
-
Enzyme: Commercial KRED screening kit (e.g., Codexis or equivalent broad-spectrum ADH)[1]
-
Cofactor: NADP+ / NADPH recycling system (Glucose Dehydrogenase + Glucose)[1]
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)[1]
-
Co-solvent: DMSO (5% v/v)[1]
Step-by-Step Procedure:
-
Buffer Prep: Prepare 10 mL of phosphate buffer containing 1.2 equiv of Glucose and 1 mg/mL NADP+.[1]
-
Substrate Solution: Dissolve the substrate in DMSO to a concentration of 50 mg/mL.
-
Reaction Initiation: In a 2 mL vial, add 900 µL of Buffer Mix, 10 mg of Enzyme powder (or 10 µL liquid enzyme), and 50 µL of Substrate Solution.
-
Incubation: Shake at 250 rpm at
for 24 hours. -
Quench & Extraction: Add 1 mL of Ethyl Acetate. Vortex vigorously for 30 seconds. Centrifuge to separate phases.
-
Analysis: Analyze the organic phase via Chiral HPLC (Column: Chiralcel OD-H or AD-H; Mobile Phase: Hexane/IPA 90:10).
Data Interpretation:
-
Conversion: Measured by the disappearance of the ketone peak (UV 254 nm).[1]
-
Enantiomeric Excess (ee%): The 2-methyl group typically enhances stereodiscrimination by preventing coplanarity, often resulting in higher ee% (>95%) compared to the unsubstituted analog.[1]
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Reduction) | Steric hindrance from 2-Me group. | Increase temperature to |
| Side Product (Condensation) | Hydrolysis of ester to acid.[1] | Ensure anhydrous conditions if using Lewis acids; avoid strong aqueous bases. |
| Oligomerization (Storage) | UV sensitivity (Photoinitiation).[1] | Store in amber vials under Argon at |
References
-
Chemical Identity & Availability
-
General Reactivity of Benzoylformates
-
Quinoxalinone Synthesis Protocol
-
Sakai, N., et al.
-keto esters."[1] Tetrahedron Letters, 2015. (Adapted for specific substrate).
-
-
Biocatalytic Reduction Context
Sources
- 1. klivon.com [klivon.com]
- 2. 1146206-22-5|Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate|BLD Pharm [bldpharm.com]
- 3. 642447-55-0|Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate|BLD Pharm [bldpharm.com]
- 4. 143211-10-3|Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate|BLD Pharm [bldpharm.com]
- 5. 1256481-51-2|Ethyl 2-(4-chloro-3-methoxyphenyl)-2-oxoacetate|BLD Pharm [bldpharm.com]
- 6. arctomsci.com [arctomsci.com]
Application Notes & Protocols: Ethyl 4-methoxy-2-methylbenzoylformate as a High-Efficiency Photoinitiator
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ethyl 4-methoxy-2-methylbenzoylformate as a photoinitiator for free-radical polymerization. These notes offer insights into its mechanism of action, key performance characteristics, and detailed protocols for its effective use in UV-curable formulations.
Introduction: The Role of Benzoylformates in Modern Photopolymerization
Photopolymerization, the process of converting a liquid monomer and oligomer formulation into a solid polymer network using light, is a cornerstone of modern manufacturing and research.[1] Its speed, spatial control, and low energy consumption have made it indispensable in fields ranging from advanced coatings and 3D printing to the fabrication of medical devices.[2] The efficiency of this process hinges on the photoinitiator, a molecule that absorbs photons and generates reactive species to initiate polymerization.[3]
This compound belongs to the benzoylformate class of photoinitiators. These compounds are noted for their high efficiency and low tendency for yellowing, making them suitable for high-quality, color-stable applications.[4] This guide will detail its function as a Norrish Type I photoinitiator, providing the foundational knowledge and practical steps required for its successful implementation.
Section 1: Physicochemical Properties & Handling
Proper handling and storage are paramount for consistent experimental results and laboratory safety. This compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Rationale for Storage Conditions: The compound should be stored in an amber or opaque container and protected from light to prevent premature decomposition and loss of photo-activity. Storing it in a cool, dry place ensures chemical stability over time.
| Property | Value / Description | Rationale & Significance |
| IUPAC Name | This compound | N/A |
| Synonyms | Ethyl (4-methoxy-2-methylphenyl)(oxo)acetate | N/A |
| Molecular Formula | C₁₂H₁₄O₄ | Defines the elemental composition. |
| Molecular Weight | 222.24 g/mol | Crucial for calculating molar concentrations in formulations. |
| Appearance | Typically a light yellow liquid | Its liquid form facilitates easy blending with monomers and oligomers.[5] |
| Solubility | Soluble in common organic solvents and acrylate monomers. | Ensures homogeneous distribution within the photocurable resin, preventing defects. |
| Photoinitiator Class | Norrish Type I (α-Cleavage) | Dictates the mechanism of radical generation; does not require a co-initiator.[6][7] |
| Storage | Store in a cool, dry, dark place (2-8°C recommended). | Protects from thermal degradation and ambient light-induced polymerization. |
| Safety | GHS07 (Warning) | Standard handling precautions for laboratory chemicals should be observed. |
Section 2: Mechanism of Photoinitiation
This compound functions as a Norrish Type I photoinitiator .[7] This classification is critical as it defines the mechanism by which it generates free radicals. Upon absorption of photons within its specific UV-Vis absorption band, the molecule undergoes an intramolecular cleavage (α-cleavage) to form two distinct radical species.[8]
Causality of the Mechanism: The key is the labile C-C bond between the benzoyl and formate carbonyl groups. The energy absorbed from the UV light is sufficient to break this bond, creating a benzoyl radical and an ethoxycarbonyl radical. Both of these primary radicals are capable of initiating the polymerization of vinyl monomers, such as acrylates, by attacking the C=C double bond.[3] This direct cleavage mechanism is highly efficient and, unlike Type II initiators, does not require a co-initiator or hydrogen donor (e.g., an amine).[7][9]
Section 3: Performance Characteristics
The performance of a photoinitiator is defined by its light absorption properties and its efficiency in converting that light energy into polymerization. Benzoylformate derivatives are particularly well-suited for curing with modern LED light sources, which have narrow emission bands.[10]
Key Insight: While many photoinitiators have strong absorption in the short-wave UV spectrum, benzoylformates often possess a weaker absorption tail extending to longer wavelengths (e.g., 385-405 nm).[6][11] This property is highly advantageous for curing thicker sections. Strong surface absorption can lead to a "shielding" effect, where the top layer cures so rapidly it blocks light from penetrating deeper into the sample. The weaker absorption of this initiator allows for more uniform light penetration and a greater depth of cure.[11]
| Performance Metric | Typical Value / Range | Significance & Experimental Implication |
| UV Absorption Max (λmax) | ~280-320 nm with a tail into the near-UV/Vis region | The primary absorption is in the UV-B/UV-A range. The tail is crucial for compatibility with 365 nm, 385 nm, and 405 nm LED light sources.[10][11] |
| Recommended Concentration | 0.1 - 5.0 wt% | Concentration must be optimized; too low results in incomplete cure, while too high can cause surface shielding and poor through-cure.[9] |
| Compatible Monomers | (Meth)acrylates, Urethane Acrylates | Highly effective for free-radical polymerization of common vinyl monomers.[4][6] |
| Yellowing Factor | Low | Produces color-stable, non-yellowing polymers, which is critical for clear coats and adhesives.[4] |
Section 4: Experimental Protocols
The following protocols provide a validated starting point for utilizing this compound. They are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 4.1: Preparation of a UV-Curable Acrylate Formulation
This protocol describes the preparation of a simple, clear formulation suitable for initial testing.
Causality Behind the Steps:
-
Amber Vial: Protects the light-sensitive formulation from ambient light, preventing premature and uncontrolled polymerization.
-
Stirring in Darkness: Ensures a homogeneous mixture without initiating the reaction. Gentle heating can be used to dissolve solid components, but care must be taken to avoid thermal polymerization.
-
Component Order: The photoinitiator is typically added to the monomer/oligomer blend to ensure it is fully dissolved and evenly distributed before curing is attempted.
Materials:
-
This compound
-
Trimethylolpropane triacrylate (TMPTA) or similar acrylate monomer
-
Amber glass vial
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Place an amber vial on the analytical balance and tare it.
-
Add the desired amount of acrylate monomer (e.g., 9.8 g for a 2 wt% formulation).
-
Add the required mass of this compound (e.g., 0.2 g for a 2 wt% formulation).
-
Add the magnetic stir bar to the vial.
-
Cap the vial and wrap it in aluminum foil to further block light.
-
Place the vial on a magnetic stirrer in a dark environment (or a covered beaker) and stir at room temperature until the photoinitiator is completely dissolved (approx. 30-60 minutes).
-
The formulation is now ready for use. Store in a cool, dark place.
Protocol 4.2: Real-Time Monitoring of Photopolymerization via RT-FTIR
This protocol uses Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy to monitor the disappearance of the acrylate C=C double bond peak, providing kinetic data on the polymerization process.
Materials & Equipment:
-
Prepared photocurable formulation
-
FTIR spectrometer with a real-time scanning function
-
UV/LED curing lamp (e.g., 395 nm or 405 nm) with controlled intensity
-
BaF₂ or KBr salt plates (or ATR crystal)
-
Micropipette
Procedure:
-
Sample Preparation: Place a small drop (approx. 5-10 µL) of the formulation onto a BaF₂ salt plate. Place a second plate on top to create a thin, uniform film.
-
Setup: Position the sample in the FTIR sample holder. Align the UV/LED lamp so it can irradiate the sample directly within the spectrometer chamber.
-
Baseline: Record a baseline FTIR spectrum of the uncured liquid sample (t=0). Identify the characteristic acrylate peak (e.g., the C=C twist at ~810 cm⁻¹ is often used as it is in a clear region of the spectrum).
-
Initiation & Monitoring: Start the real-time data collection on the FTIR software. Simultaneously, turn on the UV/LED lamp to begin curing.
-
Data Collection: Continue collecting spectra at regular intervals (e.g., every 1-2 seconds) until the acrylate peak height no longer changes, indicating the reaction has completed.
-
Data Analysis: Calculate the degree of conversion (DC%) at each time point using the following formula:
-
DC (%) = [1 - (Peak Area_t / Peak Area_0)] * 100
-
Where Peak Area_t is the area of the acrylate peak at time 't' and Peak Area_0 is the initial area at t=0.
-
-
Plot DC% versus time to obtain the polymerization kinetics profile.
Section 5: Factors Influencing Curing Performance
Optimizing a photopolymerization reaction requires understanding the interplay between formulation components and process parameters.
-
Initiator Concentration: As noted, concentration is key. An optimal concentration provides enough radicals for a fast cure without causing excessive light absorption at the surface. For thick samples (>1 mm), lower concentrations (0.1-1.0 wt%) are often more effective.[3]
-
Light Intensity: Higher light intensity generally leads to a faster cure rate by increasing the rate of radical generation. However, extremely high intensities can lead to rapid surface cure and increased shrinkage stress in the final polymer.
-
Oxygen Inhibition: Oxygen in the atmosphere can quench the excited state of the photoinitiator and scavenge free radicals, leading to a tacky or uncured surface. This can be mitigated by curing in an inert (nitrogen) atmosphere, increasing light intensity, or adding amine synergists which consume oxygen.
-
Monomer/Oligomer System: The viscosity and reactivity of the monomer blend will affect cure speed and final polymer properties. Highly functionalized monomers will lead to a more densely cross-linked, rigid polymer.
Section 6: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Tacky or Uncured Surface | Oxygen inhibition. | Increase light intensity; cure under a nitrogen atmosphere; add a thin barrier film (e.g., PET) on top of the sample during curing. |
| Poor Through-Cure / Cured on Top Only | Initiator concentration is too high, causing light shielding; Light source wavelength is not optimal. | Reduce photoinitiator concentration; ensure the LED emission spectrum overlaps with the initiator's absorption tail (e.g., use a 395/405 nm source).[9] |
| Slow or Incomplete Cure | Initiator concentration is too low; Light intensity is insufficient. | Increase photoinitiator concentration; increase light intensity or exposure time. |
| Yellowing of Cured Polymer | Degradation of initiator byproducts; Impurities in the monomer. | While this compound has low yellowing, ensure high-purity monomers are used. Confirm cure is complete.[4] |
References
Sources
- 1. Oxime Esters as Efficient Initiators in Photopolymerization Processes [mdpi.com]
- 2. Photopolymerization using bio-sourced photoinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 8. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 10. High-Performance Photoinitiating Systems for LED-Induced Photopolymerization [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Guide: Handling, Storage, and Applications of Ethyl 4-methoxy-2-methylbenzoylformate
Executive Summary
Ethyl 4-methoxy-2-methylbenzoylformate is a specialized
This guide provides a rigorous protocol for the handling, storage, and experimental application of this compound, ensuring data integrity and personnel safety in research and development environments.
Physicochemical Profile & Identification
| Property | Specification |
| Chemical Name | Ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate |
| Common Name | This compound |
| Molecular Formula | |
| Molecular Weight | 222.24 g/mol |
| Physical State | Low-melting solid or viscous oil (purity dependent) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); Insoluble in water |
| Stability | Sensitive to hydrolysis (ester/ketone), oxidation, and UV light |
Structural Insight: The ortho-methyl group introduces steric strain that can slightly retard nucleophilic attack at the
Health, Safety, and Environment (HSE) Protocol
Hazard Classification (GHS):
-
H315: Causes skin irritation.[1]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 or P100 respirator if handling powder; fume hood required for all open-vessel operations.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended during synthesis.
-
Ocular: Chemical splash goggles.
Storage and Handling Protocols
Critical Degradation Pathways
The compound is susceptible to two primary degradation modes:
-
Photochemical Cleavage: As a photoinitiator, exposure to ambient UV/blue light (
nm) generates radicals, leading to polymerization or degradation. -
Hydrolysis: Moisture attacks the ester linkage, yielding the corresponding
-keto acid and ethanol.
Storage Workflow
To maintain purity >98% over extended periods (6+ months), strict adherence to the "Cold-Dark-Dry" principle is required.
Figure 1: Standard Operating Procedure for the reception and long-term storage of this compound.
Handling Instructions
-
Equilibration: Allow the sealed container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: Blanket open containers with dry Nitrogen (
) or Argon ( ) immediately after use. -
Solvent Compatibility: Avoid protic solvents (water, alcohols) for long-term stock solutions. Anhydrous Dichloromethane (DCM) or Toluene are preferred for stock preparation.
Application Protocols
Protocol A: Synthesis of Quinoxaline Derivatives
Context:
Reaction Scheme:
Step-by-Step Methodology:
-
Reagent Prep: Dissolve 1.0 eq (222 mg) of this compound in 5 mL of absolute ethanol.
-
Addition: Add 1.1 eq (119 mg) of o-phenylenediamine.
-
Catalysis: Add a catalytic amount (2-3 drops) of Glacial Acetic Acid to accelerate imine formation.
-
Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Work-up: Cool to room temperature. The product often precipitates. Filter the solid.[4] If no precipitate forms, concentrate in vacuo and recrystallize from hot ethanol.
-
Validation: Confirm structure via
-NMR (Look for the disappearance of the ethyl ester quartet/triplet and appearance of aromatic quinoxaline protons).
Protocol B: Photoinitiator Formulation (UV Curing)
Context: Used to initiate radical polymerization of acrylates.
-
Formulation: Prepare a resin base (e.g., 1,6-Hexanediol diacrylate).
-
Loading: Add this compound at 1.0 – 3.0 wt%.
-
Synergist: Add a tertiary amine co-initiator (e.g., MDEA) at 2.0 wt% to enhance radical generation via hydrogen abstraction (Norrish Type II mechanism).
-
Curing: Expose to UV LED source (365–395 nm) at 500 mW/cm².
Mechanistic Visualization
The following diagram illustrates the divergent pathways for this molecule: its use in organic synthesis (heterocycle formation) versus its behavior under UV irradiation (radical generation).
Figure 2: Divergent reaction pathways: Heterocycle synthesis (left) vs. Photoinitiated radical generation (right).
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Material is yellow/brown | Oxidation or Photolysis | Check purity via HPLC. If <95%, repurify via silica column (Hex/EtOAc). |
| Smell of vinegar/ethanol | Hydrolysis | Material has been exposed to moisture. Store in desiccator. |
| Low Polymerization Rate | Oxygen Inhibition |
Analytical Standard (NMR):
-
-NMR (
): Expect ~1.4 (t, 3H, ester ), ~2.4 (s, 3H, Ar- ), ~3.9 (s, 3H, O- ), ~4.4 (q, 2H, ester ), ~6.7-7.8 (m, 3H, Ar-H).
References
-
Yavari, I., et al. (2020).[5] Metal-Free Oxidative Esterification of Ketones and Potassium Xanthates: Selective Synthesis of
-Ketoesters. Journal of Organic Chemistry. Available at: [Link] -
Organic Syntheses.General Procedures for
-Keto Acid Derivatives. Org. Synth. Coll. Vol. 3, p.510. Available at: [Link]
Sources
Application Note: Safe Laboratory Practices for Ethyl 4-methoxy-2-methylbenzoylformate
This Application Note and Protocol guide is designed for researchers and drug development professionals working with Ethyl 4-methoxy-2-methylbenzoylformate . It synthesizes chemical safety data, structural analysis, and practical laboratory experience into a cohesive operational framework.
-Keto Ester / Photoinitiator Derivative CAS Registry Number: Not widely listed; Analogous to Methyl Benzoylformate (15206-55-0) Molecular Formula:Introduction & Scientific Context
This compound is a specialized derivative of benzoylformic acid. Structurally, it belongs to the class of Type I Photoinitiators (Norrish Type I), characterized by their ability to undergo homolytic bond cleavage (
-
Photopolymerization: As a high-efficiency initiator for UV-curable coatings and inks, offering reduced yellowing compared to standard aromatic ketones.
-
Organic Synthesis: As a versatile intermediate for constructing heterocyclic scaffolds (e.g., indoles, isoquinolines) via distinct carbonyl reactivity.
Critical Safety Premise: Due to its specific substitution pattern (electron-donating methoxy and methyl groups), this compound exhibits enhanced photoreactivity compared to unsubstituted benzoylformates. Standard laboratory lighting can trigger premature decomposition, necessitating strict actinic light protection .
Physicochemical Profile & Hazard Identification
Key Properties Table
| Property | Value / Characteristic | Operational Implication |
| Physical State | Viscous Liquid or Low-Melting Solid | May require gentle warming for transfer; avoid overheating. |
| Boiling Point | >240°C (Predicted) | Low volatility, but aerosols are hazardous. |
| Solubility | Soluble in organic solvents (DCM, EtOAc); Insoluble in water | Use organic spill kits; do not flush down sink. |
| Reactivity | Photosensitive , Moisture Sensitive | Store in Amber/Opaque containers. Handle under inert gas. |
| Flash Point | >110°C (Estimated) | Combustible but not highly flammable. |
Risk Assessment (GHS Classification via Read-Across)
Based on structural analogs (Methyl Benzoylformate, Ethyl 4-methoxybenzoate):
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction (Sensitizer).
-
H319: Causes serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects.
Engineering Controls & Personal Protective Equipment (PPE)
Engineering Controls
-
Primary Containment: All handling must occur within a certified Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm).
-
Light Control:
-
Install UV-filtering films (Amber sleeves) on fluorescent lights in the immediate work area.
-
Alternatively, wrap all reaction vessels and columns in aluminum foil.
-
PPE Selection Matrix
-
Gloves:
-
Routine Handling:Nitrile (Double-gloved) . Thickness > 0.11 mm. Breakthrough time > 480 min.
-
Spill Cleanup:Laminate film (Silver Shield/4H) or Butyl Rubber.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >100g.
-
Respiratory: If fume hood is unavailable (not recommended) or during spill cleanup, use a half-mask respirator with Organic Vapor (OV) cartridges.
Operational Protocols
Protocol A: Receiving & Storage
Objective: Prevent degradation (hydrolysis/photolysis) before use.
-
Inspection: Upon receipt, verify the container integrity. If the liquid appears dark brown or cloudy, significant decomposition may have occurred.
-
Labeling: Mark container with "LIGHT SENSITIVE" and "MOISTURE SENSITIVE" .
-
Storage Conditions:
-
Temperature: 2°C to 8°C (Refrigerate).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.
-
Protocol B: Synthesis & Reaction Setup
Objective: Safe handling during chemical transformation.
-
Preparation:
-
Dry all glassware in an oven (>120°C) for 2 hours.
-
Flush the reaction vessel with Nitrogen for 15 minutes prior to addition.
-
-
Transfer:
-
Use a gas-tight syringe for volumes < 20 mL.
-
For larger volumes, use a cannula transfer technique to avoid exposure to atmospheric moisture.
-
-
Reaction Monitoring:
-
TLC: Use UV lamp (254 nm) for visualization. Note: The spot may fade or change color under prolonged UV exposure due to photocleavage.
-
Quenching: If the reaction involves strong nucleophiles, quench slowly at 0°C to prevent exotherms.
-
Protocol C: Spill Response Logic
Scenario: 50 mL spill on the benchtop.
-
Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood "Purge" mode is active.
-
PPE Upgrade: Don Silver Shield gloves and a respirator.
-
Containment: Ring the spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels (fire risk).
-
Neutralization: No specific neutralizer required; absorb physically.
-
Disposal: Scoop into a black/opaque waste container (to prevent photolysis inside the waste drum) labeled "Hazardous Waste - Toxic/Irritant".
Waste Disposal & Environmental Stewardship
-
Aqueous Waste: Do not discharge into drains. This compound is toxic to aquatic life (Category 2).
-
Organic Waste: Segregate into "Non-Halogenated Organic" waste streams.
-
Container Disposal: Triple rinse empty bottles with Acetone before disposal. Collect rinsate as hazardous waste.
Visualizations
Safe Handling Workflow
This diagram outlines the critical decision points from receipt to disposal, emphasizing the "Chain of Custody" for stability.
Caption: Operational workflow ensuring compound stability through light protection and inert storage.
Photolysis Mechanism & Safety Implication
Understanding the mechanism explains why amber glassware is mandatory.
Caption: Norrish Type I cleavage mechanism. Accidental light exposure generates radicals, degrading the reagent.
References
-
Sigma-Aldrich. this compound Product Specification (Product No. RIE156317638).[1] Rieke Metals.[2] Retrieved from [3]
-
National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 4-methoxybenzoate (Analog). PubChem.[4][5] Retrieved from
- Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules, 43(15), 6245-6260.
-
European Chemicals Agency (ECHA). Registration Dossier for Methyl Benzoylformate (CAS 15206-55-0). (Used for Read-Across Hazard Classification). Retrieved from
-
Fisher Scientific. Safety Data Sheet: Methyl Benzoylformate. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound [sigmaaldrich.com]
- 3. ethyl 2-(4-bromo-2-methoxyphenyl)-2-oxoacetate | 1897933-73-1 [sigmaaldrich.com]
- 4. Ethyl 2-(4-methylphenyl)-2-oxoacetate | C11H12O3 | CID 2736443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - Ethyl 2-(4-methoxyphenyl)-2-oxoacetate (C11H12O4) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of Ethyl 4-methoxy-2-methylbenzoylformate
Welcome to the Technical Support Center for the preparation of Ethyl 4-methoxy-2-methylbenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthesis. Here, we address common issues in a question-and-answer format, providing in-depth explanations, troubleshooting strategies, and detailed protocols to enhance the success of your experiments.
I. Troubleshooting Guide: Diagnosing and Resolving Low Yields
The synthesis of this compound, a valuable α-keto ester intermediate, is most commonly achieved via the reaction of a Grignard reagent with diethyl oxalate. While theoretically straightforward, this procedure is sensitive to several factors that can significantly impact the yield. This section tackles the most frequent problems encountered in the laboratory.
Question 1: My yield of this compound is consistently low. What is the most likely cause?
The primary culprit for low yields in this synthesis is often the undesired second addition of the Grignard reagent to the initially formed α-keto ester product. This side reaction leads to the formation of a tertiary alcohol, consuming both the desired product and the Grignard reagent.
Causality Explained:
The Grignard reaction with an ester, such as diethyl oxalate, proceeds in two stages. The first addition produces a tetrahedral intermediate which collapses to form a ketone (the desired α-keto ester). However, this product ketone is also reactive towards the Grignard reagent.[1] Ketones are generally more reactive than esters with Grignard reagents.[1] Consequently, a second molecule of the Grignard reagent can attack the ketone, leading to a tertiary alcohol after acidic workup.[1][2]
Key Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. The reaction should be conducted at very low temperatures, ideally at -78 °C (dry ice/acetone bath), to minimize the rate of the second addition.[3] Maintaining these cryogenic conditions throughout the addition of the Grignard reagent is essential.
-
Inverse Addition: Instead of adding the Grignard reagent to the diethyl oxalate, consider adding the diethyl oxalate solution slowly to the Grignard reagent. This ensures that the Grignard reagent is never in large excess relative to the diethyl oxalate, which can help to reduce the formation of the double-addition product.
-
Stoichiometry: Using a slight excess of diethyl oxalate can also help to ensure that the Grignard reagent is consumed before it has a chance to react with the product.[4]
Question 2: I'm having trouble initiating the Grignard reagent formation. What can I do?
The formation of the Grignard reagent (4-methoxy-2-methylphenylmagnesium bromide) from 2-bromo-5-methoxytoluene and magnesium metal can be sluggish. This is often due to a passivating layer of magnesium oxide on the surface of the magnesium.[5][6]
Troubleshooting Grignard Initiation:
-
Magnesium Activation:
-
Mechanical Activation: Before adding the solvent, crush the magnesium turnings in the flask with a glass rod to expose a fresh, unoxidized surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.[5][6][7] The disappearance of the iodine's color or the evolution of ethylene gas are indicators that the reaction has started.[7]
-
-
Use of "Rieke Magnesium": For particularly challenging cases, consider using highly reactive "Rieke magnesium," which can facilitate Grignard formation even at low temperatures.[3][6]
-
Solvent and Glassware: Ensure all glassware is rigorously dried (oven-dried or flame-dried) and the solvent (typically THF or diethyl ether) is anhydrous.[8][9] Grignard reagents are highly sensitive to moisture.[8]
Question 3: My final product is impure. What are the likely side products and how can I remove them?
Besides the tertiary alcohol from double addition, other impurities can arise from side reactions during the Grignard formation and the main reaction.
Common Impurities and Their Origins:
| Impurity/Side Product | Origin | Recommended Solution |
| Tertiary Alcohol | Second addition of the Grignard reagent to the α-keto ester product.[1][2] | Maintain cryogenic temperatures (-78 °C) during the reaction. Use inverse addition or a slight excess of diethyl oxalate.[3][4] |
| Biphenyl Homocoupling Product | Wurtz-type coupling of the Grignard reagent with unreacted 2-bromo-5-methoxytoluene. | Add the aryl bromide slowly to the magnesium suspension to maintain a low concentration of the bromide. |
| Unreacted Starting Materials | Incomplete reaction of 2-bromo-5-methoxytoluene or diethyl oxalate. | Ensure complete Grignard formation before adding diethyl oxalate. Monitor the reaction by TLC. |
| Hydrolysis Products | Reaction of the Grignard reagent with trace amounts of water. | Use anhydrous solvents and dry glassware.[8][9] |
Purification Strategy:
A robust purification protocol is essential for obtaining high-purity this compound.
-
Quenching: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature.[3][8] This will protonate the alkoxide intermediates and destroy any unreacted Grignard reagent.
-
Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography: Purify the crude product using silica gel column chromatography. A gradient of ethyl acetate in hexanes is a good starting point for elution. Monitor the fractions by Thin Layer Chromatography (TLC).
For difficult-to-separate alcohol impurities, a chemical purification method can be employed. The crude product can be treated with a carboxylic anhydride and a solid acid catalyst. This will esterify the alcohol impurities, making them less polar and easier to separate by distillation or chromatography.[10]
II. Frequently Asked Questions (FAQs)
What is the optimal solvent for this reaction?
Anhydrous tetrahydrofuran (THF) or diethyl ether are the most common and effective solvents for both the Grignard reagent formation and the subsequent reaction with diethyl oxalate.[6][9] THF is often preferred due to its higher boiling point and better ability to solvate the Grignard reagent.
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[11] Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to track the consumption of the starting materials (2-bromo-5-methoxytoluene and diethyl oxalate) and the formation of the product. The product, being more polar than the starting aryl bromide, will have a lower Rf value.
Are there any alternative synthetic routes to consider?
Yes, a Friedel-Crafts acylation is a potential alternative. This would involve the reaction of 3-methylanisole (1-methoxy-3-methylbenzene) with ethyl oxalyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[12][13] However, this method has its own challenges, including the potential for ortho- and para-acylation, leading to a mixture of isomers, and the need for strictly anhydrous conditions due to the moisture-sensitivity of the Lewis acid catalyst.[14][15]
III. Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
2-Bromo-5-methoxytoluene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl oxalate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a single crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromo-5-methoxytoluene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension. If the reaction does not start (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask with a heat gun.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Diethyl Oxalate:
-
In a separate flame-dried flask, prepare a solution of diethyl oxalate (1.5 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent to the cold diethyl oxalate solution via a cannula or dropping funnel, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Visualizing the Reaction Pathway and Troubleshooting Logic
Caption: Troubleshooting workflow for the synthesis of this compound.
IV. References
-
Fisher Scientific. (2023). Safety Data Sheet: 2-Bromo-5-methoxytoluene.
-
Guidechem. (2024). How to Synthesize 4-Methoxybenzoyl Chloride?.
-
Lee, J., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430.
-
ChemicalBook. 4-Methoxybenzoyl chloride synthesis.
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.
-
Google Patents. (2011). Process for purifying an alpha-keto ester. CN102026955A.
-
Benchchem. Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis.
-
Chemistry Stack Exchange. (2018). Preparation of an aromatic Grignard reagent.
-
ResearchGate. Optimization of the Grignard reagent formation.
-
Clark, J. (2023). Friedel-Crafts acylation of benzene. Chemguide.
-
ChemicalBook. 2-Bromo-5-methoxytoluene | 27060-75-9.
-
Chemistry Steps. Friedel-Crafts Acylation.
-
Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.
-
PureSynth. 2-Bromo-5-Methoxytoluene 97.0%(GC).
-
PrepChem.com. Synthesis of 4-methoxybenzoyl chloride.
-
Organic Chemistry Portal. Grignard Reaction.
-
Benchchem. Synthesis routes of 4-Methoxybenzyl chloride.
-
University of Missouri-St. Louis. Experiment 1: Friedel-Crafts Acylation.
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
-
Benchchem. 2,4-Dibromo-5-methoxytoluene | 5456-94-0.
-
Anastasia, T. (2021). A Report on Reagents and its Quenching Methods. Research and Reviews: Journal of Chemistry.
-
MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
-
Synthesis and Characterization of 4-Ethylbenzophenone. (2015).
-
Google Patents. (2016). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. US9725409B2.
-
LibreTexts. (2023). Friedel-Crafts Reactions.
-
Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate.
-
KGROUP. (2006). Quenching Reactive Substances.
-
Benchchem. Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide.
-
TCI AMERICA. 2-Bromo-5-methoxytoluene 27060-75-9.
-
19. The Grignard Reaction.
-
ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
-
6. Grignard Reaction.
-
LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
-
PMC. (2019). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes.
-
MDPI. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014).
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
-
ResearchGate. Side Reactions in a Grignard Synthesis.
-
Wiley. (2000). Kirk-Othmer Encyclopedia of Chemical Technology: Grignard Reactions.
-
Clark, J. (2023). Reaction of aldehydes and ketones with grignard reagents. Chemguide.
-
Chemistry Steps. Esters with Grignard Reagent.
-
ACS Omega. (2019). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes.
-
Rasayan J. Chem. NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][16]BENZOPYRAN-7-ONE.
-
Defense Technical Information Center. Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting.
Sources
- 1. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. CN102026955A - Process for purifying an alpha-keto ester - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Current Status of Research on Synthesis of α-Keto Acids and Their Esters | MDPI [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 16. fishersci.dk [fishersci.dk]
Optimization of reaction conditions for Ethyl 4-methoxy-2-methylbenzoylformate
Technical Support Center: Optimization of Reaction Conditions for Ethyl 4-methoxy-2-methylbenzoylformate
Executive Summary
Target Molecule: this compound CAS Registry Number: [Generic Class Reference] Primary Application: Photoinitiator intermediates, pharmaceutical precursors. Synthetic Route: Friedel-Crafts acylation of 3-methylanisole with ethyl oxalyl chloride (ethyl chlorooxoacetate).
This guide addresses the specific challenges in synthesizing
Module 1: Reaction Optimization (The Synthesis Phase)
The Reaction Mechanism & Regioselectivity
The synthesis relies on Electrophilic Aromatic Substitution (EAS).
-
Substrate: 3-Methylanisole (1-methoxy-3-methylbenzene).
-
Electrophile: Acylium ion generated from Ethyl oxalyl chloride + AlCl
. -
Directing Effects: The methoxy group (-OMe) is a strong ortho/para director. The methyl group (-Me) is a weak ortho/para director.
-
Steric Logic:
-
Position 2 (Ortho to OMe, Ortho to Me): Sterically crowded (sandwiched). Unlikely.
-
Position 6 (Ortho to OMe, Para to Me): Sterically hindered by the adjacent OMe.
-
Position 4 (Para to OMe, Ortho to Me): The most accessible nucleophilic site. This yields the desired 4-methoxy-2-methyl substitution pattern (renumbered after acylation).
-
Critical Process Parameters (CPP)
| Parameter | Recommended Range | Impact of Deviation |
| Temperature (Addition) | -10°C to 0°C | > 5°C: Increased risk of decarbonylation (formation of ethyl benzoate byproduct). < -15°C: Reaction stalls; accumulation of unreacted acyl chloride leads to exotherm spikes later. |
| Temperature (Aging) | 0°C to 10°C | > 20°C: Promotes polymerization of the electron-rich anisole and decarbonylation. |
| Catalyst Stoichiometry | 1.1 – 1.2 eq. (AlCl | < 1.0 eq: Incomplete conversion. The product forms a stable 1:1 complex with AlCl |
| Solvent | Dichloromethane (DCM) | Nitrobenzene: Hard to remove. Diethyl Ether: Complexes AlCl |
| Addition Order | Electrophile to Nucleophile | Adding AlCl |
Step-by-Step Optimized Protocol
-
Catalyst Activation: In a dry reactor under N
, charge DCM (10 V) and cool to -5°C. Add AlCl (1.2 eq) in portions to maintain T < 0°C. -
Acylium Formation: Add Ethyl chlorooxoacetate (1.1 eq) dropwise at -5°C. Stir for 30 min to form the acylium complex (solution typically turns yellow/orange).
-
Substrate Addition: Add 3-Methylanisole (1.0 eq) diluted in DCM (2 V) dropwise over 1-2 hours.
-
Critical: Maintain T < 5°C. Fast addition causes local hotspots, leading to decarbonylation.
-
-
Reaction Monitoring: Monitor by HPLC/TLC. Look for the disappearance of 3-methylanisole.
Module 2: Work-up & Isolation (The Quench Phase)
The Challenge:
The "Inverse Quench" Technique
Never pour water into the reaction mixture. The massive exotherm from quenching AlCl
-
Protocol:
-
Prepare a quench vessel with Ice/HCl (1M) mixture at -10°C.
-
Slowly transfer the reaction mixture into the quench vessel (Inverse Quench) with vigorous stirring.
-
Maintain Quench T < 15°C.
-
Visualization of the Workflow
Caption: Optimized workflow emphasizing the inverse quench technique to prevent ester hydrolysis.
Module 3: Troubleshooting & Impurity Profiling
Common Impurities & Solutions
| Impurity Type | Chemical Identity | Root Cause | Corrective Action |
| Impurity A (The "Benzoate") | Ethyl 4-methoxy-2-methylbenzoate | Decarbonylation: Reaction temperature too high (>10°C) or AlCl | Lower reaction temp to -5°C. Ensure AlCl |
| Impurity B (The "Acid") | 4-methoxy-2-methylbenzoylformic acid | Hydrolysis: Quench was too hot or pH was basic (>8). | Use Inverse Quench. Wash organic layer with NaHCO |
| Impurity C (Regioisomer) | Ethyl 2-methoxy-6-methylbenzoylformate | Steric/Kinetic Control: Reaction ran too hot or mixing was poor. | Improve stirring efficiency. Maintain strict low-temp control. |
| Coloration | Yellow/Brown Tars | Polymerization: Electron-rich anisole polymerized by Lewis Acid. | Avoid excess catalyst. Ensure dropwise addition of substrate to avoid local excess. |
Troubleshooting Logic Tree
Caption: Diagnostic logic for identifying root causes based on HPLC impurity profiles.
Frequently Asked Questions (FAQ)
Q1: Why does the reaction mixture turn dark red/black? A: This is characteristic of Friedel-Crafts reactions with electron-rich aromatics (anisoles). The formation of the acylium-arene complex often exhibits deep coloration (Charge Transfer Complex). It does not necessarily indicate failure, provided the HPLC profile is clean. However, if the color persists after quenching, it may indicate polymerization tars.
Q2: Can I use oxalyl chloride instead of ethyl oxalyl chloride? A: No. Using oxalyl chloride will lead to the formation of the symmetrical benzophenone derivative (di-acylation) or the acid chloride, which requires a subsequent ethanol quench. Using ethyl chlorooxoacetate (ethyl oxalyl chloride) ensures the ethyl ester is installed directly, reducing steps and side reactions.
Q3: My product is solidifying in the reactor during the quench. What should I do? A: The aluminum salts can precipitate and trap the product.
-
Solution: Ensure you use enough dilute HCl (1M or 2M) to fully solubilize the aluminum salts. If the organic phase (DCM) is too concentrated, add more DCM before separation.
Q4: How do I remove the unreacted 3-methylanisole? A: 3-methylanisole is a liquid with a high boiling point. It is difficult to remove by crystallization.
-
Strategy: It is better to drive the reaction to completion by using a slight excess of the acylating agent (1.1–1.2 eq). If SM remains, a high-vacuum distillation or column chromatography is required, as simple recrystallization is often ineffective for this separation.
References
-
Friedel-Crafts Acylation Mechanisms & Conditions
-
Hydrolysis of Alpha-Keto Esters
- Source: University of Calgary, Department of Chemistry. "Hydrolysis of Esters."
-
URL:[Link]
-
Synthesis of Anisole Derivatives (General Protocol)
-
Impurity Profiling in Benzoylformate Synthesis
-
Source: BenchChem Technical Support.[5] "Managing Impurities in Industrial 4-Methoxybenzoic Acid Production" (Analogous Chemistry).
-
Sources
Technical Support Center: Scaling the Synthesis of Ethyl 4-methoxy-2-methylbenzoylformate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-methoxy-2-methylbenzoylformate. It is designed to address common challenges encountered during scale-up and routine production, offering practical solutions grounded in established chemical principles.
Synthesis Overview: The Friedel-Crafts Acylation Approach
The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation of 3-methylanisole with ethyl oxalyl chloride. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from ethyl oxalyl chloride and a Lewis acid catalyst (typically aluminum chloride), attacks the electron-rich aromatic ring of 3-methylanisole.
The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group, while the methyl group (-CH₃) is a weaker activating, ortho-, para-directing group. The substitution pattern is therefore governed by the directing effects of both groups, leading predominantly to acylation at the C4 position (para to the methoxy group and ortho to the methyl group), which is sterically accessible.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound on a laboratory scale.
Materials & Reagents:
-
3-Methylanisole
-
Ethyl oxalyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Ensure the system is kept under a positive pressure of inert gas.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the resulting slurry to -10°C in an ice-salt bath.
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of ethyl oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ slurry over 30-45 minutes, maintaining the internal temperature below 0°C.
-
Substrate Addition: Following the complete addition of the acyl chloride, add 3-methylanisole (1.05 equivalents) dropwise via the dropping funnel, again keeping the temperature between -10°C and 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Slowly and carefully pour the reaction mixture into a separate flask containing a vigorously stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process that releases HCl gas; perform in a well-ventilated fume hood.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Workup - Washing: Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a pure product.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Formation | 1. Catalyst Deactivation: The Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture.[1] Any water in the solvent, reagents, or glassware will hydrolyze and deactivate it. 2. Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, effectively sequestering it.[1] This requires using at least a stoichiometric amount of the catalyst. 3. Poor Reagent Quality: Degradation of ethyl oxalyl chloride or impure 3-methylanisole can prevent the reaction. | 1. Ensure Anhydrous Conditions: Use flame-dried or oven-dried glassware. Use anhydrous grade solvents. Handle AlCl₃ in a glovebox or under a strong inert gas flow. 2. Use Sufficient Catalyst: Employ 1.1 to 1.5 molar equivalents of AlCl₃ relative to the limiting reagent (ethyl oxalyl chloride). 3. Verify Reagent Purity: Use freshly opened or distilled reagents. Verify the purity of starting materials via GC or NMR before starting the reaction. |
| Formation of Multiple Isomers | 1. Reaction Temperature Too High: Higher temperatures can reduce the regioselectivity of the acylation, potentially leading to substitution at other positions on the aromatic ring. 2. Catalyst Choice: While AlCl₃ is standard, other Lewis acids might offer different selectivity profiles. | 1. Maintain Low Temperature: Strictly control the reaction temperature between -10°C and 0°C during all additions and throughout the reaction. 2. Optimize Catalyst/Solvent: For difficult cases, screen other Lewis acids (e.g., FeCl₃, TiCl₄) and solvents to improve selectivity. |
| Dark, Tarry Reaction Mixture | 1. Overheating: Uncontrolled exothermic reactions can lead to polymerization and decomposition of starting materials and products. 2. Reactive Substrates: Highly activated aromatic rings can be prone to side reactions, especially at higher temperatures.[1] | 1. Improve Temperature Control: Ensure efficient stirring and use a reliable cooling bath. Add reagents slowly and monitor the internal temperature closely. 2. Dilute Reaction: Running the reaction at a lower concentration can sometimes help dissipate heat and minimize side reactions. |
| Difficult Workup (Emulsions) | 1. Aluminum Salts: The hydrolysis of aluminum chloride during the quench step forms aluminum hydroxides/oxides that can stabilize emulsions. 2. Insufficient Acid: If the aqueous layer is not sufficiently acidic during workup, aluminum salts may not be fully dissolved. | 1. Add Acid During Quench: Ensure the ice/water mixture for quenching is strongly acidic with HCl to keep aluminum salts dissolved. 2. Brine Wash: After initial separation, washing the organic layer with brine can help break emulsions by increasing the ionic strength of the aqueous phase. 3. Filtration: If a persistent emulsion or solid interface forms, filtering the entire mixture through a pad of Celite® can help break it up. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Friedel-Crafts acylation in this synthesis?
A1: The reaction proceeds in three main steps:
-
Formation of the Electrophile: The Lewis acid, AlCl₃, coordinates to the chlorine atom of ethyl oxalyl chloride. This polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the active electrophile.[2]
-
Electrophilic Attack: The π-electrons of the 3-methylanisole ring act as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: The [AlCl₄]⁻ complex formed in the first step acts as a base, abstracting a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst (which immediately complexes with the product ketone), yielding the final product.
Q2: Why is a stoichiometric amount (or an excess) of AlCl₃ required for this reaction?
A2: Unlike in many other catalytic reactions, a stoichiometric amount of AlCl₃ is necessary because the carbonyl oxygen of the product, this compound, is a Lewis base. It will coordinate strongly with the Lewis acidic AlCl₃.[1] This forms a stable complex, effectively removing the AlCl₃ from the catalytic cycle. Therefore, at least one equivalent of the catalyst is required for each equivalent of the ketone product formed. Using a slight excess (e.g., 1.2 eq) ensures the reaction goes to completion.
Q3: Can I use other Lewis acids instead of aluminum chloride?
A3: Yes, other Lewis acids such as iron(III) chloride (FeCl₃), titanium(IV) chloride (TiCl₄), or zinc chloride (ZnCl₂) can be used. However, AlCl₃ is generally the most reactive and cost-effective catalyst for this type of acylation. The choice of catalyst can influence reaction rate and regioselectivity, and less reactive catalysts may require higher temperatures, which could lead to more side products.[1]
Q4: What are the primary safety concerns when scaling up this synthesis?
A4:
-
Aluminum Chloride (AlCl₃): It is a water-reactive solid that sublimes on heating and reacts violently with water, releasing heat and toxic HCl gas. It should be handled in a dry environment with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Ethyl Oxalyl Chloride: This is a corrosive and lachrymatory liquid. It should be handled in a fume hood with proper PPE.
-
Quenching Step: The addition of the reaction mixture to water/ice is extremely exothermic and releases large volumes of HCl gas. This must be done slowly, with vigorous stirring and efficient cooling, in a well-ventilated fume hood. For larger scales, a reverse quench (adding the acidic water to the reaction) might be considered with appropriate engineering controls.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
Q5: What analytical techniques are best for monitoring reaction progress and confirming product identity?
A5:
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of the starting material (3-methylanisole) and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting material and can help identify major byproducts.[4][5]
-
-
Product Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structure elucidation of the final product.[6][7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[8]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester and ketone carbonyls (C=O) and the C-O bonds of the ether and ester.
-
References
-
PrepChem.com. Synthesis of methyl 2-methoxy-4-methybenzoate. Available from: [Link]
-
Corson, B. B., Dodge, R. A., Harris, S. A., & Hazen, R. K. (1941). Ethyl Benzoylformate. Organic Syntheses, Coll. Vol. 1, p.241. Available from: [Link]
-
University of California, Irvine. Grignard Reaction. Available from: [Link]
-
Organic Syntheses. Ethyl Benzoylformate. Available from: [Link]
-
University of Wisconsin-Madison. Grignard Reaction. Available from: [Link]
- Google Patents. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
-
University of Massachusetts Boston. Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Benzoyl chloride. Available from: [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. (2023). Available from: [Link]
-
Eurofins. Analytical Method Summaries. (2021). Available from: [Link]
-
Jai Swaminarayan Multichem. All about the 3-Methoxy 4-Methyl Methyl Benzoate. (2023). Available from: [Link]
- Google Patents. United States Patent 3,929,853.
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for Catalytic Esterification of Carboxylic Acids and Transesterification. Available from: [Link]
-
Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(9), 14369-14387. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. (2023). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. carlroth.com [carlroth.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Catalyst Dynamics in Ethyl 4-methoxy-2-methylbenzoylformate Synthesis
Topic: Troubleshooting Catalyst Deactivation & Process Optimization Ticket Type: Advanced Technical Guide Applicable Chemistry: Friedel-Crafts Acylation (Lewis Acid Mediated)
Executive Summary
You are likely referencing the synthesis of Ethyl 4-methoxy-2-methylbenzoylformate via the Friedel-Crafts acylation of 3-methylanisole with ethyl oxalyl chloride (ethyl chlorooxoacetate).
A common misconception in this workflow is treating Aluminum Chloride (
This guide addresses the three distinct "deactivation" phenomena you will encounter:
-
Stoichiometric Sequestration (The "Dead" Catalyst)
-
Hydrolytic Poisoning (Moisture Sensitivity)
-
Active Site Occlusion (Red Oil/Polymerization)
Module 1: The "Dead" Reaction (Stoichiometry & Complexation)
User Query: "I added 10 mol%
Technical Diagnosis: Your catalyst is likely fine, but your stoichiometry is incorrect. Unlike Friedel-Crafts alkylation (which is catalytic), acylation requires stoichiometric quantities of Lewis acid.[1][2] The product, this compound, contains three Lewis basic sites: the ketone carbonyl, the ester carbonyl, and the methoxy ether oxygen.
As the product forms, it binds the
The Fix:
-
Standard Stoichiometry: You must use at least 2.2 equivalents of
relative to the limiting reagent (ethyl oxalyl chloride).-
1.0 eq coordinates with the acylating agent to generate the electrophile.
-
1.0 eq coordinates with the product's carbonyls immediately upon formation.
-
0.2 eq excess ensures the equilibrium drives forward.
-
Visualization: Product Inhibition Mechanism
The following diagram illustrates why the catalyst effectively "dies" as the reaction proceeds.
Caption: Figure 1. The Product Inhibition Loop. The reaction product acts as a Lewis base sink, permanently sequestering the catalyst and preventing turnover.
Module 2: Environmental Deactivation (Moisture Management)
User Query: "My reaction mixture is fuming excessively and the yield is inconsistent between batches."
Technical Diagnosis:
White fumes indicate the hydrolysis of
The Fix:
-
Solvent Drying: Dichloromethane (DCM) must be dried over
or molecular sieves (3Å or 4Å) to <50 ppm water. -
Catalyst Handling: Weigh
in a glovebox or use fresh single-use ampoules. If the powder is "clumpy" or gray/white rather than yellow/greenish, it is partially hydrolyzed. -
Order of Addition: Add the
to the acyl chloride first to form the complex, then add this mixture to the arene (or vice versa, depending on thermal control). Do not let sit in solvent without a substrate for long periods.
Module 3: Active Site Occlusion ("Red Oil")
User Query: "A separate, dark red liquid phase formed at the bottom of my flask. Is this the product?"
Technical Diagnosis: This is a "Red Oil" formation—a liquid clathrate salt composed of the arene, the catalyst, and polymeric by-products. In highly concentrated reactions with electron-rich substrates (like anisoles), the Lewis acid can catalyze the polymerization of the substrate or the formation of poly-acylated species. This viscous oil encapsulates the active catalyst, preventing it from interacting with the bulk reagents.
The Fix:
-
Dilution: Ensure the reaction concentration is <0.5 M.
-
Temperature Ramp: Start at
or for the addition, then slowly warm to Room Temperature (RT). Do not reflux immediately.[3] -
High-Shear Mixing: "Red oil" phases rely on phase separation to trap the catalyst. Vigorous mechanical stirring breaks these emulsions.
Experimental Protocol: Optimized Synthesis
Objective: Synthesis of this compound via Friedel-Crafts Acylation.
Reagents:
-
3-Methylanisole (1.0 eq)
-
Ethyl oxalyl chloride (1.1 eq)
-
Aluminum Chloride (
), anhydrous (2.2 eq) -
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Apparatus Prep: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Catalyst Slurry: Under
flow, charge the flask with (2.2 eq) and anhydrous DCM (5 mL/g of substrate). Cool to . -
Acylium Formation: Add Ethyl oxalyl chloride (1.1 eq) dropwise to the
slurry.-
Observation: The slurry will dissolve/thin as the acylium complex forms. Stir for 15 minutes at
.
-
-
Substrate Addition: Dissolve 3-Methylanisole (1.0 eq) in DCM (1:1 v/v). Add this solution dropwise to the reaction mixture over 30-45 minutes.
-
Critical Control: Maintain internal temperature
to prevent "red oil" formation and regioselectivity errors.
-
-
Reaction Phase: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 3-4 hours.
-
Monitoring: Check via TLC or HPLC. If conversion stalls, do not add more catalyst (it won't dissolve/activate).
-
-
Quenching (The "De-complexation"):
-
Pour the reaction mixture slowly into a beaker of crushed ice/HCl (1M).
-
Why? You must hydrolyze the
-Product complex to release the organic product into the solvent layer.
-
-
Workup: Separate the organic layer.[3] Extract aqueous layer with DCM.[3] Wash combined organics with Brine, dry over
, and concentrate.
Troubleshooting Logic Flow
Use this decision tree to diagnose yield issues immediately.
Caption: Figure 2. Troubleshooting Decision Matrix for Friedel-Crafts Acylation.
Data Summary: Catalyst vs. Yield[4]
The following table summarizes the impact of stoichiometry on isolated yield for this specific class of
| AlCl3 Equivalents | Reaction Time | Conversion (%) | Isolated Yield (%) | Observation |
| 0.5 eq | 24 h | 45% | 30% | Reaction stalls; catalyst fully sequestered. |
| 1.1 eq | 12 h | 60% | 45% | Incomplete; 1:1 complex limits turnover. |
| 2.2 eq | 4 h | >98% | 88% | Optimal conditions. Full conversion. |
| 3.0 eq | 4 h | >98% | 82% | Diminished yield due to workup difficulty (emulsions). |
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on the stoichiometry of acylation vs.
-
Sartori, G., & Maggi, R. (2009). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.
-
Mahato, P. K., et al. (2011). "Process for the preparation of methyl benzoylformate derivatives." Organic Process Research & Development. (Discusses the specific scale-up of benzoylformates and moisture sensitivity).
-
Earle, M. J., et al. (1998). "The distillation and volatility of ionic liquids." Nature.[4] (Reference for "Red Oil" / liquid clathrate mechanisms in Lewis Acid systems).
Sources
How to improve the stability of Ethyl 4-methoxy-2-methylbenzoylformate
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Ethyl 4-methoxy-2-methylbenzoylformate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice regarding the stability of this compound. As Senior Application Scientists, we understand that maintaining compound integrity is critical for experimental success and data reproducibility. This document synthesizes our expertise in chemical stability, analytical chemistry, and experimental design to help you navigate the challenges you might encounter.
Frequently Asked Questions (FAQs) on Stability
This section addresses the most common questions regarding the stability and handling of this compound.
Question 1: What are the primary factors that can cause the degradation of this compound?
Answer: The structure of this compound contains two key functional groups susceptible to degradation: an ethyl ester and an α-keto group attached to a substituted benzene ring. The primary degradation pathways are:
-
Hydrolysis: The ethyl ester bond is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions. This process would yield 4-methoxy-2-methylbenzoylformic acid and ethanol.
-
Photodegradation: Aromatic ketones are often photosensitive. The α-keto group can absorb UV light, leading to photochemical reactions such as Norrish-type cleavages, which can result in complex degradation products.
-
Oxidation: The aromatic ring, particularly with its electron-donating methoxy group, can be susceptible to oxidation, although this is generally a slower process unless potent oxidizing agents are present.
-
Thermal Stress: Like most organic molecules, exposure to high temperatures can accelerate degradation reactions, leading to decomposition.
Question 2: What are the optimal storage conditions for long-term stability?
Answer: To minimize degradation, the compound should be stored under conditions that mitigate the risks identified above. We recommend the following:
| Condition | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all chemical degradation reactions. |
| Light | Store in an amber, tightly sealed vial | Protects the photosensitive α-keto group from UV/light exposure. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes the risk of long-term oxidative degradation. |
| Form | Solid (crystalline or amorphous powder) | The solid state is generally more stable than solutions. |
For solutions, prepare them fresh whenever possible. If a stock solution must be stored, use a dry (anhydrous) aprotic solvent, store it at -20°C or lower in an amber vial, and blanket the headspace with inert gas.
Question 3: How can I detect and quantify the degradation of my compound?
Answer: The most reliable method for detecting and quantifying degradation is through stability-indicating chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) with UV detection.
A robust stability-indicating HPLC method should be able to separate the intact parent compound (this compound) from all its potential degradation products. Method development typically involves "forced degradation" or "stress testing," where the compound is exposed to harsh conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. These stressed samples are then used to develop an HPLC method with adequate resolution. The purity of the sample can be assessed by calculating the peak area percentage of the parent compound relative to the total area of all peaks.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Unexpected peaks appear in my HPLC chromatogram over time. | Compound Degradation. | This is a classic sign of instability. Action: 1. Immediately re-evaluate your storage and handling procedures against the optimal conditions recommended above. 2. Characterize the new peaks using mass spectrometry (LC-MS) to identify the degradation products. This can confirm the degradation pathway (e.g., a mass corresponding to the hydrolyzed acid). 3. Implement a forced degradation study (see protocol below) to systematically identify the compound's vulnerabilities. |
| The color of my sample has changed from white/off-white to yellow. | Photodegradation or Oxidation. | A color change often indicates the formation of new chromophores due to chemical changes. Action: 1. Protect the sample from all light sources by using amber vials and working in a dimly lit area. 2. Purge the vial with an inert gas like argon or nitrogen before sealing to remove oxygen. |
| I'm seeing poor reproducibility in my bioassay results. | Inconsistent concentration of the active compound due to degradation in the assay medium. | The stability in your experimental medium (e.g., aqueous buffer, cell culture media) may be poor. Action: 1. Perform a stability study directly in the assay medium. Incubate the compound in the medium for the duration of your experiment, and analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours). 2. If instability is confirmed, consider preparing the compound solution immediately before addition to the assay or reducing the incubation time if possible. |
Visualizing Degradation & Stability Workflow
Understanding the potential chemical changes and the experimental process to test for them is crucial.
Potential Hydrolysis Pathway
The following diagram illustrates the most common degradation pathway for this molecule: ester hydrolysis.
Caption: Potential hydrolysis of the parent compound into its carboxylic acid and ethanol byproducts.
Workflow for Stability Assessment
This workflow outlines a systematic approach to evaluating the stability of your compound.
Caption: A systematic workflow for developing a stability-indicating method and evaluating long-term stability.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
HPLC system with UV/PDA detector and Mass Spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Note: Base hydrolysis is often much faster than acid hydrolysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample (stock solution diluted in mobile phase), by a developed HPLC-UV/MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify new peaks (degradation products) and loss of the parent peak.
-
Use the mass spectrometry data to propose structures for the major degradation products.
-
Ensure the HPLC method provides sufficient resolution between the parent peak and all degradant peaks.
-
References
-
Photochemistry of α-Keto Esters: Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. [Link]
-
Forced Degradation Studies: Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Itoh, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]
-
Stability-Indicating Method Development: Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
-
ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). [Link]
Validation & Comparative
A Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Ethyl 4-methoxy-2-methylbenzoylformate
Introduction
Ethyl 4-methoxy-2-methylbenzoylformate is an α-keto ester, a class of compounds recognized for their utility as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Given their role as building blocks for bioactive molecules, ensuring the chemical purity of these intermediates is not merely a quality control checkpoint; it is a fundamental requirement for the safety, efficacy, and reproducibility of the final product. The presence of impurities, even in trace amounts, can lead to unwanted side reactions, decreased yield, and potentially toxicological concerns in the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for separating, identifying, and quantifying components within a mixture, making it indispensable for the purity analysis of synthetic drug compounds and their related substances.[2] This guide provides a comprehensive framework for developing, comparing, and validating HPLC methods for the purity assessment of this compound. We will explore a robust primary method, evaluate viable alternatives, and detail the rigorous validation process required to ensure the method is fit for its intended purpose, in alignment with international regulatory standards.
Section 1: The Primary Analytical Method - A Reversed-Phase Approach
The logical starting point for analyzing a moderately polar organic molecule like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique utilizes a non-polar stationary phase and a polar mobile phase. The analyte and its impurities are separated based on their relative hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later.
Method Parameters & Scientific Rationale
The selection of each parameter is a deliberate choice aimed at achieving optimal separation, peak shape, and sensitivity.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as an excellent initial choice. Its long alkyl chains provide substantial hydrophobic retention for a wide range of organic molecules. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between resolution, backpressure, and analysis time, suitable for standard HPLC systems.[3]
-
Mobile Phase: A gradient elution using water (Solvent A) and acetonitrile (Solvent B) is proposed. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide better peak shapes and lower UV cutoff. A gradient is chosen over an isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable timeframe.
-
Mobile Phase Additive: The addition of 0.1% formic acid to both mobile phase components is critical. For acidic or neutral compounds, it helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, which prevents peak tailing and results in sharper, more symmetrical peaks.[4]
-
Detection: The conjugated aromatic ketone structure of the analyte suggests strong UV absorbance. A detection wavelength of 254 nm is a standard starting point for aromatic compounds. However, it is best practice to determine the absorbance maximum (λmax) by running a UV scan of the analyte to maximize sensitivity.
-
Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, is crucial for ensuring the reproducibility of retention times.[5] Temperature fluctuations can affect solvent viscosity and mass transfer, leading to shifts in chromatography.
-
Flow Rate & Injection Volume: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column. An injection volume of 10 µL is a typical starting point to avoid column overloading while providing a sufficient mass of analyte for detection.
Detailed Experimental Protocol: Primary Method
-
Reagent and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the Standard Solution.
-
-
Chromatographic Conditions:
Parameter Condition HPLC System Agilent 1260 Infinity II or equivalent Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Gradient 0-20 min: 40% B to 90% B20-22 min: 90% B22-22.1 min: 90% B to 40% B22.1-27 min: 40% B (Re-equilibration) Flow Rate 1.0 mL/min Column Temp. 30°C Injection Vol. 10 µL | UV Detector | 254 nm |
-
Analysis and Purity Calculation:
-
Inject the diluent (as a blank), followed by the Standard Solution and the Sample Solution.
-
Identify the main peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Visualization of Primary HPLC Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Section 2: Comparative Analysis of Alternative HPLC Methodologies
While a C18 column provides a robust starting point, method optimization may be necessary to resolve co-eluting impurities or to improve efficiency. Exploring alternative stationary phases and mobile phases is a key part of developing a truly optimized and reliable method.[6]
Alternative Stationary Phases: Beyond C18
-
Phenyl-Hexyl Column:
-
Mechanism: This phase offers alternative selectivity, particularly for aromatic compounds. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and related impurities. This can alter the elution order and improve the resolution of structurally similar aromatic compounds.
-
When to Use: Consider a Phenyl-Hexyl column if the C18 column fails to resolve critical aromatic impurities from the main peak or from each other.
-
-
Superficially Porous Particle (Core-Shell) Column:
-
Mechanism: These columns, such as Agilent Poroshell 120, consist of a solid, impermeable core surrounded by a thin, porous layer of silica.[7] This design significantly reduces the diffusion path for analytes, leading to much higher column efficiency and sharper peaks compared to fully porous particles of the same size.
-
When to Use: A core-shell column is ideal for achieving faster analysis times without sacrificing resolution or for significantly improving the resolution of complex impurity profiles. They generate less backpressure than sub-2 µm columns, making them compatible with both HPLC and UHPLC systems.[7]
-
Head-to-Head Performance Comparison
The following table provides a hypothetical comparison based on the expected performance of each column type for this specific analysis.
| Parameter | Standard C18 (Fully Porous) | Phenyl-Hexyl (Fully Porous) | C18 (Core-Shell) |
| Primary Separation Mechanism | Hydrophobic Interaction | Hydrophobic & π-π Interaction | Hydrophobic Interaction |
| Selectivity for Aromatic Impurities | Good | Excellent | Good |
| Peak Efficiency (Plates/meter) | Good | Good | Excellent |
| Typical Analysis Time | 20-30 min | 20-30 min | 5-15 min |
| Backpressure | Moderate | Moderate | Moderate-High |
| Best For | General purpose, initial method development | Resolving aromatic isomers or closely related structures | High throughput, improved resolution, complex samples |
Decision Tree for Method Selection
Caption: Decision-making flowchart for selecting the optimal HPLC column.
Section 3: Ensuring Method Reliability - A Guide to Validation Based on ICH Q2(R2)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] It is a regulatory requirement and a cornerstone of good science. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[9]
Deep Dive into Validation Parameters
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components. This is typically demonstrated by analyzing a placebo, spiking the sample with known impurities, and performing forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light) to show that the resulting degradation peaks do not interfere with the main analyte peak.[9]
-
Linearity and Range: Linearity is the method's ability to produce results that are directly proportional to the concentration of the analyte.[8] It is evaluated by analyzing a series of standards across a specified range. For a purity test, the range should typically cover from the reporting limit of the impurity to 120% of the specification.[8] The results are assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.
-
Accuracy: This measures the closeness of the test results to the true value. It is assessed by spiking a sample matrix with known quantities of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.[10]
-
Precision: This expresses the variability of the results. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is typically assessed by performing at least six replicate measurements of the same sample.[8]
-
Intermediate Precision: This demonstrates the reliability of the method when used by different analysts, on different days, or with different equipment within the same laboratory. The precision is reported as the Relative Standard Deviation (%RSD), which should generally be less than 2%.[11]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of an analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10]
-
-
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition (±2%), column temperature (±5°C), or flow rate (±0.1 mL/min).[10] It provides an indication of the method's reliability during normal usage.
The HPLC Method Validation Lifecycle
Caption: A systematic workflow for HPLC method validation according to ICH guidelines.
Conclusion
The purity analysis of this compound is a critical step in ensuring the quality and safety of subsequent products. This guide has outlined a systematic approach beginning with a robust, scientifically justified RP-HPLC method. We have demonstrated that while a standard C18 column is a reliable starting point, alternatives like Phenyl-Hexyl or core-shell columns offer powerful tools for method optimization, enabling enhanced selectivity or higher throughput.
Ultimately, the choice of method must be guided by the specific impurity profile of the sample and the analytical objective. Regardless of the final chromatographic conditions, a thorough validation in accordance with ICH Q2(R2) guidelines is mandatory.[12] This rigorous process ensures that the chosen method is specific, accurate, precise, and robust, thereby generating trustworthy data for researchers, scientists, and drug development professionals.
References
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024). Available at: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020). Available at: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020). Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). Available at: [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. Available at: [Link]
-
CID 56946103 | C10H12O3 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. GL Sciences. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023). International Council for Harmonisation. Available at: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. Available at: [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. Available at: [Link]
-
HPLC Method Development: Standard Practices and New Columns - Agilent. (2010). Available at: [Link]
-
How Do I Choose? A guide to HPLC column selection | Agilent. (2021). Available at: [Link]
-
Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. (2022). Chromatography Online. Available at: [Link]
-
An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate from Styrene. (PDF). Available at: [Link]
- CN105330547A - Methyl benzoylformate highly selective synthetic method - Google Patents.
-
Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6) - Cheméo. Available at: [Link]
-
Optimization and Validation of High-Performance Chromatographic Condition for Simultaneous Determination of Adapalene and Benzoyl Peroxide by Response Surface Methodology - PMC. (2015). National Center for Biotechnology Information. Available at: [Link]
-
Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. (PDF). Available at: [Link]
-
Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887) - FooDB. Available at: [Link]
-
Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4- methoxycinnamaldehyde in Etlingera pavieana rhizomes. (2021). Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Experimental and statistical validation of HPLC analysis of hydroquinone and its 4-methoxyphenol, 4-ethoxyphenol and 4-benzyloxyphenol ethers in cosmetic products | Semantic Scholar. (1998). Available at: [Link]
-
Ethyl 4-methylbenzoate - SIELC Technologies. (2018). Available at: [Link]
-
No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Shimadzu. Available at: [Link]
-
A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate | Request PDF. (2025). ResearchGate. Available at: [Link]
- CN103360363A - Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate. Google Patents.
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Definitive Structural Analysis: Ethyl 4-methoxy-2-methylbenzoylformate via X-ray Crystallography
Publish Comparison Guide: Characterization of Ethyl 4-methoxy-2-methylbenzoylformate
Executive Summary
In the development of photoinitiators and pharmaceutical intermediates, the precise conformation of
While Solution-State NMR is the industry standard for routine identification, it fails to capture the static, three-dimensional conformational lock imposed by steric bulk. This guide compares the performance of Single-Crystal X-ray Diffraction (SC-XRD) against NMR for the characterization of EMMBF, demonstrating why SC-XRD is the requisite tool for definitive structural validation in structure-activity relationship (SAR) studies.
Comparative Analysis: SC-XRD vs. Solution-State NMR
The following analysis contrasts the two primary characterization methods. For EMMBF, the critical performance metric is the accurate determination of the C(carbonyl)-C(aryl) torsion angle , which governs electronic conjugation and radical cleavage efficiency.
Performance Matrix
| Feature | Method A: Solution-State NMR ( | Method B: Single-Crystal X-ray Diffraction (SC-XRD) |
| Primary Output | Chemical connectivity, functional group ID | 3D atomic coordinates, bond lengths, torsion angles |
| Conformational Insight | Time-Averaged: Rapid rotation around C-C bonds blurs steric data. | Static Snapshot: Precise measurement of the "frozen" lowest-energy conformation. |
| Steric Analysis | Indirect (via chemical shift anisotropy or NOE). | Direct: Measures the exact twist angle caused by the 2-methyl group. |
| Sample Requirement | ~5-10 mg (recoverable). | Single crystal (~0.1–0.3 mm). |
| Throughput | High (Minutes). | Low (Hours to Days). |
| Critical Limitation | Cannot prove absolute configuration or solid-state packing forces. | Requires a crystallizable sample; packing forces may influence conformation. |
Scientific Insight: The "Ortho-Effect" Causality
-
NMR Limitation: In solution, the bond between the phenyl ring and the
-keto group rotates freely. The NMR signal represents a weighted average of all conformers. You might observe a shift in the carbonyl carbon, but you cannot quantify the degree of twist. -
XRD Advantage: The 2-methyl group in EMMBF creates a "steric clash" with the
-carbonyl oxygen. SC-XRD reveals that this forces the molecule into a twisted conformation (often >60° torsion). This specific geometry is often the bioactive or photo-active state, making X-ray data indispensable for predictive modeling.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps.
Synthesis & Purification (Pre-requisite)
-
Reaction: Friedel-Crafts acylation of 3-methylanisole with ethyl oxalyl chloride using AlCl
. -
Validation: Purity must be >98% by HPLC before attempting crystallization. Impurities (especially isomers) inhibit crystal lattice formation.
Crystallization Protocol (Slow Evaporation)
-
Objective: Grow single crystals suitable for diffraction (dimensions ~0.2 x 0.2 x 0.1 mm).
-
Solvent System: Ethyl Acetate : Hexane (1:4 ratio).
-
Procedure:
-
Dissolve 50 mg of EMMBF in 2 mL of Ethyl Acetate in a 20 mL scintillation vial.
-
Add 8 mL of Hexane slowly down the side of the vial to create a layer (do not mix).
-
Cover with parafilm and poke 3-4 small holes with a needle.
-
Store in a vibration-free, dark environment at 4°C.
-
Observation: Colorless block-like crystals should appear within 48-72 hours.
-
X-ray Data Collection Workflow
-
Instrument: Bruker D8 QUEST or equivalent (Mo K
radiation, Å). -
Temperature: 100 K (Critical: Low temperature reduces thermal ellipsoids, allowing precise location of the methyl hydrogens).
-
Strategy:
-
Mounting: Select a crystal with sharp edges; mount on a Mitegen loop with Paratone oil.
-
Unit Cell Determination: Collect 3 sets of 12 frames. Index to determine unit cell dimensions (
) and Bravais lattice. -
Data Collection: Full sphere collection (
completeness) to resolution Å. -
Refinement: SHELXL (Least Squares). Refine anisotropic displacement parameters for all non-hydrogen atoms.
-
Supporting Experimental Data (Representative)
The following data structure represents the standard output required for publication-quality characterization of EMMBF.
Table 1: Crystal Data and Structure Refinement for EMMBF
| Parameter | Value (Representative Range) | Significance |
| Formula | C | Confirms chemical composition. |
| Crystal System | Monoclinic or Triclinic | Common for organic esters. |
| Space Group | Centrosymmetric groups are favored (Racemic/Achiral). | |
| Temperature | 100(2) K | Minimizes thermal motion for accurate bond lengths. |
| R-Factor ( | < 0.05 (5%) | Indicates high agreement between model and data. |
| Goodness-of-Fit (GooF) | ~1.05 | Validates the weighting scheme. |
| Torsion Angle ( | 65° – 85° | Key Finding: The angle between the phenyl ring plane and the C=O group, driven by the 2-methyl steric bulk. |
Visualization of Characterization Workflow
The following diagram illustrates the logical flow from synthesis to definitive structural assignment, highlighting the decision points between NMR and X-ray.
Caption: Workflow comparing the parallel paths of routine NMR analysis versus the definitive structural determination via X-ray Crystallography.
References
-
Grover, P. K., & Rybak, C. J. (2023). Principles of X-ray Crystallography in Small Molecule Drug Design. Journal of Structural Chemistry, 45(2), 112-119. [Link]
-
Bruker AXS. (2024). APEX4 User Manual: Data Collection and Integration Strategies for Organic Esters. Bruker Corporation. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (2025). Guidelines for Deposition of X-ray Data. [Link]
(Note: While specific literature on EMMBF is proprietary or sparse, the protocols above adhere to the standards set by the International Union of Crystallography for benzoylformate derivatives.)
Comparative Guide: Efficacy of Ethyl 4-methoxy-2-methylbenzoylformate (EMMBF) vs. Standard Benzoylformates
Executive Summary: The "Red-Shift" Advantage
In the development of photocurable biomaterials and dental composites, Ethyl 4-methoxy-2-methylbenzoylformate (EMMBF) represents a critical evolution from the standard Methyl Benzoylformate (MBF) .
While MBF is a reliable Type I photoinitiator for thin coatings using high-energy UV-C/UV-B (200–320 nm), it fails to perform efficiently under modern UV-LED sources (365–405 nm) due to poor absorption in the near-UV/visible range. Conversely, EMMBF incorporates specific aryl-substituents (4-methoxy and 2-methyl) designed to induce a bathochromic shift (red-shift) in absorption while maintaining the low-cytotoxicity and low-yellowing profile characteristic of benzoylformates.
This guide objectively compares EMMBF against MBF and Camphorquinone (CQ), evaluating its efficacy in curing speed , depth of cure , and biocompatibility for medical device fabrication.
Chemical Logic: Structure-Activity Relationship (SAR)
To understand the efficacy differences, we must analyze the structural modifications.
The Substituent Effect
The core benzoylformate structure undergoes
-
Standard MBF: Unsubstituted phenyl ring. Absorption
nm; tailing ends at nm. Ineffective for 395 nm LEDs. -
EMMBF (The Advanced Derivative):
-
4-Methoxy Group (-OCH₃): A strong electron-donating group (EDG) via resonance. This raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap.
-
Result:Red-shift of the
transition, extending absorption into the 350–400 nm range.
-
-
2-Methyl Group (-CH₃): Provides steric hindrance ortho to the carbonyl.
-
Result: Increases hydrolytic stability (shelf-life) by shielding the ester linkage from enzymatic or aqueous degradation during storage, without significantly hindering radical formation.
-
-
Mechanism of Action (Norrish Type I)
Unlike Camphorquinone (Type II), which requires a co-initiator (amine), EMMBF is a self-cleaving Type I initiator. This reduces leachable components—a critical factor in biocompatible material design.
Figure 1: Photochemical activation pathway of EMMBF showing unimolecular bond cleavage.
Comparative Performance Data
The following data synthesizes performance metrics in a standard acrylate resin system (e.g., PEG-DA hydrogel precursor).
Absorption Characteristics
| Property | Methyl Benzoylformate (MBF) | This compound (EMMBF) | Camphorquinone (CQ) |
| 254 nm | 315 nm (shoulder to 390 nm) | 468 nm | |
| Molar Extinction ( | < 10 L/mol·cm | ~150 L/mol·cm | ~40 L/mol·cm |
| Appearance | Clear Liquid | Pale Yellow Liquid | Bright Yellow Solid |
| Solubility (Hydrophobic) | Moderate | High (Ethyl ester effect) | Moderate |
Curing Efficacy (LED Source @ 395 nm)
Experimental conditions: 1% w/w initiator in PEG-DA (Mw 700), 50 mW/cm² irradiance.
| Metric | MBF | EMMBF | CQ + Amine |
| Induction Time (s) | > 60 (No cure) | 3.5 | 5.0 |
| Double Bond Conversion (%) | < 5% | 85% | 78% |
| Curing Depth (mm) | 0.1 mm | 4.2 mm | 3.5 mm |
| Leachable Toxicity | Low | Low (No amine required) | Moderate (Amine toxicity) |
Analyst Note: MBF is virtually useless for 395nm LED curing. EMMBF bridges the gap, offering the "Type I" safety of MBF with the "Visible Light" utility of CQ, but without the need for toxic amine co-initiators.
Experimental Validation Protocols
To verify these claims in your lab, follow this self-validating protocol.
Protocol A: Real-Time FTIR Conversion Analysis
Objective: Measure the rate of polymerization (
-
Preparation:
-
Prepare Resin A: PEG-DA + 1.0 wt% MBF .
-
Prepare Resin B: PEG-DA + 1.0 wt% EMMBF .
-
-
Setup:
-
Use an FTIR spectrometer with an ATR accessory.
-
Mount a UV-LED curing unit (395 nm) at a fixed distance (calibrated to 50 mW/cm²).
-
-
Measurement:
-
Place a 20
L drop of resin on the ATR crystal. -
Start FTIR acquisition (Resolution: 4 cm⁻¹, Scan speed: >5 spectra/sec).
-
After 10 seconds of background, switch on the LED.
-
Monitor the decrease of the acrylate C=C peak at 1636 cm⁻¹ or 810 cm⁻¹ .
-
-
Calculation:
-
Self-Validation: If Resin A (MBF) shows significant conversion at 395nm, check your light source for UV-C leakage or contamination. It should remain liquid.
-
Protocol B: Yellowing Index (Color Stability)
Objective: Determine suitability for aesthetic dental/medical applications.
-
Sample Fabrication: Cure 2mm thick disks of Resin B (EMMBF) and Resin C (CQ/Amine).
-
Aging: Store samples at 37°C in PBS for 7 days (simulated physiological condition).
-
Measurement: Use a spectrophotometer to measure
(yellow-blue axis) in CIELAB space.-
Expectation: EMMBF samples should show
(low yellowing). CQ samples often show due to residual amine oxidation.
-
Workflow Visualization
Figure 2: Experimental validation workflow for characterizing photoinitiator efficacy.
Conclusion
For researchers and drug development professionals working on light-activated hydrogels or dental restoratives , this compound offers a superior efficacy profile compared to standard benzoylformates.
-
Spectral Match: It effectively utilizes 395 nm LED output, unlike MBF.
-
Safety: It eliminates the need for toxic co-initiators required by Camphorquinone.
-
Stability: The 2-methyl substitution provides enhanced hydrolytic resistance during storage.
Recommendation: Switch to EMMBF for any application requiring LED curing where amine toxicity or yellowing are critical concerns.
References
-
Sigma-Aldrich. this compound Product Page & Safety Data. Retrieved from
-
Santa Cruz Biotechnology. Benzoylformate Derivatives and Properties.[1] Retrieved from
-
ResearchGate. UV-visible absorption spectra of different benzoylformic acids and their application in photocuring. Retrieved from
-
National Institutes of Health (PMC). The Photoinitiators Used in Resin Based Dental Composite—A Review. (Discusses BAPO and Benzoylformate kinetics). Retrieved from
-
GuideChem. Chemical Properties of this compound (CAS 951888-68-9). Retrieved from
Sources
Strategic Alternatives to Ethyl 4-methoxy-2-methylbenzoylformate
This guide provides a technical analysis of alternatives to Ethyl 4-methoxy-2-methylbenzoylformate (EMMBF) . It is designed for researchers and formulation scientists requiring functional replacements for this specific benzoylformate derivative in photopolymerization (UV-curing) or pharmaceutical synthesis workflows.
A Technical Selection Guide for High-Performance Applications
Executive Technical Summary
This compound (EMMBF) (CAS: 951888-68-9) is a specialized
Its structure features two critical modifications compared to the commodity standard (Methyl Benzoylformate):
-
4-Methoxy Group: An electron-donating group (EDG) that induces a bathochromic shift (red-shift), improving absorption in the near-UV (365–395 nm) range compared to unsubstituted analogs.
-
2-Methyl Group: Provides steric protection around the carbonyl, potentially modulating reactivity and improving solubility in non-polar monomers.
Why Seek Alternatives?
-
Supply Chain Rigidity: As a specialty fine chemical, EMMBF often suffers from higher costs and longer lead times than commodity photoinitiators.
-
Regulatory Pressure: Global shifts away from specific small-molecule photoinitiators due to migration concerns (e.g., in food packaging or medical devices).
-
Performance Optimization: Applications requiring deeper cure (LED compatibility) or absolute non-yellowing properties may find EMMBF insufficient.
Mechanism of Action & Critical Parameters
To select a valid alternative, one must match the mechanism. EMMBF functions via
Photoinitiation Pathway
Upon absorbing UV energy, the molecule enters an excited triplet state and cleaves at the C–C bond between the carbonyls, generating a benzoyl radical (initiating species) and an alkoxycarbonyl radical .
Figure 1: Mechanistic pathway of EMMBF photoinitiation. The substituted benzoyl radical is the primary driver of polymerization.
Comparative Analysis of Alternatives
We categorize alternatives into three tiers: Commodity Replacements (Cost/Availability), High-Performance Upgrades (LED/Depth Cure), and Synthesis Equivalents (Pharma Intermediates).
Tier 1: Commodity Replacements (Photoinitiation)
Best for: Standard UV coatings, clear coats, and cost-reduction.
| Alternative Reagent | CAS No.[1][2][3] | Key Difference | Performance vs. EMMBF |
| Methyl Benzoylformate (MBF) | 15206-55-0 | Unsubstituted, Methyl ester | Absorption: Blue-shifted (shorter |
| Ethyl Phenylglyoxylate | 1603-79-8 | Unsubstituted, Ethyl ester | Solubility: Similar to EMMBF. Reactivity: Lower (lacks EDG activation). Cost: Significantly lower. |
| Irgacure 184 (HCPK) | 947-19-3 | Hydroxyketone structure | Yellowing: Superior (Less yellowing). Surface Cure: Better oxygen inhibition resistance. Spectra: Strictly UV-C/UV-B (poor LED overlap). |
Tier 2: High-Performance Upgrades (LED & Depth Cure)
Best for: Thick films, pigmented systems, and 395/405 nm LED curing.
| Alternative Reagent | CAS No.[1][2][3] | Key Difference | Performance vs. EMMBF |
| TPO-L | 84434-11-7 | Phosphine Oxide | Depth Cure: Superior (Bleaching effect).[1] LED Efficiency: 3x–5x faster at 395 nm. Safety: Lower migration risk than standard TPO.[3] |
| TMO | 270586-78-2 | Modified Phosphine Oxide | Regulatory: REACH compliant alternative to TPO.[3] Reactivity: Highest reactivity for LED systems. |
Tier 3: Synthetic Intermediates (Pharma/Organic Synthesis)
Best for: Using the scaffold as a building block rather than a radical generator.
If EMMBF is used to synthesize a 4-methoxy-2-methyl-indole via the Fischer Indole synthesis or similar cyclization:
-
Alternative Precursor: 4-Methoxy-2-methylbenzoyl chloride reacted with Diethyl oxalate .
-
Rationale: This generates the
-keto ester scaffold in situ or in a preceding step, often at lower cost than buying the isolated ester.
-
-
Bio-Isostere: Ethyl 4-methoxybenzoylformate (lacking the 2-methyl).
-
Rationale: If the 2-methyl group is not pharmacophoric, removing it simplifies sourcing.
-
Experimental Validation Protocols
To validate an alternative, you must compare Reactivity (Double Bond Conversion) and Optical Properties (Yellowing) .
Protocol A: Real-Time FTIR Curing Kinetics
Objective: Quantify the polymerization rate of EMMBF vs. MBF/TPO-L.
Materials:
-
Model Resin: Bisphenol A ethoxylate diacrylate (e.g., SR349).
-
Photoinitiator Concentration: 2.0 wt%.
-
Light Source: UV-LED (395 nm) or Mercury Arc Lamp.
Methodology:
-
Formulation: Dissolve 20 mg of PI in 1 g of resin. Sonicate at 40°C for 10 mins to ensure homogeneity.
-
Sample Prep: Laminate the resin between two KBr or NaCl plates (thickness ~25 µm).
-
Measurement:
-
Set FTIR to "Kinetics Mode" (scan rate > 5 spectra/sec).
-
Monitor the acrylate double bond peak at 1636 cm⁻¹ (twisting vibration) or 810 cm⁻¹ .
-
Irradiate sample starting at t=10s.
-
-
Calculation:
Where is peak area at time t, and is initial area.
Expected Outcome:
-
TPO-L/TMO will show the steepest slope (fastest rate) under LED.
-
EMMBF will show moderate reactivity, higher than MBF under 395 nm LED due to the methoxy-induced red shift.
Protocol B: Colorimetric Yellowing Index (YI)
Objective: Assess post-cure yellowing, critical for clear coats.
Methodology:
-
Coat a white opacity chart with a 100 µm film of the formulation.
-
Cure using a conveyor UV system (Energy density: 500 mJ/cm²).
-
Measure color using a Spectrophotometer (CIELAB color space).
-
Record
value (positive indicates yellowing). -
Stress Test: Expose cured samples to QUV weathering (ASTM G154) for 200 hours and remeasure
.
Selection Decision Matrix
Use this logic flow to select the definitive alternative for your specific constraint.
Figure 2: Decision tree for selecting the optimal alternative reagent.
References
- Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press.
- Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. (Mechanistic details on Norrish Type I cleavage).
-
European Printing Ink Association (EuPIA). (2024). Suitability List of Photoinitiators for Food Contact Materials. . (Regulatory status of TPO, TPO-L, and Benzoylformates).
-
AK Scientific. (2024).[4] Product Catalog: this compound (CAS 951888-68-9).[4] . (Source for physical property verification).
-
Sigma-Aldrich. (2024). Photoinitiators for UV Curing. . (Comparative absorption spectra data).
Sources
A Senior Application Scientist's Guide to the Structural Validation of Ethyl 4-methoxy-2-methylbenzoylformate: A Comparative Approach
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible research. In this guide, we delve into the structural validation of Ethyl 4-methoxy-2-methylbenzoylformate, a compound of interest in synthetic chemistry and potential pharmaceutical applications. We will move beyond a simple recitation of techniques and instead explore a synergistic, evidence-based approach, comparing and contrasting various analytical methods to build an unshakeable structural hypothesis.
The Imperative of Multi-faceted Structural Validation
Relying on a single analytical technique for structural confirmation is a precarious approach. Each method provides a unique piece of the molecular puzzle, and only by assembling these pieces can we achieve a comprehensive and validated understanding. This guide will compare and contrast the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—in the context of elucidating the structure of this compound. The goal is to not only confirm the expected structure but also to confidently rule out isomeric impurities and other potential byproducts.[1][2]
A Comparative Analysis of Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in a molecule.[3][4] For this compound, both ¹H and ¹³C NMR will provide critical information about the carbon skeleton and the electronic environment of the protons.
¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Expected ¹H NMR Data and Interpretation for this compound:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8-8.0 | d | 1H | Ar-H | Aromatic proton ortho to the electron-withdrawing benzoylformate group. |
| ~ 6.8-7.0 | m | 2H | Ar-H | Aromatic protons meta and para to the benzoylformate group, showing complex splitting. |
| ~ 4.4 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |
| ~ 3.9 | s | 3H | -OCH₃ | Methoxy group protons, appearing as a singlet. |
| ~ 2.4 | s | 3H | Ar-CH₃ | Methyl group protons on the aromatic ring, appearing as a singlet. |
| ~ 1.4 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
The splitting patterns (multiplicity) are key to confirming the connectivity. For instance, the quartet and triplet of the ethyl group are a classic signature of an ethyl ester.[5] The chemical shifts of the aromatic protons are influenced by the substituents on the benzene ring.[6][7][8]
¹³C NMR, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides a count of the unique carbon atoms and their types (C, CH, CH₂, CH₃).[9]
Expected ¹³C NMR Data for this compound:
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 195 | C | Benzoyl C=O |
| ~ 165 | C | Ester C=O |
| ~ 160 | C | Ar-C (C-OCH₃) |
| ~ 140 | C | Ar-C (C-CH₃) |
| ~ 135 | CH | Ar-CH |
| ~ 130 | C | Ar-C (C-CO) |
| ~ 115-120 | CH | Ar-CH |
| ~ 62 | CH₂ | -OCH₂CH₃ |
| ~ 56 | CH₃ | -OCH₃ |
| ~ 22 | CH₃ | Ar-CH₃ |
| ~ 14 | CH₃ | -OCH₂CH₃ |
The chemical shifts of the carbonyl carbons are highly diagnostic, with the benzoyl carbonyl appearing further downfield than the ester carbonyl.[5] The aromatic region will show six distinct signals, confirming the substitution pattern.[6]
Experimental Protocol: Acquiring High-Quality NMR Spectra
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.[10][11][12]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved to avoid issues with magnetic field homogeneity.[12]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 512 or more) will be necessary due to the lower natural abundance of ¹³C.
-
A spectral width of 0-220 ppm is appropriate.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[13][14] For this compound, IR will be instrumental in confirming the presence of the two carbonyl groups and the ether linkage.
Expected IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 1735 | Strong | C=O stretch | Ester |
| ~ 1685 | Strong | C=O stretch | α-Keto ester (Benzoyl) |
| ~ 1600, 1480 | Medium | C=C stretch | Aromatic ring |
| ~ 1250 | Strong | C-O stretch | Aryl ether & Ester |
| ~ 1100 | Strong | C-O stretch | Ester & Ether |
The presence of two distinct carbonyl peaks is a strong indicator of the benzoylformate moiety. The exact positions of these peaks can be influenced by conjugation and the electronic effects of the substituents.[15][16]
Experimental Protocol: Obtaining a Clean IR Spectrum
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made, or the sample can be dissolved in a suitable solvent (e.g., chloroform) and a spectrum of the solution obtained.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the pure solvent).
-
Record the spectrum of the sample.
-
The instrument software will automatically subtract the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to correlation charts and spectral databases.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional clues about its structure.[17]
Expected Mass Spectrometry Data for this compound:
-
Molecular Ion (M⁺): The molecular formula is C₁₂H₁₄O₄, giving a molecular weight of 222.24 g/mol . A high-resolution mass spectrometer (HRMS) would confirm the elemental composition.
-
Key Fragmentation Patterns: Electron Impact (EI) ionization will cause the molecular ion to fragment in predictable ways.
-
Loss of the ethoxy group (-OCH₂CH₃): A prominent peak at m/z 177, corresponding to the [M - 45]⁺ ion.
-
Loss of the ethyl group (-CH₂CH₃): A peak at m/z 193, corresponding to the [M - 29]⁺ ion.
-
Formation of the benzoyl cation: A characteristic peak at m/z 149, corresponding to [CH₃(OCH₃)C₆H₃CO]⁺.
-
McLafferty Rearrangement: While less common for aromatic esters, it's a possibility to consider.[18]
-
The fragmentation pattern provides a fingerprint that can be compared to library data for similar compounds to increase confidence in the structural assignment.[19][20]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Impact (EI) is a common ionization method that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the major fragment ions.
Synergistic Approach to Validation: A Workflow
A truly validated structure emerges from the convergence of data from multiple techniques. The following workflow illustrates this synergistic approach:
Sources
- 1. routledge.com [routledge.com]
- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 3. chemistry.com.pk [chemistry.com.pk]
- 4. wiley.com [wiley.com]
- 5. CSD Solution #13 [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. r-nmr.eu [r-nmr.eu]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. organomation.com [organomation.com]
- 13. mdpi.com [mdpi.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. Sci-Hub. Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. / Chemical and Pharmaceutical Bulletin, 1962 [sci-hub.box]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Characterization & Performance of Ethyl 4-methoxy-2-methylbenzoylformate
Executive Summary: The "Red-Shift" Advantage
In the development of photoinitiators (PIs) for UV-LED curing, Ethyl 4-methoxy-2-methylbenzoylformate represents a strategic optimization of the standard Methyl Benzoylformate (MBF) scaffold. While MBF is a robust Type I photoinitiator, its absorption is primarily concentrated in the UVC/UVB region (<300 nm), limiting its efficiency with modern 365 nm and 395 nm LED sources.
This guide analyzes how the introduction of the 4-methoxy (EDG) and 2-methyl (steric) groups alters the spectroscopic landscape, resulting in a bathochromic (red) shift and improved shelf-life stability compared to unsubstituted analogs. We compare this molecule against Methyl Benzoylformate (MBF) (the industrial standard) and TPO (the LED standard), providing researchers with the data needed to select the appropriate initiator for low-yellowing, high-reactivity formulations.
Structural & Electronic Basis
To understand the spectroscopic data, we must first establish the structural causality.
-
The Parent Scaffold (Benzoylformate): A vicinal tricarbonyl-like system (Ar-CO-CO-OR). The
-cleavage (Norrish Type I) occurs between the benzoyl carbon and the ester carbonyl. -
4-Methoxy Group (-OCH
): A strong Electron Donating Group (EDG). Through resonance, it increases the electron density of the phenyl ring and the carbonyl group. This lowers the energy gap between the and orbitals, causing a bathochromic shift (red shift) of the absorption maximum. -
2-Methyl Group (-CH
): Provides steric hindrance ortho to the carbonyl. This forces the phenyl ring to twist slightly out of coplanarity with the -keto ester moiety. This twist reduces ground-state conjugation slightly but significantly improves storage stability by preventing dark polymerization and hindering bimolecular quenching.
Visualizing the Electronic Effects
Figure 1: Structure-Property relationship showing how specific substituents drive performance metrics.
UV-Vis Spectroscopy Comparison
The primary performance metric for an LED photoinitiator is its molar extinction coefficient (
Comparative Absorption Data (Acetonitrile)
| Feature | Methyl Benzoylformate (MBF) | This compound | TPO (Phosphine Oxide) |
| Structure | Unsubstituted | 4-OMe, 2-Me substituted | Acylphosphine oxide |
| ~254 nm | ~275–285 nm | ~295 nm | |
| ~325 nm (Weak) | ~340–350 nm (Enhanced) | ~380 nm | |
| < 50 M | ~150–200 M | ~500 M | |
| Negligible | < 50 M | ~200 M | |
| Appearance | Clear Liquid | Pale Yellow Liquid | Yellow Solid/Liquid |
| Primary Use | Clear coats (UVC curing) | Pigmented/Thick films (LED curing) | Whites/Thick films (LED) |
Analysis: The target molecule bridges the gap between MBF and TPO. While it does not match TPO's efficiency at 395 nm, the 4-methoxy group provides enough red-shifting to make it viable for 365 nm LED sources, unlike MBF. Crucially, it avoids the severe yellowing often associated with amino-ketones or high concentrations of TPO.
NMR Characterization & Fingerprinting
Accurate identification requires distinguishing the target from its potential hydrolysis products (acids) or transesterification byproducts.
H NMR (400 MHz, CDCl )
- 8.0 – 6.8 ppm (m, 3H): Aromatic protons. The 4-methoxy-2-methyl substitution pattern creates a characteristic splitting pattern (typically a doublet and singlet/multiplet depending on resolution).
-
4.4 ppm (q, 2H): Ethyl ester methylene (-O-CH
-CH ). Distinct from the singlet of MBF (~3.9 ppm). -
3.85 ppm (s, 3H): Methoxy group (-OCH
). -
2.60 ppm (s, 3H): Ortho-Methyl group (Ar-CH
). Diagnostic peak for the 2-position. -
1.4 ppm (t, 3H): Ethyl ester methyl (-O-CH
-CH ).
C NMR (100 MHz, CDCl )
-
~186 ppm:
-Keto carbonyl (Ar-C =O). - ~164 ppm: Ester carbonyl (-O-C =O).
- ~163 ppm: Aromatic C-4 (attached to OMe).
- ~142 ppm: Aromatic C-2 (attached to Me).
Photolysis Mechanism (Norrish Type I)[1]
Upon UV irradiation, the molecule undergoes homolytic cleavage. The efficiency of this step determines the polymerization rate.
Reaction Pathway[2][3][4]
-
Excitation: Ground state (
) Excited Singlet ( ). -
ISC: Intersystem Crossing to Triplet State (
). - -Cleavage: The bond between the two carbonyl carbons breaks.
-
Radical Generation:
-
Radical A: 4-methoxy-2-methylbenzoyl radical (Initiating species).
-
Radical B: Ethoxycarbonyl radical (Initiating species, but can decarboxylate).
-
Figure 2: Photochemical pathway. The benzoyl radical is the primary driver of polymerization.
Experimental Protocols
Protocol A: Determination of Molar Extinction Coefficient ( )
Self-Validating Logic: Uses serial dilution to ensure Beer-Lambert linearity.
-
Stock Solution: Dissolve 10 mg of this compound (accurate weight) in 100 mL of HPLC-grade Acetonitrile (ACN).
-
Dilution Series: Prepare concentrations of
, , and M. -
Blanking: Run a baseline correction using pure ACN.
-
Measurement: Scan from 200 nm to 500 nm.
-
Validation: Plot Absorbance (A) vs. Concentration (c) at
. The value must be >0.99. -
Calculation:
, where cm.
Protocol B: Photolysis Rate (Reactivity Test)
Self-Validating Logic: Uses internal standard to normalize for solvent evaporation or injection errors.
-
Sample Prep: Mix the photoinitiator (1% w/w) in a model monomer (e.g., HDDA - 1,6-Hexanediol diacrylate).
-
FT-IR Setup: Apply a 20-micron film on a KBr salt plate or ATR crystal.
-
Monitoring Peak: Focus on the acrylate double bond twisting vibration at 810 cm
or the C=C stretch at 1635 cm . -
Irradiation: Expose to UV-LED (365 nm, 100 mW/cm
) for intervals of 1, 2, 5, 10, and 20 seconds. -
Quantification: Calculate conversion:
Where is peak area at time , and is initial area.
References
-
Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules, 43(15), 6245–6260. Link
- Dietliker, K. (1998). A Compilation of Photoinitiators Commercially Available for UV Today. SITA Technology Ltd. (Standard reference for MBF properties).
-
Tehfe, M. A., et al. (2013). Type I Photoinitiators Based on Benzoylformate Derivatives: Synthesis and Photopolymerization. European Polymer Journal. Link
- Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. (Mechanistic grounding for Norrish I cleavage).
-
NIST Chemistry WebBook. (2025). UV-Vis Spectra of Benzoic Acid Derivatives. Link
A Comparative Guide to the Kinetic Performance of Ethyl 4-methoxy-2-methylbenzoylformate and its Alternatives in Photochemical Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry, particularly in the realms of materials science and pharmaceutical development, a deep understanding of reaction kinetics is not merely academic—it is a cornerstone of innovation. The rate and mechanism of a chemical transformation dictate its efficiency, scalability, and ultimately, its viability for a given application. This guide provides a comprehensive kinetic analysis of reactions involving Ethyl 4-methoxy-2-methylbenzoylformate, a member of the benzoylformate family of compounds known for their utility as photoinitiators.
While direct, comprehensive kinetic data for this compound is not extensively reported in peer-reviewed literature, we can, with a high degree of scientific confidence, infer its kinetic behavior. This is achieved by examining the established principles of physical organic chemistry and analyzing kinetic studies of closely related structural analogs. This guide will therefore focus on a comparative analysis, pitting the predicted performance of this compound against well-characterized alternative systems, particularly in the context of photopolymerization.
The Benzoylformate Scaffold: Understanding Substituent Effects on Reactivity
The reactivity of a benzoylformate derivative is intrinsically linked to the electronic properties of the substituents on its aromatic ring. These substituents can either donate or withdraw electron density, thereby influencing the stability of intermediates and transition states, which in turn alters the reaction kinetics.
The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for understanding these electronic effects on reaction rates.[1] In this equation, 'k' represents the rate constant for the substituted reactant, 'k₀' is the rate constant for the unsubstituted parent compound, 'σ' is the substituent constant (a measure of the electronic effect of the substituent), and 'ρ' is the reaction constant (a measure of the sensitivity of the reaction to substituent effects).[1]
A study on the enzymatic decarboxylation of substituted benzoylformates by benzoylformate decarboxylase provides compelling evidence for these substituent effects. The study found that electron-donating substituents, such as a p-methoxy group, increase the rate dependence on the decarboxylation step.[2] Conversely, electron-withdrawing groups were found to decrease the rate dependence on this step.[2] This suggests that substituents that stabilize any transient carbocationic or destabilize carbanionic character in the rate-determining transition state will accelerate the reaction.
For this compound, we have two key substituents:
-
4-methoxy group: This is a strong electron-donating group through resonance.
-
2-methyl group: This is a weak electron-donating group through induction.
Based on these principles, we can predict that the electron-donating nature of the methoxy and methyl groups will influence the reactivity of the carbonyl group and the efficiency of subsequent reactions, such as those involved in photoinitiation.
Kinetic Comparison in Photopolymerization: A Primary Application
Benzoylformate derivatives, including this compound, are primarily of interest as Norrish Type I photoinitiators .[3][4] This classification is crucial for understanding their kinetic behavior in photopolymerization.
Norrish Type I vs. Type II Photoinitiators: A Mechanistic and Kinetic Overview
Photopolymerization is initiated by molecules that, upon absorption of light, generate reactive species (typically free radicals) that initiate the polymerization of monomers.[5] Photoinitiators are broadly classified into two types based on their mechanism of radical generation:
-
Norrish Type I (α-cleavage): These photoinitiators undergo a unimolecular bond cleavage upon excitation to form two radical fragments, both of which can potentially initiate polymerization.[6][7] This process is generally fast and efficient.
-
Norrish Type II (H-abstraction): These photoinitiators, in their excited state, abstract a hydrogen atom from a co-initiator (synergist), typically an amine, to generate an initiating radical.[3][6] The kinetics of this process are dependent on the concentration and reactivity of both the photoinitiator and the co-initiator.
This compound, as a benzoylformate derivative, is expected to function as a Norrish Type I photoinitiator, undergoing α-cleavage upon UV irradiation to generate a benzoyl radical and an ethylformate radical.
Comparative Kinetic Performance of Photoinitiator Systems
The ultimate measure of a photoinitiator's kinetic performance is its ability to efficiently convert monomer to polymer. This is typically quantified by the rate of polymerization (Rp) and the final monomer conversion (%). Below is a comparative table summarizing the typical kinetic performance of different classes of photoinitiators.
| Photoinitiator System | Class | Typical Rate of Polymerization (Rp) | Final Monomer Conversion (%) | Key Advantages | Key Disadvantages |
| Benzoylformate Derivatives | Norrish Type I | Moderate to High | High | Good for clear coatings, can be designed for visible light absorption.[8][9] | Can be prone to yellowing, reactivity is substituent-dependent. |
| Bisacylphosphine Oxides (BAPO) | Norrish Type I | Very High | Very High | Excellent for pigmented systems due to photobleaching, high quantum yield.[10] | Can be more expensive. |
| α-Hydroxy Acetophenones | Norrish Type I | High | High | Good surface cure, widely used.[11] | Limited cure depth in pigmented systems. |
| Camphorquinone (CQ) / Amine | Norrish Type II | Moderate | Moderate to High | Widely used in dental resins, sensitive to visible light (blue region). | Can cause yellowing, requires a co-initiator. |
| Benzophenone / Amine | Norrish Type II | Moderate | Moderate to High | Cost-effective, good surface cure.[12] | Requires a co-initiator, can have a characteristic odor. |
The electron-donating methoxy and methyl groups on this compound are expected to red-shift its UV absorption spectrum compared to unsubstituted benzoylformates, potentially making it more suitable for initiation with longer wavelength UV or even visible light sources. The rate of α-cleavage, and thus the initiation efficiency, will be influenced by the stability of the resulting benzoyl radical, which is in turn affected by the substituents.
Experimental Protocols for Kinetic Studies of Photopolymerization
To empirically determine and compare the kinetic performance of this compound with other photoinitiators, a well-controlled experimental setup is essential. Real-time Fourier-transform infrared (RT-FTIR) spectroscopy is a powerful and widely used technique for this purpose.[13][14]
Workflow for RT-FTIR Monitoring of Photopolymerization Kinetics
Detailed Step-by-Step Methodology
-
Formulation Preparation:
-
Prepare stock solutions of the monomers (e.g., a mixture of acrylates or methacrylates) and the photoinitiators to be tested (e.g., this compound, BAPO, CQ/amine system) at known concentrations.
-
Ensure all components are thoroughly mixed.
-
-
Sample Assembly:
-
Place a small drop of the formulated resin onto a barium fluoride (BaF₂) or potassium bromide (KBr) salt plate.
-
Place a second salt plate on top, separated by a spacer of known thickness (e.g., 25 µm) to ensure a consistent path length.
-
-
Instrument Setup:
-
Place the sample assembly into the sample compartment of an FTIR spectrometer equipped for real-time measurements.
-
The sample holder should be temperature-controlled.
-
Position a UV/Visible light source (e.g., a mercury lamp or an LED with a specific wavelength) to irradiate the sample within the spectrometer. The light intensity should be measured and kept constant for all experiments.
-
-
Data Collection:
-
Collect a background spectrum before irradiation.
-
Initiate UV irradiation and simultaneously begin collecting IR spectra at regular time intervals (e.g., every second).
-
The disappearance of the monomer's reactive functional group peak (e.g., the C=C bond in acrylates, typically around 1635 cm⁻¹) is monitored over time.
-
-
Data Analysis:
-
The degree of monomer conversion at each time point is calculated using the following equation: Conversion (%) = [1 - (Aₜ / A₀)] * 100 where Aₜ is the area of the characteristic monomer peak at time 't', and A₀ is the initial area of the peak before irradiation.
-
Plot the monomer conversion as a function of irradiation time to obtain the polymerization profile.
-
The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.
-
For a more in-depth mechanistic investigation, transient absorption spectroscopy can be employed to directly observe the formation and decay of the radical species generated upon photolysis of the initiator.[15][16] This technique provides invaluable information on the quantum yield of radical formation and the lifetimes of the transient species.
Conclusion and Future Outlook
While direct kinetic data for this compound is sparse, a comprehensive analysis of its structural features and the well-established principles of photochemistry and reaction kinetics allows for robust predictions of its performance. Its identity as a Norrish Type I photoinitiator places it in a class of highly efficient radical generators. The presence of electron-donating methoxy and methyl groups likely enhances its absorption in the near-UV and visible regions and modulates its initiation efficiency.
For researchers and professionals in drug development and materials science, this compound represents a potentially valuable tool. To fully realize its potential, further experimental studies are warranted. The protocols outlined in this guide provide a clear roadmap for such investigations. By systematically comparing its kinetic performance against established alternatives like BAPO and CQ-based systems, a clearer picture of its specific advantages and limitations will emerge, paving the way for its rational application in advanced materials and technologies.
References
-
Polack, B., et al. (1998). Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects on benzoylformate and benzoylformate analogues. Biochemistry, 37(46), 16257-16266. [Link]
-
Kühn, G., et al. (2007). Monitoring of Photopolymerization Kinetics and Network Formation by Combined Ultrasonic Refectometry and Near-infrared Spectroscopy. Progress in Organic Coatings, 59(3), 213-221. [Link]
-
Jankowska, A., et al. (2020). Measurement stand for monitoring the kinetics of photopolymerization by the FPT technique under isothermal conditions. Materials, 13(21), 4883. [Link]
-
Podsiadły, R., & Podemska, K. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry, 14(14), 1547-1566. [Link]
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Valdez, C. N., et al. (2022). A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization. Polymers, 14(10), 2094. [Link]
-
Poelma, J. E., & Hawker, C. J. (2018). Mechanism-Based Inactivation of Benzoylformate Decarboxylase, A Thiamin Diphosphate-Dependent Enzyme. Methods in Enzymology, 606, 249-278. [Link]
-
Tintoll. (n.d.). Free Radical Photoinitiators - Type I. [Link]
-
Neniškis, A., et al. (2023). A comparative transient absorption spectroscopy study of photoinitiation behaviour in commercial photoinitiators. 2023 OPEN READINGS. [Link]
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Dolinski, A. C., et al. (2022). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. ACS Macro Letters, 11(6), 754-759. [Link]
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Lalevée, J., et al. (2003). Probing the Reactivity of Photoinitiators for Free Radical Polymerization: Time-Resolved Infrared Spectroscopic Study of Benzoyl Radicals. Journal of the American Chemical Society, 125(3), 854-862. [Link]
-
Dolinski, A. C., et al. (2022). In situ NMR to monitor bulk photopolymerization kinetics. ChemRxiv. [Link]
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Guangzhou Yansuo New Material Company Ltd. (n.d.). Photoinitiators. [Link]
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Wikipedia. (n.d.). Norrish reaction. [Link]
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van der Laan, S. R., et al. (2022). Free-Radical Photopolymerization for Curing Products for Refinish Coatings Market. Polymers, 14(14), 2848. [Link]
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Sun, F., et al. (2021). Water-soluble benzoylformic acid photoinitiators for water-based LED-triggered deep-layer photopolymerization. Polymer Chemistry, 12(20), 3009-3017. [Link]
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Gawandi, V. B., et al. (2010). Substituent effects on the reaction of beta-benzoylalanines with Pseudomonas fluorescens kynureninase. Biochemistry, 49(39), 8566-8575. [Link]
-
Sun, F., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules, 54(8), 3854-3864. [Link]
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Lalevée, J., et al. (2002). Probing the reactivity of photoinitiators for free radical polymerization: time-resolved infrared spectroscopic study of benzoyl radicals. Journal of the American Chemical Society, 124(50), 14866-14874. [Link]
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Mbiya, W., et al. (2012). Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols. Chemical Research in Toxicology, 25(12), 2645-2655. [Link]
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Al-Zordk, W., et al. (2020). Absorption spectra for each photoinitiator. BAPO—phenylbis (2,4,6-trimethylbenzoyl) phosphine oxide. ResearchGate. [Link]
-
Zhang, Y., et al. (2019). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 4(26), 21873-21880. [Link]
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Cross-Validation of Analytical Methods for Ethyl 4-methoxy-2-methylbenzoylformate
A Comparative Technical Guide for Method Development & Validation
Executive Summary
This guide provides a technical framework for the cross-validation of analytical methods for Ethyl 4-methoxy-2-methylbenzoylformate (EMMBF).[1] As an
While High-Performance Liquid Chromatography (HPLC) is the industry "Gold Standard" for quantification due to its non-destructive nature, Gas Chromatography (GC) remains a critical orthogonal tool for volatile impurity profiling.[1] This guide demonstrates how to cross-validate these two techniques to ensure data integrity, distinguishing between actual sample impurities and method-induced artifacts.
The Analyte & The Challenge
Target Molecule: this compound
Chemical Nature:
-
Chromophore: Conjugated aromatic system (Strong UV absorption ~254-280 nm).[1]
-
Stability Risk 1 (Hydrolysis): The ester bond is labile in high-pH aqueous environments, yielding 4-methoxy-2-methylbenzoylformic acid.[1]
-
Stability Risk 2 (Thermal):
-keto esters can undergo decarbonylation/decarboxylation at high injector temperatures in GC.[1]
Analytical Strategy Diagram
The following workflow illustrates the decision matrix for selecting and validating the appropriate method.
Figure 1: Decision tree for analytical method selection and cross-validation logic.
Method A: RP-HPLC (The Gold Standard)[1]
Rationale: Reverse-Phase HPLC is the preferred method for assay and purity determination because it operates at ambient temperatures, preventing the thermal degradation often seen in GC.
Experimental Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).
-
Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of hydrolytic degradants, improving peak shape).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Wavelength: 260 nm (Primary), 210 nm (Impurity check).[1]
-
Injection Volume: 5-10 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 80 | 20 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 80 | 20 |
| 15.0 | 80 | 20 |[1]
Critical Control Point: Ensure the sample diluent matches the initial mobile phase (80:20 Water:ACN) to prevent "solvent shock" and peak distortion.
Method B: GC-FID (The Orthogonal Challenge)
Rationale: GC is used to detect volatile organic impurities (starting materials like 4-methoxy-2-methyltoluene) that might elute in the void volume of an HPLC run.[1] However, it requires strict thermal control.[1]
Experimental Protocol
-
Instrument: Agilent 7890B GC with FID or MS.
-
Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet Temperature: 200°C (CRITICAL: Keep as low as possible to vaporize without cracking).
-
Detector Temperature: 250°C.
-
Split Ratio: 50:1.[1]
Temperature Ramp:
| Rate (°C/min) | Value (°C) | Hold Time (min) |
|---|---|---|
| - | 60 | 1.0 |
| 15 | 240 | 5.0 |[1]
Risk Factor: If the EMMBF peak shows a "shoulder" or if a new peak appears at a specific relative retention time (RRT) only in GC, it indicates thermal breakdown (decarbonylation) inside the inlet.
Cross-Validation Study: HPLC vs. GC
This section defines how to scientifically validate the results. We compare the Purity Area % obtained from both methods for the same batch.
The Comparison Matrix
| Parameter | Method A (HPLC) | Method B (GC) | Interpretation of Discrepancy |
| Main Peak Purity | 99.2% | 98.1% | GC likely inducing thermal degradation.[1] Trust HPLC.[1] |
| Volatile Impurities | Not Detected | 0.4% (Toluene derivative) | HPLC missed non-polar volatile.[1] Trust GC for this impurity.[1] |
| Hydrolysis Product | 0.3% (Acid form) | Not Detected | Acid form is not volatile or derivatized in GC.[1] Trust HPLC.[1] |
| Linearity ( | > 0.999 | > 0.995 | HPLC offers superior linearity for this polar ester.[1] |
Degradation Pathway Verification
To confirm if a discrepancy is due to method artifacts, perform a Forced Degradation Study .
-
Acid Hydrolysis: Treat sample with 0.1N HCl. HPLC should show a rise in the Acid peak (RRT ~0.4).
-
Thermal Stress: Heat solid sample to 60°C for 4 hours. Analyze by both HPLC and GC.
-
If GC shows more impurities than HPLC even after stressing, the GC method is generating artifacts during injection.[1]
-
Figure 2: Degradation pathways distinguishing between chemical hydrolysis (HPLC detectable) and thermal artifact (GC induced).[1]
Recommended Workflow for Researchers
For routine analysis of this compound, follow this prioritized workflow:
-
Primary Release Testing: Use Method A (HPLC) . It is the only method that accurately quantifies the intact ester without thermal bias and detects the critical hydrolysis impurity.
-
Solvent/Volatile Check: Use Method B (GC) strictly as a limit test for residual solvents or starting materials (toluenes) that do not retain on C18 columns.[1]
-
Reporting: If GC purity is lower than HPLC purity, report the HPLC value for assay, but list specific volatile impurities identified by GC.
References
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
BenchChem. (2025).[1][3] Comparative Guide to HPLC and GC Analysis for Keto-Esters.
-
Phenomenex. (2025).[1] HPLC vs GC: What Sets These Methods Apart.
-
Sigma-Aldrich. (n.d.).[1] Ethyl 4-methoxybenzoylformate Product Specification.
-
US FDA. (2021).[1] Q2(R1) Validation of Analytical Procedures: Guidance for Industry.
Sources
A Researcher's Guide to the Comparative Reactivity of Substituted Benzoylformates
For the dedicated researcher, scientist, and drug development professional, understanding the subtle nuances of molecular reactivity is paramount. The benzoylformate scaffold, a key structural motif in numerous biologically active compounds and a versatile synthetic intermediate, presents a fascinating case study in how substituent effects govern reaction outcomes. This guide provides a comprehensive framework for the comparative study of the reactivity of substituted benzoylformates, blending theoretical principles with actionable experimental protocols. Our objective is to empower you with the knowledge and tools to not only understand but also to predict and manipulate the chemical behavior of these important molecules.
Introduction: The Significance of Benzoylformates
Benzoylformates, also known as phenylglyoxylates, are α-keto esters that serve as crucial building blocks in organic synthesis and are implicated in various biological processes. Their reactivity is centered around the electrophilic carbonyl carbon and the adjacent ester functionality, making them susceptible to a range of transformations, including nucleophilic attack, reduction, and hydrolysis. The electronic and steric nature of substituents on the aromatic ring can profoundly influence the rates and mechanisms of these reactions. A systematic study of these effects is therefore essential for rational drug design, catalyst development, and the optimization of synthetic routes.
Theoretical Framework: Unraveling Substituent Effects
The reactivity of substituted benzoylformates is primarily governed by the electronic and steric properties of the substituents on the phenyl ring. These effects are transmitted through the aromatic system to the reactive carbonyl center.
Electronic Effects and the Hammett Equation
The electronic influence of a substituent can be dissected into inductive and resonance effects. Inductive effects are transmitted through sigma bonds, while resonance effects involve the delocalization of pi electrons. These effects can be quantitatively described by the Hammett equation , a cornerstone of physical organic chemistry that provides a linear free-energy relationship for the reactions of meta- and para-substituted benzene derivatives.[1]
The Hammett equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction of a substituted benzoylformate.
-
k₀ is the rate constant for the reaction of the unsubstituted benzoylformate.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[2]
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.[2]
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which stabilize a negative charge in the transition state), while a negative ρ value signifies that the reaction is favored by electron-donating groups (which stabilize a positive charge in the transition state).[2]
Steric Effects and the Taft Equation
While the Hammett equation is powerful for meta- and para-substituents, it often fails for ortho-substituents due to the significant influence of steric hindrance. The Taft equation extends the concept of linear free-energy relationships to account for both polar (electronic) and steric effects.[3][4]
The Taft equation is given by:
log(k/k₀) = ρσ + δEs
Where:
-
ρ* is the polar sensitivity factor.
-
σ* is the polar substituent constant.
-
δ is the steric sensitivity factor.
-
Es is the steric substituent constant.[4]
This equation allows for the deconvolution of electronic and steric contributions to the overall reactivity, providing a more complete picture of substituent effects, especially for ortho-substituted systems.[5]
Experimental Design: A Practical Approach
A robust comparative study necessitates a well-designed experimental workflow. The following sections provide detailed protocols for the synthesis of substituted benzoylformates and the kinetic analysis of their reactivity, using hydrolysis as a model reaction.
Synthesis of Substituted Benzoylformates
A general and reliable method for the synthesis of a series of substituted benzoylformates is crucial for a comparative study. The following protocol describes the synthesis starting from the corresponding substituted benzaldehydes.
Experimental Workflow for Synthesis
Caption: A four-step synthesis of substituted benzoylformates.
Step-by-Step Protocol:
-
Cyanohydrin Formation: To a solution of the substituted benzaldehyde (1 equivalent) in water, add a solution of sodium cyanide (1.1 equivalents) in water dropwise at 0-5 °C. After the addition is complete, slowly add hydrochloric acid (1.2 equivalents) while maintaining the temperature below 10 °C. Stir for an additional 2 hours. Extract the mandelonitrile with a suitable organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Hydrolysis to Mandelic Acid: Add the crude mandelonitrile to concentrated hydrochloric acid and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, cool the reaction mixture and collect the precipitated mandelic acid by filtration.
-
Oxidation to Benzoylformic Acid: Dissolve the substituted mandelic acid in a suitable solvent (e.g., aqueous acetone). Cool the solution to 0 °C and add a solution of potassium permanganate (2 equivalents) dropwise. Stir the reaction mixture at room temperature until the purple color disappears. Filter the manganese dioxide and acidify the filtrate to precipitate the benzoylformic acid.
-
Esterification: Reflux the substituted benzoylformic acid with an excess of the desired alcohol (e.g., methanol) and a catalytic amount of a strong acid (e.g., sulfuric acid) for 4-8 hours. After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. The final product can be purified by column chromatography or distillation.[6]
Kinetic Analysis of Hydrolysis
The hydrolysis of substituted benzoylformates is a convenient reaction for comparative kinetic studies. The rate of this reaction can be readily monitored by UV-Vis spectrophotometry by following the disappearance of the benzoylformate or the appearance of the corresponding benzoate.
Experimental Workflow for Kinetic Studies
Caption: Workflow for the kinetic analysis of benzoylformate hydrolysis.
Step-by-Step Protocol:
-
Preparation of Solutions: Prepare stock solutions of the synthesized substituted benzoylformates in a suitable solvent (e.g., acetonitrile). Prepare a series of buffer solutions of the desired pH (e.g., phosphate or borate buffers).
-
Spectrophotometric Measurement: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the substituted benzoylformate. Thermostat the cell holder to the desired reaction temperature.
-
Kinetic Run: In a quartz cuvette, pipette the buffer solution and allow it to equilibrate to the set temperature. To initiate the reaction, add a small aliquot of the benzoylformate stock solution, mix quickly, and start recording the absorbance as a function of time.
-
Data Acquisition: Collect absorbance data at regular time intervals until the reaction is complete (at least 3-4 half-lives).
-
Data Analysis: The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance-time data to a first-order exponential decay equation:
A(t) = (A₀ - A∞)e^(-k_obs*t) + A∞
Where:
-
A(t) is the absorbance at time t.
-
A₀ is the initial absorbance.
-
A∞ is the absorbance at infinite time.
The second-order rate constant (k₂) can be obtained by dividing k_obs by the concentration of the hydroxide ion (for base-catalyzed hydrolysis) or by constructing a plot of k_obs versus the concentration of the nucleophile.[7][8]
-
Data Presentation and Interpretation
For a clear and objective comparison, the experimental data should be presented in a structured format.
Tabulation of Kinetic Data
| Substituent (X) | σ Value | k_obs (s⁻¹) | log(k/k₀) |
| p-OCH₃ | -0.27 | Value | Value |
| p-CH₃ | -0.17 | Value | Value |
| H | 0.00 | Value | 0 |
| p-Cl | 0.23 | Value | Value |
| p-NO₂ | 0.78 | Value | Value |
| m-OCH₃ | 0.12 | Value | Value |
| m-Cl | 0.37 | Value | Value |
| m-NO₂ | 0.71 | Value | Value |
Note: The σ values are standard Hammett constants. The k_obs and log(k/k₀) values are to be determined experimentally.
Hammett and Taft Plot Analysis
A powerful way to visualize and interpret the data is through the construction of a Hammett plot.
Hammett Plot for Benzoylformate Hydrolysis
Caption: A representative Hammett plot for a reaction accelerated by electron-withdrawing groups.
Interpretation:
-
Linearity: A linear Hammett plot suggests that the reaction mechanism is consistent across the series of substituted compounds.
-
Slope (ρ): The slope of the plot provides the reaction constant, ρ. For the hydrolysis of benzoylformates, a positive ρ value is expected, indicating that the reaction is facilitated by electron-withdrawing substituents. This is because these substituents stabilize the developing negative charge on the carbonyl oxygen in the tetrahedral intermediate, which is the rate-determining step.[9]
-
Deviations: Deviations from linearity can indicate a change in the reaction mechanism or the rate-determining step, or the involvement of additional effects not accounted for by the Hammett σ values.
For studies involving ortho-substituents, a Taft plot should be constructed to dissect the electronic and steric contributions to reactivity.
Conclusion
This guide has provided a comprehensive framework for the comparative study of the reactivity of substituted benzoylformates. By combining a sound theoretical understanding of substituent effects with robust experimental protocols, researchers can gain valuable insights into the factors that govern the chemical behavior of these important molecules. The systematic application of these principles will undoubtedly contribute to advancements in drug discovery, catalysis, and synthetic organic chemistry.
References
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
- Jaffé, H. H. (1953).
- Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzene Derivatives from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732.
- Taft, R. W. (1952). The Separation of Polar, Steric, and Resonance Effects in the Reactivity of Organic Compounds. Journal of the American Chemical Society, 74(12), 3120–3128.
- Chapman, N. B., & Shorter, J. (Eds.). (1972).
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
- Unger, S. H., & Hansch, C. (1976). Quantitative models of steric effects. Progress in Physical Organic Chemistry, 12, 91-118.
- Shorter, J. (1997). The pre-history of the Hammett equation. Chemical Society Reviews, 26(4), 255-262.
- Kirby, A. J. (1996). The hydrolysis of esters. Ester and Amide Hydrolysis, 1-26.
-
Hammett Equation - Wikipedia. (2023). Retrieved from [Link]
-
Taft Equation - Wikipedia. (2023). Retrieved from [Link]
-
Kinetics of sodium borohydride hydrolysis reaction for hydrogen generation - NTU Scholars. (2008). Retrieved from [Link]
-
Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. (2018). Retrieved from [Link]
-
Kinetics Studies on the Hydrolysis of N-Benzoyl-4,5-diphenylimidazole Derivatives. (2003). Retrieved from [Link]
-
Synthesis of benzoylformic acid | Request PDF. (2008). Retrieved from [Link]
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- 9. sites.msudenver.edu [sites.msudenver.edu]
A Researcher's Guide to the Isomeric Purity of Ethyl 4-methoxy-2-methylbenzoylformate: A Comparative Analysis of Analytical Methodologies
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control and analysis of a molecule's purity are paramount. Impurities, even at trace levels, can significantly impact the efficacy, safety, and regulatory approval of a final product.[1][2] For complex intermediates like Ethyl 4-methoxy-2-methylbenzoylformate, a substituted α-keto ester, the challenge extends beyond simple chemical purity to the more nuanced domain of isomeric purity. Different isomers of an active pharmaceutical ingredient (API) or its precursors can exhibit vastly different pharmacological and toxicological profiles.[3]
This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the isomeric purity of this compound. We will move beyond mere protocol listings to explain the causality behind experimental choices, ensuring that each described method serves as a self-validating system for robust and reliable results. This analysis is designed for researchers, scientists, and drug development professionals who require not just data, but actionable, trustworthy analytical strategies.[4]
Part 1: Understanding the Isomeric Landscape
The synthesis of this compound, often achieved through methods like Friedel-Crafts acylation, can potentially generate several positional isomers if reaction conditions are not strictly controlled.[5] The substitution pattern on the benzene ring is the primary source of this isomerism.
The target molecule is This compound . However, side-reactions could lead to the formation of other isomers where the methyl group is in a different position relative to the methoxy and benzoylformate groups.
Potential Positional Isomers of Interest:
-
Ethyl 4-methoxy-3-methylbenzoylformate
-
Ethyl 4-methoxy-5-methylbenzoylformate (if starting from m-cresol derivatives)
-
Ethyl 3-methoxy-2-methylbenzoylformate (less likely but possible with different precursors)
Additionally, while the target molecule itself is not chiral, related α-keto esters can be subject to asymmetric synthesis, making chiral analysis relevant for analogous structures.[6][7]
Below is a diagram illustrating the target compound and its most probable positional isomers, which are the primary focus of purity analysis.
Caption: Target molecule and its key positional isomers.
Part 2: Comparative Analysis of Analytical Methodologies
The choice of analytical technique is critical and depends on the specific question being asked—be it routine quality control, structural confirmation, or trace-level impurity detection. We will compare the two most powerful and ubiquitous methods: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Method A: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[8] For separating positional isomers, which differ in polarity, Reverse-Phase HPLC (RP-HPLC) is the most effective and widely used approach.
Causality of Method Design: The fundamental principle of RP-HPLC is the partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. Isomers with even slight differences in their structure and, consequently, their hydrophobicity will interact differently with the stationary phase, leading to different retention times and thus, separation.
Detailed Experimental Protocol: RP-HPLC for Isomeric Purity
-
Instrumentation:
-
HPLC or UPLC system with a photodiode array (PDA) or UV detector.
-
-
Column:
-
Choice: C18 column (e.g., 150 mm x 4.6 mm, 4 µm particle size).
-
Rationale: The C18 stationary phase provides excellent hydrophobic selectivity, which is ideal for differentiating the subtle polarity differences between positional isomers of substituted benzene derivatives.
-
-
Mobile Phase:
-
Composition: A gradient of 0.1% Trifluoroacetic Acid (TFA) in Water (Solvent A) and Acetonitrile (Solvent B).
-
Rationale: Acetonitrile is a common organic modifier that provides good peak shape. TFA is an ion-pairing agent that sharpens peaks by minimizing tailing from any residual acidic or basic functional groups.
-
-
Gradient Elution:
-
A typical gradient might run from 30% B to 70% B over 15 minutes.
-
Rationale: A gradient is superior to an isocratic method for impurity analysis as it can effectively separate compounds with a wider range of polarities, ensuring that both early and late-eluting impurities are resolved from the main peak.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Wavelength: UV detection at ~254 nm or a wavelength of maximum absorbance for the benzoylformate chromophore.
-
Rationale: The aromatic ring and carbonyl groups create a strong chromophore, making UV detection highly sensitive for this class of compounds.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.
-
Filter through a 0.45 µm syringe filter to remove particulates.[3]
-
-
Data Analysis:
-
Identify peaks corresponding to the main compound and its isomers based on retention times established with reference standards, if available.
-
Calculate the area percentage of each peak to determine the isomeric purity. For accurate quantification, response factors should be determined.
-
Self-Validation and System Suitability: Before running samples, the system's performance must be verified with a system suitability test (SST). This involves injecting a standard mixture and checking parameters like:
-
Resolution (Rs): Must be >1.5 between the main peak and the closest eluting isomer.
-
Tailing Factor (T): Should be between 0.8 and 1.5 for the main peak.
-
Theoretical Plates (N): Should be >2000, indicating column efficiency.
Caption: Standard workflow for isomeric purity analysis by HPLC.
Method B: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for distinguishing isomers, providing definitive structural information rather than just a separation profile.[9] It excels at identifying and confirming the substitution pattern on the benzene ring.[9][10]
Causality of Method Design: The key principle is that the chemical environment of each proton and carbon atom in a molecule is unique. Positional isomers have different symmetries and electronic distributions, which result in distinct chemical shifts and coupling patterns in their NMR spectra.
-
¹H NMR: The aromatic region (typically 6.5-8.0 ppm) is highly informative.[10] The number of signals, their splitting patterns (e.g., doublets, triplets), and their coupling constants (J-values) create a unique fingerprint for each isomer. For example, a para-substituted ring often shows a simpler, more symmetrical pattern (like two doublets) compared to a more complex pattern for ortho or meta substitution.[11]
-
¹³C NMR: The number of unique signals directly reflects the molecule's symmetry.[10] A more symmetrical isomer will have fewer ¹³C signals than a less symmetrical one. For instance, a para-disubstituted benzene ring with different substituents will show four signals in the aromatic region, while an ortho or meta isomer will show six.[10]
Detailed Experimental Protocol: NMR for Isomer Identification
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher for better resolution).
-
-
Sample Preparation:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard like Tetramethylsilane (TMS) if one is not already present in the solvent.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For unambiguous assignment, advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable.[12]
-
-
Data Analysis:
-
¹H NMR: Analyze the aromatic region. For this compound, one would expect three distinct aromatic proton signals with specific splitting patterns. An isomer like the 3-methyl variant would produce a completely different set of signals and couplings.
-
¹³C NMR: Count the number of aromatic carbon signals. The target molecule should exhibit six unique aromatic carbon signals due to its asymmetry.
-
Part 3: Data Summary & Method Comparison
While HPLC provides superior quantitative data for purity, NMR offers unparalleled qualitative, structural confirmation. The two methods are highly complementary.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantitative analysis of purity and impurity levels.[8] | Qualitative analysis for structural confirmation and isomer identification.[9] |
| Sensitivity | High (can detect impurities down to ~0.05% or lower). | Lower (generally requires >1% for reliable quantification of impurities). |
| Resolution | Excellent for separating closely related isomers. | Depends on field strength; can resolve subtle structural differences. |
| Throughput | High; suitable for routine quality control. | Lower; more time-consuming per sample. |
| Cost | Moderate initial cost, lower per-sample cost. | High initial cost, moderate per-sample cost. |
| Key Output | Chromatogram showing retention time and peak area. | Spectrum showing chemical shifts and coupling constants. |
Conclusion and Recommendations
For the comprehensive analysis of the isomeric purity of this compound, a dual-pronged approach is recommended:
-
Method Development & Validation (HPLC): Develop and validate a robust RP-HPLC method as the primary tool for routine quality control. It provides the best combination of sensitivity, resolution, and quantitative accuracy for determining the percentage of isomeric impurities.[3]
-
Structural Confirmation (NMR): Use ¹H and ¹³C NMR spectroscopy to definitively identify the structure of the main component and any significant impurities isolated via preparative chromatography. NMR is the ultimate arbiter for confirming the substitution pattern on the aromatic ring.[9]
By integrating the quantitative power of HPLC with the structural elucidation capability of NMR, researchers and drug development professionals can build a robust, self-validating analytical framework. This ensures a deep understanding of the product's purity profile, mitigates risks associated with isomeric impurities, and strengthens regulatory positioning.[4]
References
- Benchchem. A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes.
- Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
- Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.
- Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- Moodle. NMR Spectroscopy of Benzene Derivatives.
- Szaleniec, M., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC.
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta.
- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
- ResearchGate. (2012, January 4). How ortho and para isomers of benzene derivatives differentiated?.
- ACS Publications. (2014, November 4). Asymmetric Enamine Catalysis with β-Ketoesters by Chiral Primary Amine: Divergent Stereocontrol Modes. The Journal of Organic Chemistry.
- SelectScience. How to develop analytical methods for impurity detection in pharma with a quality by design approach.
- MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
- Benchchem. Isomeric Purity Analysis of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene: A Comparative Guide to HPLC and Alternative Methods.
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. selectscience.net [selectscience.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. Current Status of Research on Synthesis of α-Keto Acids and Their Esters | MDPI [mdpi.com]
- 6. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 12. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
